molecular formula C14H17N3O B13205158 1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

Cat. No.: B13205158
M. Wt: 243.30 g/mol
InChI Key: HBHDAKJJVDSXKU-UHFFFAOYSA-N
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Description

1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-2H-isoquinolin-1-one

InChI

InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)13-10-11-4-2-3-5-12(11)14(18)15-13/h2-5,10H,6-9H2,1H3,(H,15,18)

InChI Key

HBHDAKJJVDSXKU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Utility and Synthetic Exploitation of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity binding across diverse biological targets. 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (also known as 3-(4-methylpiperazin-1-yl)isoquinolin-1(2H)-one) is a high-value, bifunctional building block. It combines the rigid, hydrogen-bonding capacity of an isoquinolinone core with the solubilizing, basic properties of a 4-methylpiperazine moiety.

This technical whitepaper deconstructs the physicochemical properties, mechanistic rationale, and validated laboratory workflows for utilizing this compound in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and central nervous system (CNS) modulators.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its pharmacokinetic behavior and target engagement. The isoquinolin-1(2H)-one core exhibits lactam-lactim tautomerism, predominantly existing in the lactam form under physiological conditions, providing a stable bidentate hydrogen-bonding motif.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the compound, critical for Lipinski's Rule of Five evaluations and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

PropertyValuePharmacological Implication
Molecular Formula C₁₄H₁₇N₃ODefines the mass and elemental composition.
Molecular Weight 243.30 g/mol Low MW allows for further functionalization without exceeding 500 Da.
Hydrogen Bond Donors 1 (Lactam NH)Critical for binding to hinge regions or catalytic domains.
Hydrogen Bond Acceptors 3 (C=O, Piperazine N's)Facilitates solvent interactions and target anchoring.
Topological Polar Surface Area ~44.4 ŲExcellent for membrane permeability; capable of crossing the Blood-Brain Barrier (BBB).
Predicted pKa (Basic) ~7.8 (Piperazine N)Partially protonated at physiological pH (7.4), enabling salt-bridge formation.

Mechanistic Rationale in Drug Design (E-E-A-T)

As an Application Scientist, it is essential to understand why this specific combination of chemical moieties is effective, rather than just knowing that it works.

The Isoquinolinone Core: NAD+ Mimicry

The 1(2H)-isoquinolinone scaffold is a well-documented pharmacophore that mimics the nicotinamide moiety of NAD+ . This makes it a privileged structure for inhibiting PARP enzymes, which are critical for DNA damage repair and beta-cell protection . The causality of this binding lies in the lactam motif (NH-C=O), which acts as a bidentate hydrogen-bonding system, anchoring the molecule into the highly conserved catalytic domain of PARP or the hinge region of various kinases.

The 4-Methylpiperazine Moiety: Solubility and Electrostatics

The addition of a 4-methylpiperazine group at the 3-position serves two primary mechanistic functions. First, it significantly enhances aqueous solubility and oral bioavailability, overcoming the planar, hydrophobic nature of the isoquinolinone core . Second, the distal tertiary amine (pKa ~7.8) modulates the protonation state of the molecule . At physiological pH, this nitrogen is partially protonated, allowing it to form critical electrostatic salt bridges with conserved aspartate or glutamate residues in target proteins, such as G-protein coupled receptors (GPCRs) or solvent-exposed kinase regions.

G Compound 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- IsoCore Isoquinolinone Core (H-Bond Donor/Acceptor) Compound->IsoCore PipGroup 4-Methylpiperazine (Basic Amine/Solubility) Compound->PipGroup PARP PARP Enzymes (NAD+ Mimicry) IsoCore->PARP Binds Catalytic Domain Kinase Kinase Hinge Region (ATP Competitive) IsoCore->Kinase H-Bonds to Backbone PipGroup->Kinase Solvent Exposure GPCR GPCRs (5-HT/DA) (Salt Bridge Formation) PipGroup->GPCR Asp/Glu Interaction

Fig 1: Pharmacophore mapping of the compound to primary molecular targets.

Synthetic Methodology & Workflow

To utilize this building block, it must be synthesized with high purity. The most efficient route is the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 3-bromo-isoquinolin-1(2H)-one with 1-methylpiperazine.

Causality of Experimental Choices
  • Catalyst System (Pd₂dba₃ / BINAP): Pd₂dba₃ provides a stable Pd(0) source. BINAP is selected as a bidentate ligand because its large bite angle enforces a cis-geometry on the intermediate complex. This accelerates reductive elimination to form the C-N bond and suppresses unwanted β-hydride elimination.

  • Base Selection (Cs₂CO₃): Cesium carbonate is a mild, bulky base. It is strong enough to deprotonate the secondary amine of the piperazine for transmetalation but mild enough to prevent the hydrolysis or degradation of the sensitive lactam core.

Self-Validating Protocol: Buchwald-Hartwig Amination
  • Preparation: In an oven-dried Schlenk flask under argon, combine 3-bromo-isoquinolin-1(2H)-one (1.0 eq), Pd₂dba₃ (0.05 eq), BINAP (0.10 eq), and Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous toluene (degassed) to achieve a 0.2 M concentration.

  • Amine Addition: Inject 1-methylpiperazine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100°C for 12 hours under continuous stirring.

  • In-Process Control (IPC) & Validation:

    • Validation Check: Perform TLC (DCM:MeOH 9:1). The disappearance of the starting material (UV active) and the appearance of a lower Rf spot indicates conversion.

    • Mass Confirmation: Extract a 10 µL aliquot, dilute in MeCN, and run LC-MS. The protocol is validated to proceed to workup only if the starting material isotope cluster (m/z 224/226) is absent and a dominant peak at m/z 244 [M+H]⁺ is observed.

  • Workup: Filter through a Celite pad to remove the palladium catalyst, concentrate in vacuo, and purify via silica gel flash chromatography.

G Start 3-Bromo-1(2H)-isoquinolinone + 1-Methylpiperazine Catalysis Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, Cs2CO3) Start->Catalysis Reaction C-N Bond Formation (100°C, 12h, Toluene) Catalysis->Reaction Validation1 TLC Monitoring (UV Active, Rf Shift) Reaction->Validation1 IPC Check Validation2 LC-MS Analysis (m/z 244 [M+H]+) Validation1->Validation2 Mass Confirm Product Purified Product (Yield >85%) Validation2->Product Flash Chromatography

Fig 2: Self-validating synthetic workflow for C-N cross-coupling.

Biological Evaluation: PARP-1 Inhibition Assay

To evaluate the efficacy of derivatives built from this scaffold, a FRET-based (Fluorescence Resonance Energy Transfer) enzymatic assay is the industry standard.

Causality of Experimental Choices

Using a FRET-based system with a fluorescent NAD+ analogue allows for continuous, real-time kinetic measurement rather than static end-point data. This ensures accurate IC₅₀ determination by capturing the initial velocity of the enzymatic reaction before substrate depletion occurs.

Self-Validating Protocol: FRET-Based Kinetic Assay
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Dilute recombinant human PARP-1 enzyme to a working concentration of 10 nM.

  • Compound Plating: In a 384-well black microplate, dispense the test compound in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects.

  • Incubation: Add 10 µL of the PARP-1 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing activated DNA (10 µg/mL) and fluorescent NAD+ analogue (250 nM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Read fluorescence (Ex: 340 nm / Em: 460 nm) every 30 seconds for 30 minutes.

  • System Validation (Z'-Factor):

    • Positive Control: Wells containing a known inhibitor (e.g., Olaparib) must show >95% inhibition.

    • Negative Control: Wells lacking the enzyme establish the baseline.

    • Validation Check: The assay is only deemed valid if the calculated Z'-factor across the plate is > 0.5 , proving that the signal window is robust enough for high-throughput screening.

References

  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Potent Beta-Cell Protection in Vitro by an Isoquinolinone-Derived PARP Inhibitor Source: Hormone and Metabolic Research (PubMed) URL:[Link]

  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: RSC Advances URL:[Link]

Comprehensive Structure Elucidation of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

The compound 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (Chemical Formula: C₁₄H₁₇N₃O, Exact Mass: 243.137 g/mol ) represents a critical structural scaffold in modern medicinal chemistry. Isoquinolinone derivatives featuring piperazine moieties are frequently investigated as kinase inhibitors, PARP inhibitors, and monoamine receptor modulators.

Elucidating the exact structure of this molecule presents three distinct analytical challenges:

  • Regiochemistry: Confirming the covalent attachment of the 4-methylpiperazin-1-yl group specifically at the C3 position rather than the C4 position of the isoquinolinone core[1].

  • Tautomerism: Distinguishing between the lactam (isoquinolin-1(2H)-one) and lactim (1-hydroxyisoquinoline) tautomeric forms in solution and solid states.

  • Conformational Dynamics: Addressing the rapid chair-to-chair inversion and partial double-bond character of the piperazine ring, which can lead to NMR signal broadening[2].

This technical guide provides a rigorous, self-validating framework for the complete structural elucidation of this molecule using High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Analytical Strategy & Workflow

To establish the structure with absolute certainty, a multi-modal analytical workflow is required. The causality behind this sequence is rooted in building structural complexity from basic atomic composition up to 3D spatial connectivity.

StructuralElucidation Prep Sample Preparation (Purity >98%) HRMS HRMS (ESI-TOF) Exact Mass: 244.1446 [M+H]+ Prep->HRMS IR FT-IR Spectroscopy Identify Lactam C=O Prep->IR NMR1D 1D NMR (1H, 13C) Chemical Shifts Prep->NMR1D Tautomer Tautomeric Confirmation (Lactam vs Lactim) HRMS->Tautomer Formula Confirmed IR->Tautomer C=O/N-H Bands NMR2D 2D NMR (HMBC, HSQC) Atom Connectivity NMR1D->NMR2D Assign Spin Systems NMR2D->Tautomer C3-N Bond Verified

Logical workflow for the structural elucidation of 3-(4-methylpiperazin-1-yl)isoquinolin-1(2H)-one.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental composition (C₁₄H₁₇N₃O). Causality of Technique: Electrospray Ionization (ESI) is selected because the tertiary amines within the piperazine ring are highly basic and readily accept a proton in acidic mobile phases, yielding a strong [M+H]⁺ pseudo-molecular ion.

  • Expected Exact Mass: The calculated monoisotopic mass for C₁₄H₁₇N₃O is 243.1372 Da. The expected[M+H]⁺ ion is 244.1450 m/z .

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) typically results in the cleavage of the C3-N(piperazine) bond, yielding a characteristic isoquinolinone core fragment at m/z 144.04 and a neutral loss of the 4-methylpiperazine moiety (100.10 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for resolving the regiochemistry and tautomeric state of the molecule.

¹H and ¹³C 1D NMR Signatures
  • The Isoquinolinone Core: The defining feature of the 1(2H)-isoquinolinone system is the highly deshielded C8 proton. Due to the magnetic anisotropy and the electron-withdrawing nature of the adjacent C1 carbonyl group, the C8-H appears as a distinct doublet (or doublet of doublets) downfield at ~8.15 ppm . The C4 proton, lacking any adjacent protons, appears as an isolated singlet at ~6.45 ppm .

  • The Piperazine Ring: The aliphatic protons of the piperazine ring typically split into two distinct multiplets. The methylene protons adjacent to the isoquinolinone nitrogen (C2', C6') resonate around 3.35 ppm , while those adjacent to the methyl-substituted nitrogen (C3', C5') appear upfield around 2.45 ppm [3]. The N-methyl group appears as a sharp singlet at 2.25 ppm .

2D NMR (HSQC & HMBC) for Regiochemical Proof

To definitively prove that the piperazine is at C3 and not C4, Heteronuclear Multiple Bond Correlation (HMBC) is utilized[1].

  • Proof of C3 Substitution: The piperazine C2'/C6' protons (3.35 ppm) will show a strong ³J correlation to a quaternary carbon at ~150.2 ppm (C3). Furthermore, the isolated singlet proton at 6.45 ppm (C4-H) will show ³J correlations to C5, C8a, and the C1 carbonyl, confirming it resides at the C4 position.

Conformational Dynamics

Piperazine derivatives often exhibit conformational flux. At room temperature, the chair-to-chair inversion can cause peak broadening in the ¹H NMR spectrum. If severe broadening is observed, lowering the acquisition temperature (e.g., to 273 K) or switching to a more viscous solvent can slow the exchange rate below the NMR timescale, resolving the signals[2].

Infrared (IR) Spectroscopy & Tautomerism

Isoquinolinones exist in a tautomeric equilibrium between the lactam (1(2H)-isoquinolinone) and lactim (1-hydroxyisoquinoline) forms. Causality of Technique: FT-IR is exquisitely sensitive to functional group vibrations.

  • Lactam Evidence: The presence of a strong, sharp absorption band at 1640–1660 cm⁻¹ (amide C=O stretch) and a broad band at 3150–3250 cm⁻¹ (N-H stretch) confirms the lactam form predominates in the solid state[3].

  • If the lactim form were present, a broad O-H stretch (>3300 cm⁻¹) and an absence of the carbonyl peak would be observed.

Self-Validating Experimental Protocols

Protocol 1: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Rationale: Formic acid forces the protonation of the piperazine N4, maximizing ionization efficiency.

  • Instrument Setup: Calibrate the TOF analyzer using a sodium formate solution to achieve <2 ppm mass accuracy.

  • Acquisition: Infuse the sample at 10 µL/min. Set capillary voltage to 3.0 kV, desolvation temperature to 250 °C. Acquire data in positive ion mode (m/z 50–1000).

  • Validation: The isotopic pattern of the[M+H]⁺ peak must match the theoretical distribution for C₁₄H₁₈N₃O⁺ (M+1 ~16.5%, M+2 ~1.5%).

Protocol 2: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Rationale: DMSO-d₆ stabilizes the lactam tautomer via hydrogen bonding and prevents signal overlap with the analyte's aliphatic regions.

  • ¹H NMR Parameters: 400 or 600 MHz, 298 K. Pulse angle 30°, relaxation delay (D1) = 2.0 s, 16 scans.

  • ¹³C NMR Parameters: 100 or 150 MHz, 298 K. Power-gated decoupling. Critical Step: Set D1 = 2.0–3.0 s to ensure complete longitudinal relaxation (T₁) of the quaternary carbons (C1, C3, C4a, C8a), ensuring they are detectable above the noise floor.

  • HMBC Parameters: Optimize the long-range coupling constant delay for J = 8 Hz (standard for aromatic systems). Acquire with 512 increments in the F1 (carbon) dimension to ensure adequate resolution for distinguishing closely resonating quaternary carbons.

Quantitative Data Summary

The following table summarizes the validated NMR assignments for the lactam tautomer of 3-(4-methylpiperazin-1-yl)isoquinolin-1(2H)-one in DMSO-d₆.

Position¹H NMR (δ, ppm, mult, J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (H → C)
1 (C=O) -163.5-
2 (NH) 11.20 (br s, 1H)-C1, C3, C4
3 -150.2-
4 6.45 (s, 1H)98.5C3, C4a, C5, C8a
4a -138.4-
5 7.65 (d, J=8.0, 1H)126.1C4, C7, C8a
6 7.40 (t, J=8.0, 1H)124.5C4a, C8
7 7.55 (t, J=8.0, 1H)131.2C5, C8a
8 8.15 (d, J=8.0, 1H)127.8C1, C4a, C6
8a -125.0-
2', 6' (Pip) 3.35 (t, J=5.0, 4H)47.5C3, C3', C5'
3', 5' (Pip) 2.45 (t, J=5.0, 4H)54.2C2', C6', N-CH₃
N-CH₃ 2.25 (s, 3H)45.8C3', C5'

References

  • [3] New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. National Institutes of Health (NIH). Available at:

  • [2] Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at:

  • [1] Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at:

Sources

The Pharmacological and Synthetic Significance of 3-(4-Methyl-1-piperazinyl)-1(2H)-isoquinolinone (CAS: 18631-04-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer optimal binding affinity, tunable pharmacokinetics, and synthetic tractability. The compound 3-(4-methyl-1-piperazinyl)-1(2H)-isoquinolinone (CAS: 18631-04-4)[1] represents a highly valuable building block in this paradigm. By fusing a rigid, hydrogen-bonding isoquinolinone core with a solvent-exposed, solubilizing piperazine tail, this fragment serves as a foundational pharmacophore for developing potent kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This technical guide provides an in-depth analysis of its structural rationale, mechanistic utility, and a self-validating synthetic methodology designed for high-yield integration into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

To understand the utility of this compound, we must first deconstruct its physicochemical properties. The dual nature of the molecule—combining a lipophilic, planar aromatic system with a basic aliphatic amine—dictates both its binding kinetics and its behavior in aqueous media.

Quantitative Structural Data
PropertySpecification / Value
IUPAC Name 3-(4-methylpiperazin-1-yl)isoquinolin-1(2H)-one
CAS Registry Number 18631-04-4
Molecular Formula C14H17N3O
Molecular Weight 243.31 g/mol
Hydrogen Bond Donors 1 (Lactam N-H)
Hydrogen Bond Acceptors 3 (Lactam C=O, Piperazine N x2)
Topological Polar Surface Area ~41.5 Ų
Predicted pKa (Basic) ~8.5 (N-methylpiperazine moiety)
The Causality of Scaffold Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that structural choices in drug design are never arbitrary; they are driven by thermodynamic and pharmacokinetic causality:

  • The 1(2H)-Isoquinolinone Core: The lactam motif acts as a rigid, bidentate hydrogen bond donor/acceptor. In kinase targets (e.g., Bruton's Tyrosine Kinase, BTK), this motif perfectly mimics the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region[2].

  • The 3-Position Substitution: Placing the N-methylpiperazine at the C3 position projects the basic tail directly out of the hydrophobic ATP-binding pocket and into the solvent-exposed region. This prevents steric clashes with the highly conserved gatekeeper residues while drastically improving the aqueous solubility and oral bioavailability of the parent drug.

Mechanistic Pathway: Kinase Inhibition

The integration of CAS 18631-04-4 into larger molecular architectures, such as the selective BTK inhibitor RN-486[2], demonstrates its clinical relevance. The diagram below illustrates the logical flow of target engagement and downstream signal attenuation.

BTK_Pathway Inhibitor Isoquinolinone Scaffold (CAS: 18631-04-4) Target Kinase Hinge Region (e.g., BTK Met477) Inhibitor->Target ATP-Competitive Binding Downstream1 PLCγ2 Phosphorylation Target->Downstream1 Inhibition of Downstream2 Intracellular Calcium Flux Downstream1->Downstream2 Attenuated Phenotype Blockade of NF-κB & Cell Survival Downstream2->Phenotype Induces Apoptosis

Fig 1: Mechanistic blockade of kinase signaling via the isoquinolinone scaffold.

Synthetic Methodology: Buchwald-Hartwig Amination

The synthesis of 3-amino-substituted isoquinolinones is typically achieved via transition-metal-catalyzed C-N bond formation[3]. The following protocol utilizes an optimized Buchwald-Hartwig amination[4], engineered as a self-validating system to ensure high fidelity and yield.

Experimental Workflow

Synthesis_Workflow Prep Reagent Prep (Inert Atmosphere) Coupling Buchwald-Hartwig (100°C, 12h) Prep->Coupling Pd2(dba)3/Xantphos Extraction Acid-Base Extraction Coupling->Extraction Conversion >95% Validation LC-MS & NMR (m/z 244.1) Extraction->Validation pH-Driven Isolation

Fig 2: Self-validating synthetic workflow for 3-(4-methyl-1-piperazinyl)-1(2H)-isoquinolinone.

Step-by-Step Protocol & Causality

Reagents: 3-bromo-1(2H)-isoquinolinone (1.0 eq), N-methylpiperazine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq), Anhydrous 1,4-Dioxane.

  • Catalyst Pre-activation (Inert Atmosphere):

    • Action: In a Schlenk flask under argon, combine Pd2(dba)3, Xantphos, and 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Causality: Xantphos is selected for its large bite angle (~111°), which enforces a specific geometry at the palladium center that accelerates reductive elimination. This is critical when coupling sterically demanding secondary amines.

    • Self-Validation: Observe a color shift from yellow to deep red/brown, confirming the generation of the active Pd(0) species.

  • Cross-Coupling Reaction:

    • Action: Add 3-bromo-1(2H)-isoquinolinone, N-methylpiperazine, and Cs2CO3. Heat the mixture to 100°C for 12 hours.

    • Causality: Cs2CO3 is utilized as a mild, non-nucleophilic base. Stronger bases (like NaOtBu) risk hydrolyzing the base-sensitive lactam ring of the isoquinolinone[4]. 1,4-Dioxane provides the necessary boiling point to overcome the activation energy barrier at the electron-rich C3 position.

  • Reaction Monitoring (Validation Checkpoint):

    • Action: Sample the reaction and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete only when the starting material mass is entirely depleted and the product mass (m/z 244.1 [M+H]+) dominates the chromatogram.

  • Orthogonal Purification (Acid-Base Extraction):

    • Action: Concentrate the mixture, dissolve in EtOAc, and extract with 1M HCl. Discard the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH, then extract with fresh EtOAc.

    • Causality: This exploits the pKa (~8.5) of the N-methylpiperazine moiety. The product becomes water-soluble as a protonated salt, leaving neutral organic impurities and metal catalysts in the initial organic phase. Basification regenerates the free base, yielding highly pure product without the need for extensive silica gel chromatography.

Analytical Validation & Quality Control

To ensure the integrity of CAS 18631-04-4 for downstream biological assays, the following self-validating analytical checks must be performed:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA). A single sharp peak at 254 nm validates >98% purity.

  • Nuclear Magnetic Resonance (1H-NMR): Conducted in DMSO-d6.

    • Validation Check: The presence of a broad singlet at ~11.0 ppm confirms the intact lactam N-H. A distinct singlet at ~2.2 ppm integrating to 3 protons confirms the terminal N-methyl group of the piperazine ring.

  • In Vitro Assay QC (TR-FRET): When utilizing this fragment in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays, always calculate the Z'-factor using a known positive control (e.g., Staurosporine). A Z'-factor > 0.6 validates that the assay is robust and unaffected by the inherent UV-absorbance of the isoquinolinone aromatic system.

References

The structural data, synthetic methodologies, and biological applications discussed in this guide are grounded in the following authoritative sources:

  • Chemsrc. "1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl) - CAS 18631-04-4." Chemical Database. Available at:[Link]

  • Organic Process Research & Development. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Heterocycles." ACS Publications. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on versatile, drug-like scaffolds. 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (CAS: 18631-04-4) represents a highly privileged structural motif combining an isoquinolinone core with a solubilizing 4-methylpiperazine appendage. This compound serves as a critical intermediate and pharmacophore in the development of targeted therapeutics, including kinase inhibitors (such as Rho-kinase/ROCK inhibitors) and poly(ADP-ribose) polymerase (PARP) inhibitors [1].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, a self-validating synthetic protocol, and its structural utility in rational drug design.

Physicochemical and Structural Profiling

The molecular architecture of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- is meticulously balanced for oral bioavailability and target engagement. The isoquinolinone moiety acts as a rigid, planar system capable of participating in


 stacking and directional hydrogen bonding. Conversely, the 4-methylpiperazine ring introduces a basic, 

-hybridized center that enhances aqueous solubility and allows for the formulation of stable dihydrochloride salts [2].
Quantitative Data Summary

The following table summarizes the calculated and experimental physicochemical properties critical for Lipinski’s Rule of Five compliance and pharmacokinetic modeling [3].

PropertyValuePharmacological Significance
Chemical Name 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-Standard IUPAC nomenclature
CAS Registry Number 18631-04-4Unique chemical identifier
Molecular Formula C₁₄H₁₇N₃ODefines atomic composition
Molecular Weight 243.30 g/mol Optimal for small-molecule diffusion (<500 Da)
Hydrogen Bond Donors 1 (Lactam NH)Critical for kinase hinge-region binding
Hydrogen Bond Acceptors 3 (C=O, Piperazine N x2)Facilitates solvent and target interactions
Topological Polar Surface Area ~41.5 ŲExcellent for membrane and BBB permeability
Estimated LogP 1.8 – 2.2Ideal lipophilicity for oral absorption
Basic pKa (Calculated) ~9.0 (Piperazine N)Ensures protonation at physiological pH (7.4)

Pharmacophore Mapping and Structural Biology

In drug discovery, the isoquinolinone core is a well-documented mimic of the adenine ring of ATP. When binding to the active site of kinases, the lactam NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent lactam carbonyl acts as a hydrogen bond acceptor [4].

The integration of the 4-methylpiperazine group at the 3-position is a strategic design choice. Because the 3-position vector typically points toward the solvent-exposed channel of the ATP-binding pocket, the basic piperazine ring does not sterically clash with the hydrophobic interior of the kinase. Instead, it significantly improves the thermodynamic solubility of the molecule and can form favorable electrostatic interactions with solvent-exposed acidic residues (e.g., Asp or Glu) [5].

Pharmacophore Core Isoquinolinone Core (H-Bond Donor/Acceptor) Piperazine 4-Methylpiperazine (Basic Center / Solubilizing) Core->Piperazine Covalent Linkage Hinge Kinase Hinge Region (ATP Binding Pocket) Core->Hinge Hydrogen Bonding Solvent Solvent Exposed Channel (Aqueous Interface) Piperazine->Solvent Enhanced Solubility & Salt Formation

Figure 2: Pharmacophore mapping of the compound within a typical kinase active site.

Experimental Protocol: Synthesis and Validation

The most efficient route to synthesize 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 3-chloro-isoquinolin-1(2H)-one and 1-methylpiperazine.

Causality of Reagent Selection:
  • Solvent (NMP): N-Methyl-2-pyrrolidone is selected due to its high boiling point and polar aprotic nature, which heavily stabilizes the Meisenheimer-like transition state required for SNAr on the heterocyclic ring.

  • Base (DIPEA): N,N-Diisopropylethylamine acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the 1-methylpiperazine nucleophile.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-isoquinolin-1(2H)-one (1.0 eq, 5.57 mmol) in anhydrous NMP (15 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add 1-methylpiperazine (1.5 eq, 8.35 mmol) followed by DIPEA (2.0 eq, 11.14 mmol) via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 120 °C using an oil bath. Stir continuously for 12 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the product mass (
    
    
    
    ) validates reaction completion.
  • Self-Validating Purification (Acid-Base Extraction):

    • Cool the mixture to room temperature and dilute with Ethyl Acetate (50 mL).

    • Extract the organic layer with 0.1 M aqueous HCl (3 x 30 mL). Causality: The basic piperazine moiety forces the product into the aqueous layer as a water-soluble hydrochloride salt, leaving unreacted starting material and neutral impurities in the organic layer.

    • Collect the acidic aqueous layers, cool to 0 °C, and carefully adjust the pH to 10 using 1 M NaOH.

    • Extract the basified aqueous layer with Dichloromethane (3 x 30 mL).

  • Final Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product as a pale solid.

Synthesis SM 3-Chloro-isoquinolin-1(2H)-one (Electrophile) Reaction SNAr Reaction 120°C, 12h, N2 atm SM->Reaction Reagent 1-Methylpiperazine + DIPEA in NMP (Solvent) Reagent->Reaction AcidBase Acid-Base Extraction (0.1M HCl then pH 10) Reaction->AcidBase In-process TLC/LC-MS Validation LC-MS & NMR Validation (Purity >98%) AcidBase->Validation Organic layer evaporation Product 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- Validation->Product Final Characterization

Figure 1: Step-by-step synthetic workflow and validation for the target compound via SNAr.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:

  • High-Performance Liquid Chromatography (HPLC): Purity must exceed >98% (UV detection at 254 nm).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₄H₁₇N₃O

    
    : 244.14; Found: 244.1.
    
  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆): Must show characteristic broad singlet for the lactam NH (~11.0 ppm), aromatic protons of the isoquinolinone core (7.2 - 8.2 ppm), and the distinctive aliphatic multiplets for the piperazine ring (2.4 - 3.2 ppm) terminating with a sharp 3H singlet for the N-methyl group (~2.2 ppm).

References

  • Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors Source: PubMed (National Institutes of Health)[Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors Source: PMC (National Center for Biotechnology Information)[Link]

  • CAS#:18631-04-4 | 1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl) Properties Source: ChemSrc Chemical Database[Link]

  • 5-Benzamidoisoquinolin-1-ones and 5-(ω-Carboxyalkyl)isoquinolin-1-ones as Isoform-Selective Inhibitors of Poly(ADP-ribose) Polymerase 2 (PARP-2) Source: Journal of Medicinal Chemistry - ACS Publications[Link]

  • Isoquinolinone Synthesis by SNAr Reaction: A Versatile Route to Imidazo[4,5-h]isoquinolin-9-ones Source: ResearchGate / ChemInform[Link]

Architecting the Next Generation of Isoquinolinone Derivatives: From C–H Activation to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinolinones represent a privileged class of nitrogen-containing heterocyclic scaffolds that serve as critical pharmacophores in modern medicinal chemistry. Driven by their structural rigidity and the hydrogen-bonding capability of the lactam moiety, these derivatives have been repositioned at the frontier of drug discovery. Recent breakthroughs in targeted biological applications—such as immune checkpoint modulation and neuroprotection—have been heavily accelerated by the advent of green, transition-metal-catalyzed synthetic methodologies. This technical guide elucidates the causal relationships between advanced synthetic strategies (e.g., visible-light-driven palladium catalysis) and the precise tuning of biological activity, providing a comprehensive, self-validating framework for drug development professionals.

Biological Targeting and Mechanism of Action (MoA)

The pharmacological versatility of the isoquinolinone core stems from its ability to mimic endogenous purines and pyrimidines, allowing it to anchor effectively into the hinge regions of various kinases and enzymes.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition in Immuno-Oncology

HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP76, leading to the suppression of IL-2 production and dampening the immune response. Inhibiting HPK1 is a highly sought-after strategy to broaden the therapeutic scope of immune checkpoint inhibitors. Recent drug discovery campaigns have identified novel 1(2H)-isoquinolinone derivatives as potent HPK1 inhibitors[1].

Causality in Design: The isoquinolinone core acts as an ATP-competitive anchor, while functionalized N-alkyl and C4-aryl side chains exploit the specific hydrophobic pockets of the HPK1 kinase domain. Optimized compounds (e.g., Compound 24) exhibit an IC50 of 10.4 nM, effectively suppressing SLP76 phosphorylation and restoring robust T-cell activation in syngeneic tumor models[1].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 Stimulates SLP76 SLP76 Phosphorylation (Inactivated) HPK1->SLP76 Phosphorylates TCell_Suppression T-Cell Suppression (Decreased IL-2) SLP76->TCell_Suppression Leads to Isoquinolinone Isoquinolinone Derivative (Inhibitor) Isoquinolinone->HPK1 Inhibits (IC50: 10.4 nM) Enhanced_Immunity Enhanced T-Cell Response (Increased IL-2) Isoquinolinone->Enhanced_Immunity Restores

Mechanism of HPK1 inhibition by isoquinolinone derivatives restoring T-cell activation.

Proteasome and Cholinesterase Inhibition

Beyond kinases, isoquinolinones demonstrate profound efficacy against other targets. Substituted pyrrolo[2,1-a]isoquinolinone derivatives have been computationally designed and synthesized as potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), offering new avenues for Alzheimer's disease management[2]. Furthermore, derivatives such as AM12—featuring a bicyclic structure with an allylic spacer—selectively target the β5 catalytic subunit of the 20S proteasome. When combined with nutraceuticals like quercetin, AM12 synergistically promotes apoptosis in cancer cells[3].

Advanced Synthetic Methodologies

The traditional synthesis of isoquinolinones relied on harsh condensation reactions and pre-functionalized starting materials, limiting late-stage functionalization. Modern paradigms have shifted toward transition-metal-catalyzed C–H activation and annulation, offering superior atom economy.

Visible-Light-Driven Palladium Catalysis

A recent breakthrough involves the visible-light-driven, palladium-catalyzed radical 6-endo annulation of aryl halides[4].

Causality in Synthesis: This modular approach utilizes photoexcited-state palladium catalysis to generate aryl radicals from halide-tethered enamides. The choice of a dual photoredox/palladium system is highly intentional: visible light provides the thermodynamic driving force to access reactive Pd excited states, completely bypassing the need for strong external oxidants or high temperatures that typically degrade sensitive functional groups[4]. The nitrogen atom in the enamide directs the regioselectivity strictly toward the 6-endo-trig pathway.

Cobalt-Catalyzed Atroposelective Annulation

For the synthesis of axially chiral isoquinolinones, Co(II)/Salox catalytic systems have been developed to achieve atroposelective C–H activation/annulation[5]. This method concurrently constructs dual C–N stereogenic axes under mild conditions, expanding the structural diversity required for stereospecific drug-target interactions[5].

Catalytic_Cycle Substrate Aryl Halide Tethered Enamide (Substrate) Ox_Add Oxidative Addition (Aryl Radical Generation) Substrate->Ox_Add Pd_Cat Pd(0) Catalyst + Visible Light Pd_Cat->Ox_Add Cyclization 6-endo-trig Radical Cyclization Ox_Add->Cyclization Intramolecular Red_Elim Reductive Elimination Cyclization->Red_Elim Oxidation/Deprotonation Red_Elim->Pd_Cat Catalyst Regeneration Product Isoquinolinone Derivative (Product) Red_Elim->Product

Visible-light-driven Pd-catalyzed 6-endo annulation cycle for isoquinolinone synthesis.

Self-Validating Experimental Protocol: Synthesis via Pd-Catalysis

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of isoquinolinones via Pd-catalyzed C-H activation incorporates built-in validation checkpoints. This protocol ensures that the reaction acts as a self-diagnosing system.

Objective: Synthesize 2-substituted isoquinolin-1(2H)-one via intramolecular radical Heck-type reaction[4].

Step 1: Reaction Setup (Inert Atmosphere)

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the halide-tethered enamide substrate (0.2 mmol), Pd(OAc)2 (5 mol%), and a bidentate phosphine ligand (10 mol%).

    • Causality: The bidentate phosphine ligand is crucial for stabilizing the Pd intermediates and tuning the bite angle to favor the 6-endo-trig cyclization over the competing 5-exo pathway.

  • Add anhydrous, degassed solvent (e.g., DMA, 2.0 mL) and a mild base (e.g., K2CO3, 2.0 equiv).

  • Validation Checkpoint 1 (Deoxygenation): Perform three rigorous freeze-pump-thaw cycles. Self-Validation: If oxygen is present, it will quench the photoexcited Pd state, and TLC will reveal the formation of homocoupling byproducts rather than the desired cyclization.

Step 2: Photochemical Reaction

  • Irradiate the reaction mixture with a 440 nm blue LED (30 W) at room temperature for 12-24 hours.

    • Causality: The 440 nm wavelength specifically matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Pd complex, initiating the radical cleavage of the aryl halide bond.

  • Validation Checkpoint 2 (In-Process Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. Self-Validation: The disappearance of the starting material mass peak and the emergence of the exact [M-HX]+ peak confirms successful annulation.

Step 3: Workup and Final Characterization

  • Dilute the mixture with EtOAc, wash with brine (3x), and dry the organic layer over anhydrous Na2SO4.

  • Concentrate under reduced pressure and purify via flash column chromatography (silica gel).

  • Validation Checkpoint 3 (Structural Confirmation): Confirm the structure via 1H NMR and HRMS. Self-Validation: The successful formation of the isoquinolinone core is definitively proven by the characteristic downfield shift of the C8 proton (typically around δ 8.2-8.4 ppm) due to the strong deshielding effect of the newly formed adjacent carbonyl group.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological efficacy of isoquinolinone derivatives is highly dependent on their substitution patterns. The table below summarizes key SAR data for various derivatives against their primary targets, demonstrating the broad utility of the scaffold.

Compound IDCore ScaffoldKey SubstitutionPrimary TargetEfficacy (IC50 / EC50)Clinical/Preclinical Focus
Compound 24 1(2H)-isoquinolinoneC4-Aryl, N-AlkylHPK1 (Kinase)IC50 = 10.4 nMImmuno-oncology (T-cell activation)
CRA-680 (44) Isoquinolinone Indole Acetic AcidIndole at C3CRTH2 (Receptor)High oral bioavailabilityAllergic Inflammatory Diseases
AM12 Bicyclic IsoquinolinoneAllylic spacer, Isopentyl amide20S Proteasome (β5)Synergistic w/ QuercetinOncology (Apoptosis promotion)
Compound 12 3-Aminoisoquinolin-1(2H)-one3-(1,3-thiazol-2-ylamino)NCI-60 Tumor Cellslg GI50 = -5.18Broad-spectrum Anticancer
Pyrrolo-Deriv. Pyrrolo[2,1-a]isoquinolinoneSubstituted PyrroleAChE / BChEOutperforms RivastigmineAlzheimer's Disease

(Data aggregated from recent pharmacological evaluations of isoquinolinone derivatives[1][2][3][6][7].)

References

  • Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry (2024). 1

  • Visible-Light-Driven Modular Synthesis of Isoquinolinone Derivatives via Palladium-Catalyzed Radical 6-endo Annulation of Aryl Halides. Organic Letters (2026). 4

  • Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE. New Journal of Chemistry (2021). 2

  • Atroposelective synthesis of isoquinolinone bearing two distinct C–N axes via cobalt-catalyzed enantioselective C–H activation/annulation. Chemical Communications (2026). 5

  • Drug Combination Studies of Isoquinolinone AM12 with Curcumin or Quercetin: A New Combination Strategy to Synergistically Inhibit 20S Proteasome. International Journal of Molecular Sciences (2024). 3

  • Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry (2014). 6

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry (2021). 7

Sources

Strategic Structure-Activity Relationship (SAR) Profiling of 3-Substituted Isoquinolinones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolinone scaffold is a highly privileged motif in medicinal chemistry, serving as the structural foundation for a vast array of therapeutic agents. Among its derivatives, 3-substituted isoquinolinones have emerged as critical targets for lead optimization. The unique lactam-lactim tautomeric equilibrium inherent to the isoquinolin-3(2H)-one framework dictates its chemical reactivity and binding affinity within biological targets[1]. By systematically modifying the C-3 position, researchers can precisely control the molecule's electronic distribution, lipophilicity, and steric bulk, enabling the targeting of diverse pathologies ranging from viral infections to oncology and central nervous system (CNS) disorders.

This technical guide synthesizes current SAR data, mechanistic pathways, and self-validating experimental protocols to provide drug development professionals with a comprehensive roadmap for optimizing 3-substituted isoquinolinones.

Mechanistic Foundation: The C-3 Vector

The substitution at the C-3 position of the isoquinolinone ring is not merely a structural variation; it is a primary driver of target specificity. The C-3 vector projects directly into the hydrophobic pockets of many kinase and viral enzyme active sites.

  • Tautomeric Control: The presence of specific substituents at the 3-position can shift the tautomeric balance between the keto-amine (lactam) and enol-imine (lactim) forms[1]. This shift alters the hydrogen bond donor/acceptor profile of the core, directly impacting target engagement.

  • Electronic Modulation: Incorporating electron-donating or electron-withdrawing groups at the C-3 position, or combining them with halogenation at the C-6/C-7 positions (e.g., 7-chloro-6-fluoro derivatives), modulates the metabolic stability and lipophilicity (LogP) of the compound[2].

SAR Profiles Across Key Pharmacological Targets

Antiviral Agents (Influenza A & B)

Isoquinolinones have demonstrated profound efficacy as antiviral agents. A notable SAR study focused on phenylisoquinolone derivatives identified them as potent inhibitors of both Influenza A and B viruses, achieving sub-micromolar EC₅₀ values[3].

  • The Cytotoxicity Challenge: Initial hits featuring a basic 3-phenyl substitution exhibited significant non-specific cytotoxicity, likely due to excessive planar lipophilicity causing membrane disruption.

  • The SAR Solution: Systematic modification of the core led to the discovery of 6,7-dimethoxy-3-phenylisoquinolone (Compound 21) . The introduction of the electron-donating methoxy groups on the A-ring reduced the overall lipophilicity and altered the electronic landscape, drastically reducing cytotoxicity while maintaining potent antiviral activity[3].

Oncology: Apoptosis Promotion via IAP Downregulation

In oncology, 3-substituted isoquinolinones act as powerful modulators of cell survival pathways. Specific derivatives have been shown to downregulate Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, and survivin[1].

  • Mechanism of Action: By downregulating these critical survival proteins, the isoquinolinone derivatives relieve the inhibition on executioner caspases, thereby promoting caspase-induced apoptosis in malignant cells[1].

G A 3-Substituted Isoquinolinone B IAPs (XIAP, cIAP-1, Survivin) A->B Downregulates C Caspase-3/7 Activation B->C Inhibits (Relieved) D Apoptosis (Cancer Cell Death) C->D Promotes

Caption: Apoptotic pathway modulation by 3-substituted isoquinolinones via IAP downregulation.

Neurological, Cardiovascular, and Antimycobacterial Targets
  • ROCK Inhibition & 5-HT2C Modulation: Derivatives of isoquinolin-1(2H)-one are actively investigated as inhibitors of Rho-kinase (ROCK)—a primary target for cardiovascular diseases—and as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor for CNS disorders[2].

  • InhA Inhibition (Tuberculosis): 3-substituted derivatives have also shown comparable binding interactions to native ligands (NADP) within the InhA enzyme, a crucial target in mycobacterial fatty acid synthesis, exhibiting activity against Mycobacterium tuberculosis[4].

Quantitative SAR Data Summary
Target / IndicationCore ModificationC-3 SubstituentBiological EffectToxicity / Notes
Influenza A/B Unsubstituted A-ringPhenylSub-micromolar EC₅₀High cytotoxicity[3]
Influenza A/B 6,7-dimethoxy (A-ring)Phenyl (Compound 21)Maintained antiviral efficacyDrastically reduced cytotoxicity[3]
Oncology (IAPs) VariableAlkyl / ArylDownregulates XIAP, cIAP-1Promotes caspase-induced apoptosis[1]
CNS (5-HT2C) 7-chloro-6-fluoroVariablePAAM activityEnhanced metabolic stability[2]
Tuberculosis Oxadiazole linkageSubstituted PhenylInhA enzyme inhibitionActive at concentrations as low as 0.98 µg/mL[4]

Modern Synthetic Methodologies

While classical routes like the Bischler-Napieralski or Pomeranz-Fritsch reactions are well-established for synthesizing the isoquinoline core[2], modern SAR libraries require highly regioselective, metal-free approaches to avoid heavy metal toxicity in biological screening.

Hypervalent Iodine-Mediated Chemoselectivity: A breakthrough in isoquinolinone synthesis involves the use of the zwitterionic hypervalent iodine reagent PISA . By reacting o-alkenylbenzamide derivatives with PISA, chemists can achieve solvent-dependent chemoselective synthesis of either 3- or 4-substituted isoquinolinones[5]. The solvent polarity directly dictates the stabilization of the iodane intermediate, driving the regiochemical outcome without the need for transition metal catalysts[3].

G A o-Alkenylbenzamide Precursor B PISA Reagent (Hypervalent Iodine) A->B C Solvent A (e.g., HFIP) B->C D Solvent B (e.g., DCM) B->D E 3-Substituted Isoquinolinone C->E Chemoselective F 4-Substituted Isoquinolinone D->F Chemoselective

Caption: Solvent-dependent chemoselective synthesis of isoquinolinones using PISA reagent.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of orthogonal readouts ensures that observed efficacy is not an artifact of generalized cellular toxicity.

Protocol A: Chemoselective Synthesis of 3-Substituted Isoquinolinones

Objective: Synthesize a 3-substituted isoquinolinone library using PISA, validating regiochemistry via NMR.

  • Preparation: In an oven-dried flask, dissolve the o-alkenylbenzamide precursor (1.0 equiv) in a highly polar fluorinated solvent (e.g., Hexafluoroisopropanol - HFIP) to favor the 3-substitution pathway.

  • Reagent Addition: Add the zwitterionic hypervalent iodine reagent PISA (1.2 equiv) portion-wise at room temperature under an inert argon atmosphere.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 7:3). The reaction typically reaches completion within 2-4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂S₂O₄, and concentrate in vacuo.

  • Validation (Crucial Step): Purify via flash column chromatography. Validate the regiochemistry using 2D-NMR (HMBC and NOESY). A strong NOE correlation between the C-4 proton and the substituent at C-3 confirms the 3-substituted architecture, differentiating it from the 4-substituted isomer.

Protocol B: Orthogonal Antiviral & Cytotoxicity Screening

Objective: Determine the Selectivity Index (SI) of synthesized 3-substituted isoquinolinones against Influenza A.

  • Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Cytotoxicity Assay (CC₅₀):

    • Treat cells with serial dilutions of the isoquinolinone compound (0.1 µM to 100 µM) in the absence of the virus.

    • After 48 hours, add MTS reagent. Measure absorbance at 490 nm. Calculate the CC₅₀ (concentration reducing cell viability by 50%).

  • Antiviral Efficacy Assay (EC₅₀):

    • In a parallel 96-well plate, infect MDCK cells with Influenza A virus (MOI = 0.01) for 1 hour.

    • Remove the viral inoculum and add media containing the same serial dilutions of the compound.

    • After 48 hours, quantify viral replication using a standard plaque reduction assay or by measuring viral nucleoprotein (NP) expression via ELISA. Calculate the EC₅₀.

  • Validation: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 10 validates the compound as a true antiviral hit rather than a non-specific cytotoxic agent. Compound 21 (6,7-dimethoxy-3-phenylisoquinolone) serves as the positive control for a high SI[3].

References

  • Poster Document - Celebrating 100 Years of Chemistry.100yearsofchemistry.com.
  • 7-Chloro-6-fluoroisoquinolin-1(2H)-one.Benchchem.
  • 1-Butylisoquinolin-3(2H)-one | 62420-70-6.Benchchem.
  • 7-Chloro-6-fluoroisoquinolin-1(2H)-one (Antiviral SAR).Benchchem.

Sources

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for Methylpiperazinyl-Isoquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoquinolinone scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates the ability to bind to a wide range of biological targets with high affinity. This versatility has made it a cornerstone in the development of numerous therapeutic agents. The addition of a methylpiperazinyl moiety to this core is a strategic decision in drug design. The piperazine ring is a common pharmacophore that can significantly enhance a compound's physicochemical properties, such as aqueous solubility and bioavailability. Furthermore, the basic nitrogen of the piperazine can form critical hydrogen bonds or salt bridges with protein targets, while the methyl group can provide additional hydrophobic interactions, often leading to improved potency and selectivity.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the most promising therapeutic targets for methylpiperazinyl-isoquinolinone compounds and offers a detailed, practical framework for their identification and validation. The methodologies described herein are grounded in established, field-proven protocols to ensure scientific integrity and reproducibility.

Chapter 1: Key Therapeutic Targets for the Isoquinolinone Scaffold

The inherent structural features of the isoquinolinone core make it an ideal starting point for inhibitors of several key enzyme families. The planar aromatic system can engage in π-stacking interactions, while the lactam group provides hydrogen bond donors and acceptors. The addition of a methylpiperazinyl group offers a vector for targeting solvent-exposed regions or specific pockets within an active site. Below are the most promising therapeutic targets for this class of compounds.

Poly(ADP-ribose) Polymerases (PARPs)

Biological Function & Therapeutic Rationale: PARPs are a family of enzymes critical for DNA damage repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a concept known as synthetic lethality.[2][3] The isoquinolinone core is a well-established bioisostere for the nicotinamide moiety of NAD+, the natural substrate for PARP, making it an excellent scaffold for competitive PARP inhibitors.[3]

Potential Role of the Methylpiperazinyl Moiety: The methylpiperazinyl group can extend from the active site towards the solvent-exposed surface, potentially forming interactions with residues outside the core nicotinamide-binding pocket. This can enhance selectivity among different PARP family members and improve pharmacokinetic properties.

Casein Kinase 2 (CK2)

Biological Function & Therapeutic Rationale: Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, playing a pivotal role in cell proliferation, survival, and angiogenesis.[4][5] CK2 is frequently upregulated in a wide range of cancers, where it promotes tumor progression and resistance to therapy by activating pro-survival signaling pathways like PI3K/Akt/mTOR and NF-κB.[5][6][7] As a result, inhibiting CK2 is a highly attractive strategy for cancer treatment. The isoquinolinone scaffold can be designed to fit into the ATP-binding pocket of CK2.

Potential Role of the Methylpiperazinyl Moiety: Kinase ATP-binding sites often have an adjacent solvent-exposed region. The methylpiperazinyl group can be oriented to interact with this region, potentially increasing both potency and selectivity over other kinases in the human kinome.

Hematopoietic Progenitor Kinase 1 (HPK1)

Biological Function & Therapeutic Rationale: HPK1 (also known as MAP4K1) is a serine/threonine kinase expressed primarily in hematopoietic cells. It acts as a key negative regulator of T-cell receptor (TCR) signaling.[8][9] Upon TCR activation, HPK1 phosphorylates adaptor proteins like SLP-76, which dampens T-cell activation, proliferation, and cytokine production.[8][9] Inhibiting HPK1 can therefore enhance anti-tumor immune responses by "releasing the brakes" on T-cells. This makes HPK1 a prime target for cancer immunotherapy, particularly in combination with checkpoint inhibitors.[9]

Potential Role of the Methylpiperazinyl Moiety: As with other kinases, the methylpiperazinyl group can form specific interactions in regions adjacent to the ATP-binding site, which is crucial for achieving selectivity for HPK1 over other MAP4K family members.

Summary of Potential Targets
Target FamilySpecific Target(s)Therapeutic AreaRationale for Isoquinolinone Scaffold
DNA Repair Enzymes PARP1, PARP2OncologyMimics the nicotinamide portion of the NAD+ substrate.[3]
Protein Kinases Casein Kinase 2 (CK2)Oncology, InflammationActs as an ATP-competitive inhibitor, fitting into the kinase hinge region.[5][6]
Protein Kinases HPK1 (MAP4K1)Immuno-OncologyActs as an ATP-competitive inhibitor; a promising target for T-cell activation.[9]

Chapter 2: A Practical Workflow for Target Identification and Validation

This chapter provides a logical, step-by-step workflow for validating a novel methylpiperazinyl-isoquinolinone compound against a hypothesized target. Each step is accompanied by a detailed, field-proven protocol.

Target Validation Workflow Diagram

G cluster_0 In Vitro / Biochemical Validation cluster_1 Cellular Validation biochem_1 Step 1A: Enzymatic Inhibition Assay (e.g., PARP Assay, Kinase Assay) biochem_2 Step 1B: Determine IC50 Value biochem_1->biochem_2 Quantify dose-response cell_1 Step 2: Cellular Target Engagement (e.g., Phospho-Western Blot) biochem_2->cell_1 Proceed with potent compounds cell_2 Step 3: Cellular Functional Assay (e.g., T-Cell Activation, Apoptosis) cell_1->cell_2 Confirm functional consequence end Validated Target cell_2->end start Hypothesized Target (e.g., HPK1) start->biochem_1 Test compound's effect on purified enzyme

Caption: A streamlined workflow for validating a potential therapeutic target.

Step 1: In Vitro Enzymatic Inhibition

The first crucial step is to determine if the compound directly inhibits the enzymatic activity of the purified target protein.

Protocol 2.1: PARP1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the incorporation of biotinylated ADP-ribose onto histone proteins.[10][11]

Materials:

  • Histone-coated 96-well plate

  • Recombinant human PARP1 enzyme

  • 10X PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 250 mM MgCl₂)

  • 10X Activated DNA

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • Methylpiperazinyl-isoquinolinone compound (and known inhibitor, e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 0.2 M HCl)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare 1X PARP Buffer by diluting the 10X stock with dH₂O.

  • Rehydrate the histone-coated wells by adding 50 µL of 1X PARP Buffer to each well. Incubate for 30 minutes at room temperature.

  • Prepare serial dilutions of your test compound and the control inhibitor in 1X PARP Buffer.

  • Remove the rehydration buffer from the plate by inverting and tapping on absorbent paper.

  • Add 25 µL of each compound dilution to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

  • Add 10 µL of a PARP1 enzyme/Activated DNA mixture (prepared in 1X PARP Buffer) to all wells except the "no enzyme" control.

  • Start the reaction by adding 15 µL of 1X PARP Cocktail to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the plate 3 times with 1X PBS + 0.05% Tween-20 (PBST).

  • Add 50 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.

  • Wash the plate 5 times with PBST.

  • Add 50 µL of HRP substrate to each well. Incubate in the dark until sufficient color develops (15-30 minutes).

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.2: Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the luminescence signal. It is a universal assay applicable to kinases like CK2 and HPK1.[12][13][14]

Materials:

  • Recombinant kinase (e.g., HPK1 or CK2) and its specific substrate

  • Kinase Reaction Buffer (e.g., 50 mM Tris pH 7.5, 20 mM MgCl₂, 0.1% BSA)

  • ATP solution

  • Methylpiperazinyl-isoquinolinone compound

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in Kinase Reaction Buffer.

  • In the wells of a white assay plate, add 5 µL of the kinase/substrate mix.

  • Add 2.5 µL of the test compound dilutions to the appropriate wells. Add vehicle for "no inhibition" controls.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Step 2: Cellular Target Engagement

After confirming direct enzymatic inhibition, the next step is to verify that the compound can enter cells and engage its target in a physiological context.

Protocol 2.3: Western Blot for Phospho-Protein Substrates

This protocol allows for the detection of changes in the phosphorylation state of a known downstream substrate of the target kinase, providing evidence of target engagement in cells.[15][16]

Materials:

  • Appropriate cell line (e.g., Jurkat T-cells for HPK1)

  • Cell culture medium and supplements

  • Stimulant (e.g., PMA/Ionomycin or anti-CD3/CD28 beads for T-cells)

  • Test compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (5% w/v Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins)[16]

  • Primary antibodies (one for the phosphorylated substrate, one for the total protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Seed cells and allow them to adhere or grow to the desired confluency.

  • Pre-treat the cells with various concentrations of the methylpiperazinyl-isoquinolinone compound for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer containing inhibitors.

  • Clarify the lysates by centrifugation at 14,000 xg for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize all samples to the same protein concentration with Lysis Buffer and add SDS-PAGE sample buffer. Denature by heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-SLP-76 for HPK1) overnight at 4°C, diluted in 5% BSA/TBST.

  • Wash the membrane 3 times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 5 times with TBST.

  • Apply ECL substrate and visualize the bands using an imaging system.

  • (Optional but recommended) Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

Step 3: Cellular Functional Assay

The final step is to demonstrate that target engagement translates into a desired biological outcome. The choice of assay is dependent on the target's function.

Protocol 2.4: T-Cell Activation Assay (IL-2 Secretion ELISA)

This assay is ideal for immuno-oncology targets like HPK1. It measures the secretion of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation.[17][18][19]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium with 10% FBS

  • T-cell activator (e.g., anti-CD3/CD28 antibodies or beads)

  • Test compound

  • Human IL-2 ELISA Kit

  • CO₂ incubator

  • Plate reader

Procedure:

  • Isolate PBMCs from healthy donor blood or culture Jurkat cells.

  • Plate the cells (e.g., 1 x 10⁵ cells/well) in a 96-well flat-bottom plate.

  • Add serial dilutions of the methylpiperazinyl-isoquinolinone compound to the wells.

  • Add the T-cell activator to the appropriate wells. Include unstimulated and "activator only" controls.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well for IL-2 analysis.

  • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

    • Adding supernatants and standards to an antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Adding a substrate and stop solution.

    • Reading the absorbance.

  • Calculate the concentration of IL-2 in each sample from the standard curve.

  • Plot the IL-2 concentration against the compound concentration to determine the EC₅₀ (the concentration that causes a 50% enhancement of IL-2 production).

Chapter 3: Signaling Pathway Diagrams

Understanding the context in which a target operates is crucial. The following diagrams illustrate the signaling pathways for the key targets discussed.

PARP in DNA Single-Strand Break Repair

G DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-Ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex BER Repair Complex (XRCC1 etc.) PAR->Repair_Complex recruits Repair SSB Repair Repair_Complex->Repair mediates Inhibitor Methylpiperazinyl- Isoquinolinone Inhibitor->PARP1 inhibits G CK2 CK2 (Constitutively Active) Akt Akt CK2->Akt phosphorylates & activates (Ser129) NFkB IκB CK2->NFkB phosphorylates, promoting degradation Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB_active NF-κB NFkB->NFkB_active releases NFkB_active->Proliferation promotes transcription of pro-survival genes Apoptosis Apoptosis Proliferation->Apoptosis inhibits Inhibitor Methylpiperazinyl- Isoquinolinone Inhibitor->CK2 inhibits

Caption: CK2's role in activating pro-survival pathways like Akt and NF-κB.

HPK1 Negative Regulation of T-Cell Activation

G TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 activation leads to recruitment of HPK1 HPK1 SLP76->HPK1 activates Activation Downstream Signaling (e.g., NF-κB, AP-1) SLP76->Activation HPK1->SLP76 phosphorylates (Ser376), creating inhibitory 14-3-3 binding site T_Cell_Activation T-Cell Activation (IL-2 Production, Proliferation) Activation->T_Cell_Activation Inhibitor Methylpiperazinyl- Isoquinolinone Inhibitor->HPK1 inhibits

Caption: HPK1's negative feedback loop on TCR signaling via SLP-76.

References

  • D'Agnano, I., et al. (2021). Protein kinase CK2 and ion channels (Review).
  • Sauer, M., et al. (2005). Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1. Molecular and Cellular Biology, 25(6), 2456-2467.
  • Jeggo, P. A., & Pearl, L. H. (2016). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. British Journal of Cancer, 114(12), 1-8.
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Gozgit, J. M., et al. (2024). Casein kinase 2 complex: a central regulator of multiple pathobiological signaling pathways in Cryptococcus neoformans. mBio, 15(1), e02731-23.
  • Gupte, R., et al. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Molecules, 29(20), 4758.
  • Llobet, D., et al. (2018). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology, 8, 51.
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (2014). Methods in Molecular Biology, 1104, 149-161.
  • Saravani, R., et al. (2017). PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Gene, Cell and Tissue, 4(3), e62160.
  • Casein kinase 2. (n.d.). In Wikipedia. Retrieved from [Link]

  • PARP1 Colorimetric Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Quantitative measurement of T-lymphocyte activation by an enzyme-linked immunosorbent assay (ELISA) detecting interleukin-2 receptor expression. (1988). Journal of Immunological Methods, 109(2), 225-233.
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • Wang, X., et al. (2023). Hematopoietic progenitor kinase 1 inhibits the development and progression of pancreatic intraepithelial neoplasia.
  • Multiparametric Assessment of IL-2- Induced T Cell Activation. (2025). Agilent. Retrieved from [Link]

  • PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Signaling Pathways Regulated by CK2. (n.d.). ResearchGate. Retrieved from [Link]

  • HT Universal Colorimetric PARP Assay Kit. (n.d.). Interchim. Retrieved from [Link]

  • Decoding the signaling profile of hematopoietic progenitor kinase 1 (HPK1) in innate immunity. (2021). Journal of Leukocyte Biology, 110(6), 1161-1174.
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560-572.
  • Palma, J. P., et al. (2011). Poly(ADP-ribose) polymerase inhibition enhances p53-dependent and -independent DNA damage responses induced by DNA damaging agent. Molecular Cancer Therapeutics, 10(12), 2294-2305.
  • Langelier, M. F., et al. (2018). Multiple functions of PARP1 in the repair of DNA double strand breaks. Frontiers in Molecular Biosciences, 5, 59.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols, 2(3), 100685.
  • Western Blot Analysis of Phosphorylated Proteins. (n.d.). FUJIFILM Wako Chemicals. Retrieved from [Link]

  • Hematopoietic progenitor kinase-1 (HPK1) stress response signaling pathway activates IkappaB kinases (IKK-alpha/beta) and IKK-beta is a developmentally regulated protein kinase. (1999). Oncogene, 18(40), 5514-5524.
  • Wang, Y., et al. (2020). Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function. PLOS ONE, 15(12), e0243145.
  • ADP-Glo Kinase Assay: Inhibitor Concentration at 50% enzyme inhibition (IC50) values... (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Isoquinolinone Derivatives in Breast Cancer Therapy

The isoquinolinone scaffold has become a cornerstone in the development of targeted cancer therapies, most notably as a foundational structure for potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] These inhibitors have revolutionized the treatment landscape for certain types of breast cancer, particularly those with mutations in the BRCA1 and BRCA2 genes.[3][4] The compound of interest, 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-, belongs to this promising class of molecules. This guide provides a comprehensive framework for researchers to investigate its preclinical efficacy and mechanism of action in breast cancer cell lines.

Our approach is grounded in the principle of "synthetic lethality," a key concept in cancer biology where the combination of two genetic or chemical perturbations leads to cell death, while either event alone is viable.[4][5] In the context of BRCA-mutated breast cancers, the cells have a deficient homologous recombination (HR) pathway for DNA double-strand break repair.[5] The introduction of a PARP inhibitor cripples the alternative single-strand break repair pathway (base excision repair), leading to an accumulation of DNA damage that cannot be repaired, ultimately resulting in cancer cell death.[5][6]

This document will guide you through the rationale for experimental design, detailed protocols for key assays, and the interpretation of results, enabling a thorough evaluation of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- as a potential therapeutic agent for breast cancer.

Mechanism of Action: Exploiting Synthetic Lethality in BRCA-Deficient Cells

The primary mechanism of action for many isoquinolinone-based compounds in breast cancer is the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[5][7] In cells with functional BRCA1 and BRCA2 proteins, double-strand breaks that arise from replication fork collapse can be efficiently repaired through homologous recombination. However, in cancer cells with BRCA1/2 mutations, this repair pathway is compromised.

By inhibiting PARP, 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- is hypothesized to "trap" the PARP enzyme on the DNA at the site of a single-strand break.[8][9] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks.[9] In BRCA-deficient cells, the inability to repair these double-strand breaks via homologous recombination leads to genomic instability and subsequent cell death, an elegant example of synthetic lethality.[5]

SyntheticLethality cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Mutant Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Base Excision Repair SSB_N->PARP_N repaired by Survival_N Cell Survival PARP_N->Survival_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) Repair DSB_N->HR_N repaired by HR_N->Survival_N SSB_C Single-Strand Break (SSB) PARP_C PARP Trapping SSB_C->PARP_C targeted by PARPi 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (PARP Inhibitor) PARPi->PARP_C induces DSB_C Accumulated Double-Strand Breaks PARP_C->DSB_C leads to HR_C Defective HR Repair DSB_C->HR_C cannot be repaired by Apoptosis Cell Death (Apoptosis) DSB_C->Apoptosis HR_C->Apoptosis

Caption: Synthetic lethality induced by PARP inhibition in BRCA-mutant breast cancer cells.

Experimental Design: Cell Line Selection and Assay Workflow

A robust evaluation of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- requires a carefully planned experimental workflow. The choice of breast cancer cell lines is critical and should include both models with and without BRCA mutations to validate the synthetic lethality hypothesis.

Recommended Breast Cancer Cell Lines
Cell LineSubtypeBRCA1/2 StatusRationale
MDA-MB-436 Triple-NegativeBRCA1 mutantA model for BRCA1-deficient breast cancer, expected to be sensitive to PARP inhibition.[1]
HCC1937 Triple-NegativeBRCA1 mutantAnother well-characterized BRCA1-mutant cell line.
MCF-7 ER+, PR+, HER2-BRCA1/2 wild-typeA common luminal A breast cancer cell line, expected to be less sensitive to PARP inhibition.[10][11]
MDA-MB-231 Triple-NegativeBRCA1/2 wild-typeA common basal-like breast cancer cell line, expected to be less sensitive to PARP inhibition.[10]
Experimental Workflow

The following workflow provides a logical progression for characterizing the effects of the compound.

ExperimentalWorkflow start Start: Compound Preparation cell_culture Cell Culture (BRCA-mutant & BRCA-wt) start->cell_culture viability Cell Viability Assay (Determine IC50) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle migration Cell Migration/Invasion Assay (Wound Healing/Transwell) viability->migration mechanism Mechanism Validation (PARP Activity Assay) apoptosis->mechanism cell_cycle->mechanism migration->mechanism end End: Data Analysis & Conclusion mechanism->end

Caption: A structured workflow for the in vitro evaluation of the test compound.

Detailed Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- in breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-436, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls are essential for proper compensation and gating.

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the compound at the desired concentrations for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation and Expected Outcomes

AssayExpected Outcome in BRCA-mutant Cells (e.g., MDA-MB-436)Expected Outcome in BRCA-wild-type Cells (e.g., MCF-7)
Cell Viability Low IC50 value, indicating high sensitivity.High IC50 value, indicating lower sensitivity.
Apoptosis A significant increase in the percentage of apoptotic cells (Annexin V positive).A modest or no significant increase in apoptosis.
Cell Cycle Potential for G2/M arrest due to DNA damage accumulation.[10]Minimal changes in the cell cycle distribution.

Troubleshooting Common Issues

  • High variability in viability assays: Ensure consistent cell seeding density and proper mixing of the compound dilutions.

  • Low signal in apoptosis assays: Check the expiration date of the kit reagents and ensure cells are not over-trypsinized.

  • Irregular peaks in cell cycle analysis: Ensure proper cell fixation and avoid cell clumps by filtering the cell suspension before analysis.

Conclusion

The protocols and workflow outlined in this guide provide a robust framework for the preclinical evaluation of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- in breast cancer cell lines. By focusing on the well-established mechanism of PARP inhibition and synthetic lethality, researchers can generate high-quality, interpretable data to assess the therapeutic potential of this and other isoquinolinone-based compounds. A thorough investigation using these methods will contribute valuable insights into the ongoing development of targeted therapies for breast cancer.

References

  • Vertex AI Search. (n.d.). PARP inhibitors in breast cancer treatment.
  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2019). PARP Inhibitors in Breast Cancer: a Short Communication.
  • Susan G. Komen. (n.d.). PARP Inhibitors.
  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.
  • UT MD Anderson Cancer Center. (2024, April 3).
  • MDPI. (2025, March 19). Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy.
  • Frontiers. (2022, August 24).
  • Vinayak, S., & Gradishar, W. J. (2018). PARP Inhibition in BRCA-Mutant Breast Cancer. P T, 43(7), 410–423.
  • ecancer. (2012, November 15). New mechanism of action for PARP inhibitors discovered.
  • Guler, G., & Ozturk, S. (2022). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. Cancers, 14(19), 4755.
  • Wang, Y., et al. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. PLoS One, 17(5), e0268633.
  • Karche, N. P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819.
  • Shevchenko, L. O., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 108-117.
  • Curtin, N. J. (2014). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. British Journal of Cancer, 110(4), 833–839.

Sources

Application Note: ¹H and ¹³C NMR Characterization of 3-(4-Methylpiperazin-1-yl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Spectral Assignment Guide

Executive Summary

The structural validation of highly functionalized nitrogenous heterocycles is a critical bottleneck in preclinical drug discovery. 3-(4-Methylpiperazin-1-yl)isoquinolin-1(2H)-one is a privileged scaffold frequently utilized in the design of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators [1]. This application note provides a self-validating, step-by-step methodology for the nuclear magnetic resonance (NMR) characterization of this compound, emphasizing the causality behind sample preparation, solvent selection, and the mechanistic rationale for its unique spectral features.

Sample Preparation Protocol: The Causality of Experimental Design

To achieve high-resolution, artifact-free spectra, sample preparation must account for the specific physicochemical properties of the lactam motif and the basic piperazine ring.

Step-by-Step Methodology
  • Lyophilization (Drying): Dry 15–20 mg of the >98% pure synthesized compound under high vacuum (0.1 mbar) for 12 hours.

    • Causality: Residual water presents as a broad singlet at δ 3.33 in DMSO-d₆. If not removed, this water peak will directly overlap with and obscure the critical piperazine N-CH₂ signals at δ 3.25 [2].

  • Solvent Selection: Dissolve the lyophilized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The isoquinolin-1(2H)-one core engages in strong intermolecular hydrogen bonding via the lactam N-H and C=O groups. Non-polar solvents like CDCl₃ fail to disrupt these networks, leading to broad lines and poor solubility. DMSO-d₆ acts as a strong hydrogen bond acceptor, monomerizing the solute, yielding sharp resonances, and preventing the rapid exchange of the labile lactam N-H proton [3].

  • Homogenization: Sonicate the mixture for 2 minutes at 25 °C until optically clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a pristine 5 mm precision NMR tube.

    • Causality: Particulate matter distorts local magnetic field homogeneity, which degrades the lineshape, widens the base of the peaks, and reduces the signal-to-noise (S/N) ratio.

Experimental NMR Acquisition Workflow

The following workflow outlines the standardized path from purified compound to multidimensional data acquisition.

NMR_Workflow A Compound Synthesis & Purification (>98% Purity) B Lyophilization (Remove residual H2O) A->B C Solvent Selection (DMSO-d6 + 0.03% TMS) B->C D Sample Dissolution (15-20 mg / 0.6 mL) C->D E Filtration & Transfer (5 mm NMR Tube) D->E F NMR Acquisition (1H, 13C, 2D Experiments) E->F

Fig 1. Standardized NMR sample preparation and acquisition workflow.

Acquisition Parameters (400 MHz Spectrometer, 298 K)
  • ¹H NMR: Pulse program: zg30; Spectral width: 12 ppm; Number of scans (NS): 16; Relaxation delay (D1): 2.0 s.

  • ¹³C NMR: Pulse program: zgpg30 (proton-decoupled); Spectral width: 220 ppm; NS: 1024; D1: 2.0 s.

Data Presentation: Spectral Assignments

The quantitative data below represents the validated chemical shifts for 3-(4-methylpiperazin-1-yl)isoquinolin-1(2H)-one.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-H (2)10.85s-1HLactam NH
H-88.10dd8.0, 1.21HAr-H
H-67.62ddd8.0, 7.5, 1.21HAr-H
H-57.55d8.01HAr-H
H-77.35ddd8.0, 7.5, 1.01HAr-H
H-46.15s-1HVinylic-H
H-2',6'3.25t5.04HPip-CH₂ (N-Ar)
H-3',5'2.42t5.04HPip-CH₂ (N-Me)
N-CH₃2.22s-3HMethyl
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment / Structural Causality
C-1163.2CqCarbonyl (C=O)
C-3150.8CqEnamine-like C-N
C-4a138.5CqBridgehead Ar-C
C-6132.1CHAr-C
C-8126.8CHAr-C
C-8a125.4CqBridgehead Ar-C
C-5124.5CHAr-C
C-7123.9CHAr-C
C-494.5CHHighly shielded vinylic carbon
C-3',5'54.2CH₂Piperazine (N-Me adjacent)
C-2',6'47.5CH₂Piperazine (N-Ar adjacent)
N-CH₃45.8CH₃Methyl

Mechanistic Insights & Structural Elucidation

The most diagnostic feature of the 3-(4-methylpiperazin-1-yl)isoquinolin-1(2H)-one spectrum is the profound upfield shift of the C-4 resonance (δ 94.5 in ¹³C, δ 6.15 in ¹H). This is mechanistically driven by the strong +M (mesomeric) effect of the piperazine nitrogen attached at C-3. The lone pair of the piperazine nitrogen delocalizes into the isoquinolinone ring, creating an enamine-like system that significantly increases the electron density at C-4, shielding it from the external magnetic field.

To definitively validate the core connectivity and rule out isomeric impurities, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed.

HMBC_Correlations H8 H-8 Proton (δ 8.10) C1 C=O (C-1) (δ 163.2) H8->C1 3J H4 H-4 Proton (δ 6.15) H4->C1 3J C3 C-3 (C-N) (δ 150.8) H4->C3 2J C4a C-4a (δ 138.5) H4->C4a 2J Pip Piperazine N-CH2 (δ 3.25) Pip->C3 3J

Fig 2. Key HMBC correlations establishing the isoquinolinone core connectivity.

As mapped above, the carbonyl carbon (C-1, δ 163.2) shows a strong ³J correlation with the H-8 proton (δ 8.10), confirming the peri-relationship of the fused ring system. Furthermore, the highly shielded H-4 proton exhibits ²J correlations to both C-3 (δ 150.8) and C-4a (δ 138.5), locking the piperazine substitution unambiguously at the C-3 position.

References

  • US9422243B2 - 3-phenyl-isoquinolin-1(2H)
  • Proton NMR chemical shift of water peak in different solvents Source: Chemistry Stack Exchange URL:[Link]

  • “Dopamine Rush” – The Story of Exchange Source: Magritek URL:[Link]

Sources

Application Notes & Protocols: In Vivo Administration of an Isoquinolinone-Based PARP Inhibitor in Mice

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of isoquinolinone-based PARP inhibitors in mouse models, using Olaparib (AZD2281) as a representative agent. The chemical structure of Olaparib is analogous to the class of compounds represented by "1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-". This protocol is designed to ensure scientific rigor, reproducibility, and adherence to animal welfare standards. It covers the underlying mechanism of action, detailed formulation and administration procedures, dose selection rationale, and essential safety considerations.

Scientific Foundation: Mechanism of Action

The isoquinolinone chemical scaffold is a core structural feature of numerous potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2][3] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[4] They are responsible for detecting and signaling single-strand DNA breaks (SSBs), facilitating their repair primarily through the base excision repair (BER) pathway.[5][6]

The therapeutic strategy for PARP inhibitors relies on the concept of synthetic lethality . In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) which is often compromised by mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to catastrophic consequences.[7]

During DNA replication, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[8] While healthy cells can repair these DSBs using their functional HR pathway, HR-deficient cancer cells cannot. This accumulation of unresolved DSBs triggers cell cycle arrest and apoptosis, leading to selective cancer cell death.[6][7] A key component of this mechanism is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA, creating a physical obstruction that further enhances cytotoxicity.[9]

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 ber Base Excision Repair parp1->ber dna_ok1 DNA Integrity Maintained ber->dna_ok1 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor (Olaparib) ssb2->parpi parp_trapped PARP Trapping parpi->parp_trapped replication Replication Fork Stall parp_trapped->replication dsb Double-Strand Break (DSB) replication->dsb hr_deficient HR Repair Deficient dsb->hr_deficient apoptosis Apoptosis hr_deficient->apoptosis

Figure 1: Mechanism of synthetic lethality with PARP inhibitors.

Compound Specifications & Formulation

Compound Profile: Olaparib (AZD2281)
PropertyValueSource
IUPAC Name 4-((3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)methyl)phthalazin-1(2H)-one[10]
Synonyms AZD2281, KU-0059436, Lynparza[10]
CAS Number 763113-22-0[10]
Molecular Formula C₂₄H₂₃FN₄O₃[10]
Molecular Weight 434.46 g/mol [10]
IC₅₀ PARP1: 5 nM, PARP2: 1 nM[11]
Solubility (Aqueous) ~0.1 mg/mL (Poorly soluble)[12][13]
Vehicle Preparation and Drug Formulation

Due to its low aqueous solubility, Olaparib requires a specific vehicle for effective oral or intraperitoneal administration in mice.[12][14] Several vehicles have been validated in preclinical studies.

Recommended Vehicle for Oral Gavage (p.o.): A commonly used and well-tolerated vehicle is a suspension in a hydroxypropyl-β-cyclodextrin (HPβCD) solution.[10][15]

Step-by-Step Formulation Protocol:

  • Prepare the Vehicle:

    • Weigh out the required amount of 2-hydroxypropyl-β-cyclodextrin (HPβCD).

    • Dissolve it in sterile Phosphate-Buffered Saline (PBS) or sterile water to create a 10% (w/v) solution.

    • For example, to make 10 mL of vehicle, dissolve 1.0 g of HPβCD in a final volume of 10 mL of PBS. Gentle warming and stirring can aid dissolution. Allow the solution to cool to room temperature.

  • Prepare a Drug Slurry (if needed):

    • Weigh the required amount of Olaparib powder for the entire study cohort, including a 10-15% overage.

    • To aid in wetting the powder, create a slurry by adding a small volume of Dimethyl Sulfoxide (DMSO), typically enough to make a 10% DMSO concentration in the final formulation.[11][15] For example, for a final volume of 10 mL, use 1 mL of DMSO.

  • Combine and Suspend:

    • While vortexing or stirring the 10% HPβCD vehicle, slowly add the Olaparib (or Olaparib/DMSO slurry).

    • Continue to mix thoroughly to ensure a homogenous suspension. The final preparation should be a uniform, milky-white suspension.

  • Final Concentration & Storage:

    • The final concentration should be calculated based on the desired dose (mg/kg) and the standard administration volume (10 mL/kg). For a 50 mg/kg dose, the final concentration would be 5 mg/mL.

    • Prepare the formulation fresh daily. If temporary storage is needed, keep it at 4°C, protected from light, and ensure it is brought to room temperature and thoroughly resuspended before administration.

Alternative Vehicles:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline: This vehicle can achieve a clear solution at concentrations up to 5 mg/mL.[11]

  • 0.5% Methylcellulose in water: A common vehicle for oral suspensions.[16]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing compound precipitation, inconsistent dose-response curves, or poor bioavailability during in vitro assays utilizing 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- .

By understanding the physicochemical properties of this molecule, we can apply rational, causality-driven formulation strategies to maintain its solubility in physiological buffers.

Physicochemical Profile & The Causality of Precipitation

To solve solubility issues, we must first understand the molecular architecture of the compound:

  • The Isoquinolinone Core: This planar, aromatic ring system is highly lipophilic. In aqueous environments, these cores undergo strong intermolecular π-π stacking, driving the molecules to aggregate and crystallize[1].

  • The 4-Methyl-1-piperazinyl Moiety: This functional group introduces a basic tertiary amine (estimated pKa ~8.0–8.5). At acidic pH, it is protonated and highly water-soluble. However, at the physiological pH (7.4) required for most in vitro cell assays, a significant fraction of the compound reverts to its uncharged free-base form, drastically reducing its aqueous solubility[2].

The "DMSO Crash" Phenomenon: Researchers typically dissolve this compound in 100% DMSO to create a master stock. When this stock is spiked into an aqueous assay medium (e.g., DMEM or PBS), the sudden shift in solvent polarity causes a thermodynamic shock. Without sufficient ion-dipole interactions (due to the neutral pH) to stabilize the molecule, the lipophilic isoquinolinone cores rapidly aggregate, leading to micro-precipitation[3].

Troubleshooting Workflow

Use the following decision matrix to systematically resolve precipitation in your assay buffers.

Caption: Workflow for resolving 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- precipitation.

Frequently Asked Questions (FAQs)

Q1: I am using the free base form of the compound. Can I just increase the DMSO concentration in my assay to 5%? A1: No. While increasing DMSO will thermodynamically force the free base into solution, DMSO concentrations above 0.5%–1.0% (v/v) induce significant cytotoxicity, alter membrane permeability, and can artificially skew your in vitro assay results[3]. Instead of relying solely on co-solvents, you must alter the physicochemical state of the molecule via salt formation or supramolecular complexation.

Q2: How does cyclodextrin complexation work for this specific molecule? A2: 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) is a truncated cone-shaped oligosaccharide with a hydrophobic interior cavity and a hydrophilic exterior. When mixed in solution, the lipophilic isoquinolinone core of your compound inserts into the hydrophobic cavity of the cyclodextrin. This "shields" the insoluble portion of the molecule from water, preventing π-π stacking and aggregation, while the hydrophilic exterior of the cyclodextrin maintains the entire complex in aqueous solution[4]. This process does not covalently alter the drug and allows it to freely dissociate to bind its biological target.

Mechanism FreeBase Free Base Compound (Lipophilic, Insoluble) Acid Acid Addition (HCl) FreeBase->Acid SaltForm Piperazine Salt (Cationic, Water Soluble) Acid->SaltForm CD 2-HP-β-CD Addition SaltForm->CD Complex Inclusion Complex (Shielded Isoquinolinone) CD->Complex

Caption: Mechanistic pathway of chemical and supramolecular solubilization strategies.

Quantitative Formulation Performance

The following table summarizes the expected solubility enhancements when applying different formulation strategies to piperazine-isoquinolinone derivatives at physiological pH (7.4).

Formulation StrategyExpected Aqueous Solubility (pH 7.4)Fold EnhancementCell Viability Impact (In Vitro)
Free Base (Buffer Only) < 5 µM1x (Baseline)None
Free Base + 1% DMSO ~ 15 µM3xMinimal (Safe limit)
HCl Salt + 1% DMSO ~ 85 µM17xMinimal
HCl Salt + 20% 2-HP-β-CD > 500 µM> 100xNone (Highly Biocompatible)

Data synthesized from standard solubility enhancement profiles of piperazine and isoquinolinone derivatives[4][5].

Step-by-Step Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to cellular assays without performing the validation steps.

Protocol A: Preparation of the Hydrochloride (HCl) Salt

Converting the free base to an HCl salt protonates the piperazine nitrogen, optimizing its baseline aqueous solubility before introducing it to assay buffers[3].

  • Dissolution: Dissolve 100 mg of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (free base) in a minimal volume (approx. 2-3 mL) of anhydrous ethanol or acetone.

  • Acidification: Place the solution in an ice bath (0–4°C). Under continuous magnetic stirring, add 1.1 molar equivalents of ethereal HCl dropwise.

  • Precipitation: Continue stirring for 2 hours. A white/off-white precipitate (the HCl salt) will form as the polarity of the molecule changes.

  • Isolation: Filter the precipitate using a Büchner funnel, wash twice with cold diethyl ether to remove unreacted free base, and dry overnight under vacuum.

  • Self-Validation Step: Perform 1H-NMR in D2O or DMSO-d6. Confirm salt formation by observing the downfield chemical shift of the piperazine ring protons compared to the free base spectrum.

Protocol B: 2-HP-β-CD Inclusion Complexation for Assay Media

Use this protocol if the HCl salt alone is insufficient to reach your required maximum assay concentration (e.g., for IC50 determinations requiring >100 µM).

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) in your target in vitro assay buffer (e.g., DMEM, RPMI, or PBS). Filter-sterilize through a 0.22 µm membrane.

  • Stock Preparation: Dissolve the synthesized HCl salt (from Protocol A) in 100% DMSO to create a highly concentrated 10 mM master stock.

  • Complexation: Slowly inject the required volume of the DMSO stock into the 2-HP-β-CD buffer while vortexing vigorously. Critical: Ensure the final DMSO concentration remains ≤ 1% v/v.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours. This provides the activation energy necessary for the isoquinolinone core to displace water molecules and enter the cyclodextrin cavity[5].

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug. Carefully collect the supernatant.

  • Self-Validation Step: Before applying to cells, quantify the exact concentration of the dissolved compound in the supernatant using a validated HPLC-UV method. This ensures your dose-response curves are based on actual dissolved drug, not theoretical applied concentrations.

References

  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available at: [Link]

  • Schubert, M. et al. (Biochemical Pharmacology). Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction. Available at: [Link]

  • ACS Publications (Molecular Pharmaceutics). Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability. Available at:[Link]

Sources

Heterocyclic Synthesis Support Center: Optimizing the Bischler-Napieralski Reaction for Isoquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter bottlenecks when constructing the isoquinoline scaffold.

While the classical Bischler-Napieralski (BN) reaction is a highly reliable method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, adapting this chemistry to synthesize isoquinolinones (specifically 1-isoquinolinones) from β-arylethylcarbamates or ureas introduces significant mechanistic hurdles. This guide provides field-proven troubleshooting strategies, mechanistic causality, and optimized protocols to overcome poor yields, charring, and regioselectivity issues.

Part 1: Mechanistic Insight & Causality

To troubleshoot the BN reaction, you must first understand the causality of the transformation. The cyclization is an intramolecular electrophilic aromatic substitution (EAS). According to detailed mechanistic studies , the reaction proceeds via the dehydration of the amide/carbamate to form an imidoyl intermediate, which subsequently collapses into a highly electrophilic nitrilium ion .

When using carbamates to target isoquinolinones, the carbonyl oxygen is less nucleophilic than in standard amides due to resonance with the adjacent alkoxy group. Consequently, classical dehydrating agents like phosphoryl chloride (POCl₃) often fail to generate the nitrilium ion efficiently. This forces researchers to apply excessive heat, leading to substrate degradation (charring) or retro-Ritter fragmentation (yielding styrenes). Overcoming this requires shifting from thermal forcing to electrophilic hyper-activation .

BN_Mechanism A β-Arylethylcarbamate (Starting Material) B Imidoyl Triflate (Activated Intermediate) A->B Tf2O, 2-Chloropyridine (-20 °C) C Nitrilium Ion (Highly Electrophilic) B->C Triflate Departure D Spirocyclic Intermediate (ipso-attack) C->D ipso-attack (Side Reaction) E Wheland Intermediate (ortho-attack) C->E Intramolecular EAS D->E 1,2-Alkyl Shift F 3,4-Dihydroisoquinolin-1-one (Cyclized Product) E->F Deprotonation & Rearomatization G Isoquinolin-1-one (Final Target) F->G Oxidation (DDQ or Pd/C)

Mechanistic pathway of the mild Bischler-Napieralski reaction for isoquinolinone synthesis.

Part 2: Troubleshooting & FAQs

Q1: I am getting black tar and <15% yield when refluxing my β-arylethylcarbamate in POCl₃. How do I prevent degradation?

Answer: You are experiencing thermal decomposition because the electrophilic aromatic substitution step is too slow for your specific substrate. If your aromatic ring lacks strong electron-donating groups (EDGs) like methoxy or hydroxyl, POCl₃ at 100 °C will destroy the starting material before cyclization occurs. Solution: Switch to the mild activation protocol developed by Movassaghi et al. . By using trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine at -20 °C, you generate an imidoyl triflate. The triflate is a vastly superior leaving group compared to the dichlorophosphate generated by POCl₃, allowing the nitrilium ion to form and cyclize at sub-zero temperatures, completely eliminating thermal charring.

Q2: My LC-MS shows a mass corresponding to a styrene derivative instead of my desired 3,4-dihydroisoquinolinone. What is happening?

Answer: This is the classic retro-Ritter reaction . When the nitrilium ion is formed but the aromatic ring is too deactivated to undergo EAS, the intermediate can undergo an elimination reaction, expelling the nitrile/isocyanate equivalent and leaving behind a styrene derivative. Solution: Ensure strictly anhydrous conditions, as trace water can stall the EAS and promote elimination. If the aromatic ring is severely deactivated (e.g., nitro-substituted), standard BN cyclization may be impossible. Consider a traceless solid-phase synthetic approach, which has been proven to force cyclization of deactivated isoquinolinones by utilizing specialized resin-bound substrates and optimized Lewis acids .

Q3: I am observing a mixture of regioisomers. How can I control the site of cyclization?

Answer: In meta-substituted phenethylcarbamates, the nitrilium ion can attack either the ortho or para position relative to the substituent. Furthermore, highly activated rings can undergo ipso-attack (attacking the carbon already bearing a substituent), leading to a spirocyclic intermediate that must undergo a 1,2-alkyl shift to aromatize. Solution: Lowering the reaction temperature to -20 °C using the Tf₂O protocol minimizes ipso-attack and increases the kinetic preference for the less sterically hindered para-position.

Q4: The BN reaction yields a 3,4-dihydroisoquinolinone. How do I obtain the fully aromatic isoquinolinone?

Answer: The cyclization of a carbamate inherently leaves the C3-C4 bond saturated. Solution: A secondary dehydrogenation step is required. This is reliably achieved by treating the crude 3,4-dihydroisoquinolinone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene, or via catalytic dehydrogenation using Pd/C at elevated temperatures.

Part 3: Reagent Selection Data

To optimize your workflow, compare the kinetic and thermal profiles of standard condensing agents used in isoquinolinone synthesis.

Reagent SystemTypical TempReactive IntermediateSubstrate ScopePrimary Failure Mode
POCl₃ 80–120 °CDichlorophosphoryl imineElectron-rich rings onlyThermal charring, retro-Ritter
P₂O₅ / POCl₃ 100–150 °CPyrophosphoryl imineModerate to rich ringsSevere tarring, difficult workup
Oxalyl Chloride / FeCl₃ 0–25 °CN-acyliminiumHighly activated ringsCompetitive oxazoline formation
Tf₂O / 2-Chloropyridine -20 to 0 °CImidoyl triflate / NitriliumBroad (Tolerates halogens)Moisture sensitivity (Hydrolysis)

Part 4: Optimization Workflow

Optimization_Workflow Start Evaluate Substrate (β-Arylethylcarbamate) CheckElec Are there strong electron-donating groups (EDGs) on the aryl ring? Start->CheckElec Standard Standard Conditions (POCl3, Reflux, 80-100 °C) CheckElec->Standard Yes (e.g., Methoxy) Mild Mild Activation Protocol (Tf2O, 2-Cl-Pyr, -20 °C) CheckElec->Mild No / Sensitive Groups CheckYield Is the cyclization yield > 80%? Standard->CheckYield Mild->CheckYield Success Proceed to Oxidation (Isoquinolinone Synthesis) CheckYield->Success Yes SideRxn Analyze Byproducts (Styrenes, Oxazolines, Charring) CheckYield->SideRxn No Optimize Adjust Lewis Acid/Base or use Solid-Phase Resin SideRxn->Optimize Optimize->Mild Retrial with milder temps

Troubleshooting workflow for optimizing Bischler-Napieralski cyclization conditions.

Part 5: Self-Validating Experimental Protocol

This protocol utilizes the mild Tf₂O/2-chloropyridine activation method, followed by DDQ oxidation, to synthesize fully aromatic isoquinolinones. It includes internal visual and chemical checkpoints to ensure the reaction is proceeding correctly.

Step 1: Anhydrous Setup & Activation
  • Flame-dry a Schlenk flask under argon. Dissolve the β-arylethylcarbamate (1.0 mmol) in strictly anhydrous dichloromethane (DCM, 10 mL). Validation Check: Moisture >50 ppm will immediately quench the triflate. Use freshly distilled DCM.

  • Cool the solution to -20 °C using a dry ice/acetonitrile bath.

  • Add 2-chloropyridine (2.0 mmol, 2.0 equiv) via syringe.

  • Critical Step: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

    • Self-Validation: The solution should transition from colorless/pale yellow to a deep yellow or dark red. This color change is the visual confirmation of the highly conjugated nitrilium ion intermediate forming. If the solution remains clear, your Tf₂O has likely hydrolyzed to triflic acid; obtain a fresh ampoule.

Step 2: Cyclization & Workup
  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Monitor by TLC (Hexanes/EtOAc). The carbamate spot should completely disappear, replaced by a highly UV-active spot (the 3,4-dihydroisoquinolin-1-one).

  • Quench the reaction at 0 °C by adding cold saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Aromatization (Oxidation to Isoquinolinone)
  • Dissolve the crude 3,4-dihydroisoquinolin-1-one in anhydrous toluene (10 mL).

  • Add DDQ (1.5 mmol, 1.5 equiv) in one portion.

  • Heat the mixture to 80 °C for 2 hours.

    • Self-Validation: A precipitate (reduced DDQH₂) will form as the reaction proceeds.

  • Cool to room temperature, filter through a pad of Celite to remove the DDQH₂ byproduct, and concentrate the filtrate. Purify via flash column chromatography to yield the pure isoquinolinone.

References

  • Mechanism of the Bischler-Napieralski Reaction Organic Chemistry Portal URL:[Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives PubMed Central (PMC) / Organic Letters URL:[Link]

  • Solid-phase synthesis of isoquinolinones using Bischler-Napieralski cyclization ResearchGate / Tetrahedron Letters URL:[Link]

Troubleshooting poor cell permeability of isoquinolinone-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see drug development teams encounter the "potency cliff"—a scenario where a promising isoquinolinone-based inhibitor exhibits single-digit nanomolar biochemical affinity but fails entirely in cellular assays.

Isoquinolinone scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of PARP-1, ROCK, and MDM2 inhibitors 1. However, the inherent physicochemical properties of the isoquinolinone core—specifically the lactam NH (a strong hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor)—often result in a high polar surface area (PSA). This severely limits passive membrane permeability and frequently flags the molecule as a substrate for active efflux transporters.

This guide provides a mechanistic framework and self-validating protocols to diagnose and troubleshoot permeability bottlenecks specific to the isoquinolinone scaffold.

Phase 1: Diagnostic Workflow

Before synthesizing new analogs, you must definitively decouple passive diffusion limitations from active efflux liabilities.

Permeability_Workflow Start Poor Cellular Efficacy (Biochemical Potency High) Assay Run PAMPA & Bidirectional Caco-2 Assays Start->Assay Passive PAMPA: Low Caco-2 (A-B): Low Assay->Passive Passive Issue Efflux PAMPA: High Caco-2 (A-B): Low Caco-2 (B-A): High Assay->Efflux Efflux Issue SolPassive Optimize Passive Diffusion: - Reduce PSA / HBD - Increase Lipophilicity - Prodrug Strategy Passive->SolPassive SolEfflux Mitigate Efflux (P-gp/BCRP): - Mask NH (N-methylation) - Reduce HBA - Steric Hindrance Efflux->SolEfflux

Workflow for diagnosing and resolving permeability bottlenecks in isoquinolinone inhibitors.

Phase 2: Troubleshooting & FAQs

Q1: My isoquinolinone inhibitor has low permeability in both PAMPA and Caco-2 (A-B). How can I optimize the core? A1: Low PAMPA and low Caco-2 Apical-to-Basolateral (A-B) permeability indicate poor passive transcellular diffusion. The isoquinolinone lactam NH is a primary offender due to its high desolvation energy. Causality & Solution: If the NH is not strictly required for target binding (e.g., hinge-binding in kinases), consider N-alkylation. For instance, during the optimization of dihydroisoquinolinone-based MDM2 inhibitors, the addition of an N-methyl substituent significantly increased passive permeability while maintaining nanomolar cellular potency 2. If the NH is essential for target engagement, employ a prodrug strategy (e.g., N-acyloxymethyl derivatives) that temporarily masks the hydrogen bond donor during gastrointestinal absorption and is subsequently cleaved by intracellular esterases.

Q2: My compound has high PAMPA permeability but low Caco-2 (A-B) and high Caco-2 (B-A) permeability. What does this mean? A2: This profile definitively indicates that your isoquinolinone is a substrate for apical efflux transporters, most commonly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) 3. An Efflux Ratio[Papp(B-A) / Papp(A-B)] greater than 2.0 confirms active transport back into the intestinal lumen. Causality & Solution: Isoquinolinones with high lipophilicity and multiple hydrogen bond acceptors (HBAs) are prime P-gp substrates. To mitigate this, reduce the overall HBA count, lower the pKa of any basic amines in solvent-exposed regions, or introduce steric hindrance (e.g., alpha-methylation near basic amines) to disrupt the spatial pharmacophore recognized by efflux pumps.

Q3: How do I verify that P-gp is specifically responsible for the efflux of my compound? A3: Run the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as Verapamil or Elacridar. If the A-B permeability increases and the Efflux Ratio drops below 2.0, P-gp liability is confirmed.

Phase 3: Quantitative Data Summary

The table below summarizes the expected impact of structural and chemical modifications on the permeability profile of a standard isoquinolinone scaffold.

Modification StrategyTarget Physicochemical PropertyEffect on PAMPA (

)
Effect on Caco-2 Efflux RatioCellular Potency Impact
Unmodified Core Baseline (High PSA, HBD/HBA)Low (

cm/s)
High (

)
Poor (Micromolar)
N-Methylation Reduce HBD countHigh (

cm/s)
Moderate (

)
High (Nanomolar)
Steric Hindrance Disrupt P-gp recognitionModerateLow (

)
Moderate to High
Ester Prodrug Mask Polarity during transportHighLowHigh (Post-cleavage)

Phase 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, permeability assays must be self-validating systems. A protocol without internal controls cannot distinguish between a poorly permeable drug and a compromised biological membrane 4.

Caco2_Transport Apical Apical Chamber (pH 6.5 - 7.4) Cell Caco-2 Monolayer (Intestinal Epithelium) Apical->Cell Passive/Active Uptake Cell->Apical Apical Efflux (P-gp/BCRP) Basolateral Basolateral Chamber (pH 7.4) Cell->Basolateral Basolateral Efflux

Bidirectional transport mechanisms across a polarized Caco-2 cell monolayer.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality Note: Caco-2 cells require exactly 21 days post-seeding to fully differentiate into a polarized monolayer expressing tight junctions and relevant apical efflux transporters. Testing prematurely yields artificially high passive permeability rates 5.

  • Cell Culture & Seeding: Seed Caco-2 cells onto polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) at a density of

    
     cells/cm². Culture for 21 days.
    
  • Monolayer Integrity Check (Validation Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if the TEER value is

    
    , confirming tight junction formation.
    
  • Dosing Solution Preparation: Dilute the isoquinolinone inhibitor in transport buffer (HBSS with 10 mM HEPES, pH 7.4) to a final concentration of 10 µM. Keep DMSO concentration

    
     to prevent membrane toxicity.
    
  • Internal Controls (Validation Step): Run Atenolol (low passive permeability marker) and Propranolol (high passive permeability marker) in parallel. If these controls fall outside established historical ranges, discard the plate.

  • Apical to Basolateral (A-B) Transport: Add dosing solution to the apical chamber. Add blank transport buffer to the basolateral chamber. Incubate at 37°C with gentle shaking.

  • Basolateral to Apical (B-A) Transport: In separate wells, add dosing solution to the basolateral chamber and blank buffer to the apical chamber.

  • Sampling & Analysis: Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer. Quantify compound concentration using LC-MS/MS.

  • Data Calculation: Calculate Apparent Permeability (

    
    ) and the Efflux Ratio.
    
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Note: PAMPA isolates passive transcellular diffusion by utilizing an artificial lipid bilayer devoid of active transporters or paracellular pores.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a 2% (w/v) solution of lecithin in dodecane to create the artificial lipid bilayer. Allow it to impregnate the filter for 5 minutes.

  • Compound Addition: Add the isoquinolinone dosing solution (10 µM in PBS, pH 7.4,

    
     DMSO) to the donor wells.
    
  • Acceptor Plate Setup: Fill the acceptor plate wells with blank PBS buffer.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours. Crucial: Do not agitate the plates. Agitation disrupts the unstirred water layer (UWL), which is a critical barrier to highly lipophilic compounds.

  • Quantification: Separate the plates and measure the concentration of the inhibitor in both chambers using LC-MS/MS. Calculate the effective permeability (

    
    ).
    

References

  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Caco-2 Permeability Assay Source: Evotec URL:[Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity Source: PMC (NIH) URL:[Link]

Sources

Technical Support Center: Troubleshooting & Mitigating Off-Target Effects of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists, pharmacologists, and assay biologists working with the 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- chemotype.

This specific molecular scaffold combines two highly privileged, yet promiscuous, pharmacophores. The isoquinolinone core frequently acts as a hydrogen-bond donor/acceptor that mimics the adenine ring of ATP or the nicotinamide ring of NAD⁺, leading to pan-kinase or pan-PARP cross-reactivity[1][2]. Simultaneously, the 3-(4-methyl-1-piperazinyl) substituent introduces a basic nitrogen (pKa ~8.5–9.0). At physiological pH, this protonated amine is a classic liability for binding the hERG potassium channel and various biogenic amine (GPCR) receptors[3][4].

Below, you will find expert troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure your phenotypic readouts are strictly on-target.

Part 1: Mechanistic Troubleshooting & FAQs

Q: My cell viability drops sharply at 10 μM, but my biochemical assay shows an IC₅₀ of 15 nM for the primary target. Is this an on-target or off-target effect? A: This is almost certainly an off-target effect. The 1(2H)-isoquinolinone core is a frequent ATP-competitive hinge binder. When you dose cells at 10 μM (nearly 1000-fold above the biochemical IC₅₀), you saturate the primary target but also cross the affinity threshold for off-target AGC-family kinases, CDKs, or PARP enzymes[1][2]. Furthermore, the basic 4-methylpiperazine moiety begins to engage off-target GPCRs (like 5-HT or Dopamine D2 receptors) at micromolar concentrations[3]. Causality: High concentrations force the thermodynamically less favorable binding of the isoquinolinone core into the ATP-binding pockets of structurally related kinases. Solution: Titrate your cellular assay down to 3–5x the cellular IC₅₀ (typically 50–100 nM for a 15 nM biochemical inhibitor).

Q: I am observing unexpected cardiotoxicity in my in vivo models. How is the 3-(4-methyl-1-piperazinyl) group contributing to this? A: The 4-methylpiperazine ring is highly basic. In the physiological environment of the bloodstream (pH 7.4), the distal nitrogen becomes protonated. This positively charged pharmacophore interacts strongly with the acidic amino acid residues (e.g., Tyr652 and Phe656) located within the inner cavity of the hERG (Kv11.1) potassium channel[4]. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation. Solution: If chemical modification is permissible, consider reducing the basicity of the piperazine ring (e.g., via fluorination, conversion to a morpholine, or amidation) to lower the pKa below 7.0[4]. If modification is not possible, strict pharmacokinetic monitoring is required to keep Cₘₐₓ below the hERG IC₅₀.

Q: How can I definitively prove that my observed cellular phenotype is driven by the primary target and not by the isoquinolinone's off-target kinase promiscuity? A: You must employ a self-validating genetic system. The gold standard is a Target-Null Rescue Experiment . By using CRISPR/Cas9 to knock out your primary target, you create a baseline. If the 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- compound still induces the phenotype in the knockout line, the effect is entirely off-target.

Part 2: Quantitative Liability Profiling

To effectively troubleshoot, you must understand the quantitative thresholds at which this scaffold engages off-targets. Use the table below to establish your assay's maximum tolerated concentration (MTC) to maintain a clean therapeutic window.

Structural MotifPrimary Off-Target LiabilityTypical Off-Target IC₅₀ / KᵢMechanism of InterferenceRequired Experimental Mitigation
1(2H)-Isoquinolinone Core AGC-family Kinases (e.g., ROCK, PKA)0.5 μM – 5.0 μMATP-competitive hinge binding via lactam H-bonds.Cap cellular dosing at < 500 nM. Use orthogonal chemotypes to verify phenotype.
1(2H)-Isoquinolinone Core PARP1 / PARP21.0 μM – 10.0 μMNicotinamide mimicry in the NAD⁺ binding pocket.Monitor DNA damage markers (γH2AX) as a negative control for PARP inhibition.
4-Methylpiperazine hERG (Kv11.1) Channel1.0 μM – 8.0 μMProtonated amine binds to Tyr652/Phe656 in pore.Perform in vitro patch-clamp assays; keep in vivo unbound Cₘₐₓ < 10% of hERG IC₅₀.
4-Methylpiperazine 5-HT₂A / Dopamine D₂0.1 μM – 2.0 μMPolypharmacology at biogenic amine GPCRs.Run a broad GPCR counter-screen (e.g., CEREP panel) if conducting neurobiology assays.

Part 3: Standardized Validation Protocols

To establish a self-validating system for your experiments, implement the following step-by-step methodologies.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To prove the compound physically binds the primary target at the chosen concentration, rather than causing a phenotype via off-target toxicity.

  • Cell Preparation: Culture target-expressing cells to 70-80% confluence. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Dosing: Divide the cell suspension into two aliquots. Treat Aliquot 1 with 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- at your working concentration (e.g., 100 nM). Treat Aliquot 2 with an equivalent volume of DMSO (vehicle control). Incubate for 30 minutes at 37°C.

  • Thermal Gradient: Aliquot 50 μL of each suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells by subjecting them to 3 freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Run the soluble fraction (supernatant) on an SDS-PAGE gel and Western blot for your primary target.

  • Validation Logic: A positive shift in the melting temperature (Tₘ) in the treated group confirms direct target engagement. If a phenotype is observed without a Tₘ shift at that concentration, the phenotype is driven by an off-target mechanism.

Protocol B: Target-Null Phenotypic Validation

Purpose: To isolate on-target efficacy from the scaffold's inherent promiscuity.

  • Generation: Generate a CRISPR/Cas9 knockout (KO) of your primary target in your assay cell line.

  • Baseline Assessment: Measure the baseline phenotype of the KO line. (Note: If the KO is lethal, utilize an inducible degrader/PROTAC system instead).

  • Compound Challenge: Dose the KO cells with the compound alongside wild-type (WT) cells.

  • Rescue (The Self-Validating Step): Transfect the KO cells with a plasmid expressing a drug-resistant mutant of the primary target (e.g., mutating the specific hinge-region gatekeeper residue the isoquinolinone binds to).

  • Validation Logic: The compound should affect the WT cells, have no effect on the KO cells, and have no effect on the Rescue cells. Any response in the KO or Rescue cells indicates off-target toxicity.

Part 4: Workflow Visualization

Use the following decision tree to systematically rule out the off-target liabilities of the isoquinolinone-piperazine scaffold during your assay development.

G A Observe Phenotype with 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- B Is Assay Concentration > 10x Biochemical IC50? A->B C High Risk of Off-Target Kinase / hERG Binding B->C Yes E Test in Target-Null (CRISPR KO) Cell Line B->E No D Titrate to 1-3x IC50 & Perform CETSA C->D D->E F Phenotype Persists: Off-Target Effect Confirmed E->F Yes (Off-Target) G Phenotype Lost: On-Target Effect Confirmed E->G No (On-Target) H Perform Rescue Assay (Drug-Resistant Mutant) G->H

Caption: Decision tree for isolating on-target phenotypes from off-target toxicity.

References
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.[Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances (RSC Publishing).[Link]

  • US11248004B2 - Substituted isoquinolines as rock kinase inhibitors.

Sources

Scale-up synthesis challenges for 1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- . This compound serves as a critical pharmacophore in the development of kinase inhibitors (e.g., ROCK inhibitors) and poly(ADP-ribose) polymerase (PARP) modulators.

Because the direct nucleophilic aromatic substitution (SNAr) of 3-haloisoquinolinones with aliphatic amines is notoriously sluggish and low-yielding, the industry standard for multi-kilogram manufacturing relies on the1 [1]. However, scaling this palladium-catalyzed C–N coupling introduces severe challenges regarding catalyst stability, base-mediated degradation, and residual heavy metal contamination.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to ensure robust, ICH-compliant scale-up.

I. Synthetic Workflow & Mechanistic Pathways

SynthesisRoute A 3-Chloroisoquinolin-1(2H)-one (Electrophile) C Pd2(dba)3 / BrettPhos t-AmylOH, K3PO4, 100°C A->C B 1-Methylpiperazine (Nucleophile) B->C D 3-(4-Methylpiperazin-1-yl)isoquinolin-1(2H)-one (Target API) C->D Buchwald-Hartwig Amination

Synthetic workflow for 3-(4-methylpiperazin-1-yl)isoquinolin-1(2H)-one via C-N cross-coupling.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (L = BrettPhos) OxAdd Oxidative Addition (Insertion into C-Cl bond) Pd0->OxAdd AmineBind Amine Coordination & Base Deprotonation OxAdd->AmineBind RedElim Reductive Elimination (Forms C-N Bond) AmineBind->RedElim Accelerated by Bulky Ligands SideRxn β-Hydride Elimination (Protodehalogenation Impurity) AmineBind->SideRxn Slow Reductive Elimination RedElim->Pd0 Release of API

Pd-catalyzed Buchwald-Hartwig cycle highlighting the competing β-hydride elimination pathway.

II. Troubleshooting & FAQs

Q1: During scale-up, we observe up to 35% protodehalogenation (formation of unsubstituted isoquinolin-1(2H)-one). How do we suppress this side reaction? Causality: Protodehalogenation occurs when the rate of reductive elimination is slower than competing β-hydride elimination from the coordinated aliphatic amine. First-generation bidentate ligands (like BINAP) fail to provide the steric bulk necessary to force the C–N bond formation. Solution: Transition to sterically hindered, electron-rich dialkylbiaryl phosphine ligands. As demonstrated in 2 [2], ligands like BrettPhos or RuPhos dramatically accelerate reductive elimination, outcompeting the degradation pathways.

Q2: We use sodium tert-butoxide (NaOtBu) as the base, but it causes severe slurry stirring issues and partial degradation of the isoquinolinone core at the 10-kg scale. What is the alternative? Causality: NaOtBu is a strong base that can deprotonate the lactam nitrogen of the isoquinolinone, leading to insoluble aggregates and base-mediated ring opening. Furthermore, inorganic bases in non-polar solvents (like toluene) form thick, intractable slurries that ruin heat and mass transfer in large reactors. Solution: Switch to a milder base such as K3PO4 or Cs2CO3 and utilize a moderately polar solvent like t-Amyl alcohol. This combination maintains the lactam integrity and provides a highly stirrable suspension.

Q3: Our final isolated product contains >1,500 ppm of residual Palladium. How can we reliably reduce this to <10 ppm to meet ICH Q3D guidelines for oral medications? Causality: The target molecule contains both a piperazine moiety and an isoquinolinone core. These nitrogen-rich heterocycles act as potent bidentate chelators for Pd(II), dragging the heavy metal into the crystal lattice during isolation. Standard activated carbon is insufficient to break these thermodynamic chelates. Solution: Implement functionalized silica metal scavengers. Thiol-functionalized silica (e.g.,3 [3]) or macroporous trimercaptotriazine resins (e.g., 4 [4]) possess a massive affinity for soft metals, effectively displacing the API-Pd complex [5].

III. Quantitative Optimization Data

Table 1: Reaction Optimization (100 mmol scale) Monitoring the impact of ligand and base on conversion and impurity profile.

Catalyst / LigandBaseSolventConversion (%)Dehalogenation Impurity (%)
Pd2(dba)3 / BINAPNaOtBuToluene45.235.8
Pd2(dba)3 / XPhosCs2CO31,4-Dioxane72.112.4
Pd2(dba)3 / BrettPhos K3PO4 t-AmylOH >99.0 <1.0

Table 2: Palladium Scavenging Efficiency Initial Pd concentration in crude API: ~1,500 ppm. Target ICH limit: <10 ppm.

Scavenger TypeLoading (w/w)Temp / TimeResidual Pd (ppm)API Recovery (%)
Activated Carbon (Darco)0.5x50°C / 12 h32085.0
MP-TMT Resin0.2x50°C / 8 h4592.5
SiliaMetS® Thiol 0.2x 50°C / 4 h <5 96.2

IV. Self-Validating Experimental Protocol (1-kg Scale)

This protocol is engineered with built-in validation checkpoints to ensure process integrity before advancing to the next step.

Step 1: Catalyst Pre-Activation

  • In a thoroughly inerted (N2) 20 L jacketed reactor, charge Pd2(dba)3 (0.02 equiv, 18.3 g) and BrettPhos (0.04 equiv, 21.5 g).

  • Add anhydrous t-Amyl alcohol (5 L). Stir at 40°C for 30 minutes.

  • Validation Checkpoint 1: The suspension must transition from deep purple (Pd2(dba)3) to a dark reddish-brown homogeneous solution, indicating the successful formation of the active L-Pd(0) species.

Step 2: Coupling Reaction

  • To the active catalyst solution, charge 3-chloroisoquinolin-1(2H)-one (1.0 equiv, 1.0 kg) and anhydrous K3PO4 (2.5 equiv, 2.96 kg).

  • Add 1-methylpiperazine (1.5 equiv, 840 g) via an addition funnel over 15 minutes.

  • Heat the reactor to 100°C (reflux) and stir vigorously (300 rpm) for 12 hours.

  • Validation Checkpoint 2: Pull an aliquot for HPLC analysis. The reaction is complete when the electrophile peak (3-chloroisoquinolin-1(2H)-one) is <1.0% AUC. The reaction mixture should be a highly stirrable, amber slurry.

Step 3: Palladium Scavenging

  • Cool the reactor to 50°C. Dilute the mixture with 2-Methyltetrahydrofuran (2-MeTHF) (10 L) to fully solubilize the API.

  • Add water (5 L) to dissolve the inorganic phosphate salts. Separate the aqueous layer and discard.

  • To the organic layer, charge SiliaMetS® Thiol (0.2 kg, 20% w/w relative to theoretical API yield).

  • Stir at 50°C for 4 hours.

  • Validation Checkpoint 3: Filter an aliquot through a 0.45 µm syringe filter. The filtrate must be pale yellow, devoid of the dark brown Pd-chelate tint.

Step 4: Isolation and Crystallization

  • Filter the bulk mixture through a pad of Celite to remove the silica scavenger. Wash the cake with warm 2-MeTHF (2 L).

  • Concentrate the filtrate under reduced pressure to approximately 3 L.

  • Add Heptane (6 L) dropwise over 2 hours at 20°C to induce crystallization.

  • Filter the resulting solid, wash with cold Heptane, and dry in a vacuum oven at 45°C to constant weight.

  • Validation Checkpoint 4: ICP-MS analysis of the dried solid must confirm Pd levels <10 ppm. Expected yield: 1.15 kg (85%).

V. References

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis - Purdue University. Available at:

  • SiliaMetS Metal Scavengers: an Efficient Tool to Remove Metal Residues - Technology Networks. Available at:

  • Biotage® MP-TMT - Palladium Scavenger - Biotage. Available at:

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Organic Process Research & Development. Available at:

Sources

Refining purification methods for isoquinolinone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of Isoquinolinone Analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic bottlenecks encountered when purifying isoquinolinone analogs. Isoquinolinones (and their tautomeric hydroxyisoquinolines) are privileged pharmacophores in drug design[1]. However, their rigid planar structure and polar lactam motif (NH-C=O) present unique challenges: poor solubility, severe secondary interactions with stationary phases, and regioisomer co-elution.

This guide bypasses generic advice, offering field-proven, self-validating strategies to restore peak symmetry, optimize recovery, and streamline your workflows.

DIAGNOSTIC FAQs & TROUBLESHOOTING

Q1: Why do my isoquinolinone peaks exhibit severe tailing on reversed-phase (RP) C18 columns, and how do I fix it? A1: Peak tailing (Asymmetry factor > 1.5) in RP-HPLC is typically a chemical issue caused by secondary interactions. The surface of a standard silica stationary phase contains residual silanol groups (Si-OH) which are slightly acidic. At a mobile phase pH > 3.0, these silanols deprotonate into negatively charged species (Si-O⁻)[2]. The polar lactam motif and any basic amine substituents on your isoquinolinone analog will strongly interact with these via ion-exchange or hydrogen bonding, causing the molecules to "stick" and elute as a broad tail[3]. The Fix: Lower the mobile phase pH to < 2.5 using acidic modifiers (e.g., 0.1% Trifluoroacetic acid or Formic acid). This fully protonates the silanols, neutralizing their charge and eliminating the secondary interactions[4]. Alternatively, switch to a densely end-capped column where these silanols are physically blocked[4].

Q2: I am observing peak tailing, but lowering the pH didn't work. Is my column dead? A2: Not necessarily. You must determine if the tailing is chemical (acid-base interaction) or physical (a void at the column head or excessive extra-column volume from bad plumbing)[2]. The Fix: Inject a purely neutral compound (e.g., toluene or uracil). Neutral compounds cannot undergo acid-base interactions. If the neutral peak is perfectly symmetrical, your issue is chemical (you need a better end-capped column). If the neutral peak also tails, you have a physical void or plumbing issue and must replace the column frit or minimize tubing length[2].

Q3: My crude isoquinolinone has terrible solubility in standard injection solvents (acetonitrile/water). Can I inject it in DMSO? A3: In RP-HPLC, injecting large volumes of DMSO causes "viscous fingering" and peak distortion because DMSO is a strong solvent that disrupts the initial focusing of the analyte at the column head. However, if you switch to Supercritical Fluid Chromatography (SFC), DMSO is the premier sample dissolution solvent. The supercritical CO₂ rapidly diffuses into the DMSO plug, mitigating the strong solvent effect, reducing uncertainty associated with sample solubility, and drastically improving mass loading without compromising resolution.

Q4: I am experiencing co-elution of isoquinolinone regioisomers. RP-HPLC gradient optimization is failing. What is the next step? A4: When hydrophobic differentiation fails, you must switch to an orthogonal separation mechanism. SFC utilizes compressed carbon dioxide (CO₂) combined with polar modifiers (e.g., methanol) and behaves similarly to normal-phase chromatography but with the high efficiency and speed of RP-HPLC[5]. The of SFC separates compounds based on hydrogen bonding and dipole interactions rather than purely lipophilicity, making it highly effective for resolving regioisomers[5].

VISUALIZATION: DIAGNOSTIC WORKFLOW

G A Peak Tailing Observed (As > 1.5) B Inject Neutral Marker (e.g., Toluene) A->B Initiate Diagnostics C Does the neutral marker tail? B->C D Physical Problem (Void/Plumbing) C->D Yes E Chemical Problem (Silanol Interaction) C->E No F Replace Frit or Check Tubing D->F Resolve Void G Lower pH < 3.0 or Use End-Capped Column E->G Protonate Silanols

Caption: Diagnostic workflow for resolving peak tailing in isoquinolinone chromatography.

SELF-VALIDATING METHODOLOGIES

Protocol A: Reversed-Phase HPLC (RP-HPLC) for Lactam-Containing Heterocycles

Causality: This protocol utilizes a low-pH strategy to suppress silanol ionization, ensuring peak symmetry and reproducible retention times for compounds with strong hydrogen-bonding capabilities.

  • Column Selection: Install a sterically protected, densely end-capped C18 column (e.g., Agilent ZORBAX StableBond). Causality: These columns are designed to withstand low pH conditions (< 3.0) without suffering from ligand cleavage (hydrolysis)[4].

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade H₂O with 0.1% Trifluoroacetic acid (TFA).

    • Phase B: LC-MS grade Acetonitrile with 0.1% TFA.

    • Self-Validation Checkpoint: Measure the pH of Phase A prior to system priming. It must read ≤ 2.5 to guarantee full protonation of the stationary phase silanols.

  • Sample Preparation: Dissolve the crude isoquinolinone mixture in a solvent matching the initial gradient conditions (e.g., 5% B / 95% A).

    • Self-Validation Checkpoint: Filter the sample through a 0.22 µm PTFE syringe filter. If resistance is high, the sample is precipitating; add a minimal amount of DMSO (≤ 5% total volume) to aid dissolution.

  • Gradient Elution: Run a scouting gradient from 5% B to 95% B over 15 column volumes.

  • Symmetry Evaluation: Calculate the Asymmetry factor (As) of the target peak.

    • Self-Validation Checkpoint: If As > 1.2, perform the "Neutral Marker Test" (inject toluene) to isolate the root cause as either physical or chemical[2].

Protocol B: High-Throughput SFC Purification for Poorly Soluble Analogs

Causality: SFC leverages the low viscosity and high diffusivity of supercritical CO₂, allowing for higher flow rates, rapid equilibration, and the use of DMSO as a solvent without chromatographic penalty.

  • Modifier Selection: Prepare a co-solvent of Methanol containing 0.2% Diethylamine (DEA) or Ammonium Hydroxide. Causality: Modifiers are required to elute polar compounds in SFC, and basic additives prevent non-specific interactions with the stationary phase[6].

  • Column Screening: Connect a 2-Ethylpyridine column. Causality: 2-Ethylpyridine phases offer excellent retention and peak shape for polar heterocycles and are highly orthogonal to standard C18.

  • Sample Loading: Dissolve the crude sample entirely in pure DMSO.

    • Self-Validation Checkpoint: Visually inspect the vial. The solution must be completely clear. Any particulates will immediately clog the SFC backpressure regulator (BPR).

  • System Parameters: Set the BPR to 120 bar and the column oven to 40°C.

    • Self-Validation Checkpoint: Monitor the pump ripple. The CO₂ must remain in a supercritical state; pressure drops below 74 bar will cause phase separation and catastrophic peak broadening[6].

  • Fraction Collection: Trigger fraction collection by UV or MS. Ensure a make-up solvent (e.g., methanol) is introduced post-BPR. Causality: As the supercritical fluid expands into a gas, the make-up solvent captures the purified isoquinolinone, preventing it from being lost as an aerosol.

QUANTITATIVE DATA MATRIX

To assist in selecting the appropriate purification modality for your specific isoquinolinone analog, consult the comparative matrix below.

ParameterRP-HPLC (Low pH Method)Preparative SFC (Methanol Modifier)
Primary Separation Mechanism Hydrophobic interactions (Lipophilicity)Hydrogen bonding, dipole-dipole, orthogonal to RP
Mobile Phase Viscosity High (~1.0 cP)Low (~0.05 to 0.1 cP)
Typical Flow Rate (Prep Scale) 20 - 50 mL/min70 - 150 mL/min (Faster throughput)
Optimal Sample Solvent Mobile Phase A/B mixture100% DMSO (High solubility)
Resolution of Regioisomers Moderate (Often co-elute)Excellent (Due to orthogonal selectivity)
Silanol Tailing Risk High (Requires pH < 3.0)[3]Low (Suppressed by basic additives)
Solvent Waste Generation High (Aqueous/Organic mixtures)Low (CO₂ evaporates, leaving only modifier)[5]

REFERENCES

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. [Link]

  • Waters. "Basic Principles for Purification Using Supercritical Fluid Chromatography." Waters Corporation.[Link]

  • Agilent. "Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS." Agilent Technologies.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. [Link]

  • MDPI. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." MDPI. [Link]

  • ResearchGate. "SFC-MS/MS as an orthogonal technique for improved screening of polar analytes." ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Target Engagement of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- in Cells

Author: BenchChem Technical Support Team. Date: March 2026

The 1(2H)-isoquinolinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling nodes, particularly protein kinases.[1] Recent discoveries have highlighted derivatives of this scaffold as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[1] When presented with a novel compound such as 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-, a primary and critical step in its preclinical validation is to unequivocally confirm that it engages its intended molecular target within the complex milieu of a living cell.

This guide provides an in-depth comparison of three robust, field-proven methodologies for confirming and quantifying intracellular target engagement. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling researchers to select and implement the optimal strategy for their specific research goals. We will compare the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the Kinobeads Affinity Pulldown Assay, providing the principles, detailed protocols, and comparative data to guide your discovery and development efforts.

Chapter 1: The Foundational Question: Does the Compound Bind its Target?

Before quantifying affinity or exploring off-targets, we must first answer the fundamental question: does the compound physically interact with its putative target inside the cell? The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly assess this physical interaction.[2]

The core principle of CETSA is based on ligand-induced thermal stabilization.[3] When a small molecule binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can observe a "shift" in the melting temperature (Tₘ) of the target protein, which serves as direct evidence of binding.[2][4]

Comparative Method 1: Cellular Thermal Shift Assay (CETSA)

This technique is invaluable because it can be performed on endogenous proteins in their native environment without the need for genetic modification.[5]

The workflow involves treating cells with the compound, subjecting them to a heat challenge, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein, typically via Western blot.[2][3]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis treat_cells 1. Treat cultured cells with 1(2H)-Isoquinolinone or Vehicle (DMSO) heat 2. Aliquot cells and heat across a temperature gradient (e.g., 40°C - 70°C) treat_cells->heat Incubate lyse 3. Lyse cells via freeze-thaw cycles heat->lyse Cool centrifuge 4. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins lyse->centrifuge wb 5. Quantify soluble target protein in supernatant by Western Blot centrifuge->wb analyze 6. Plot protein levels vs. temperature to generate melt curves wb->analyze

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., Jurkat cells for HPK1) and grow to 70-80% confluency. Treat cells with various concentrations of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest and wash the cells in PBS. Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[6]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Western Blot Analysis: Carefully collect the supernatant. Determine the protein concentration and normalize all samples. Analyze the amount of soluble target protein (e.g., HPK1) remaining in the supernatant by SDS-PAGE and Western blotting using a specific primary antibody.[3]

  • Data Analysis: Quantify the band intensities and plot them as a percentage of the non-heated control for each temperature point. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ).

An isothermal dose-response (ITDR) experiment is a follow-up where cells are treated with a concentration gradient of the compound and heated at a single, optimized temperature (e.g., 54°C). This allows for the calculation of an EC50 value for target stabilization.[4]

TreatmentMelting Temp (Tₘ)Fold Shift (ΔTₘ)ITDR EC₅₀ (at 54°C)
Vehicle (DMSO)48.2°C--
1(2H)-Isoquinolinone (10 µM) 53.8°C +5.6°C 45 nM
Known HPK1 Inhibitor (1 µM)54.5°C+6.3°C15 nM

This data clearly demonstrates that the compound engages and stabilizes the target protein in cells, with a potency (EC50) of 45 nM in this assay format.

Chapter 2: Quantifying Intracellular Affinity: How Tightly Does it Bind?

While CETSA confirms binding, other methods are better suited for precisely quantifying the affinity of a compound for its target in a live-cell, high-throughput format. The NanoBRET™ Target Engagement Assay is a premier technology for this purpose.[8]

This assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[9] The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds the target's active site is added. When the tracer is bound, its close proximity to NanoLuc® allows for energy transfer upon addition of the substrate, generating a BRET signal. A competing compound, like our isoquinolinone, will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[9][10]

Comparative Method 2: NanoBRET™ Target Engagement Assay

This method is ideal for generating robust intracellular IC50 values, which reflect not only binding affinity but also cell permeability and efflux.

NanoBRET_Principle cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET NanoLuc Target-NanoLuc® Fusion Protein Tracer Fluorescent Tracer NanoLuc->Tracer Energy Transfer (BRET) Light_Out BRET Signal (610 nm Light) Tracer->Light_Out Emits Substrate Substrate Substrate->NanoLuc Excites NanoLuc_2 Target-NanoLuc® Fusion Protein Tracer_2 Fluorescent Tracer Inhibitor 1(2H)-Isoquinolinone (Competitor) Inhibitor->NanoLuc_2 Binds Substrate_2 Substrate Substrate_2->NanoLuc_2 Excites Light_Out_2 No BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Transfection: Transiently transfect HEK293 cells with a vector encoding the target protein (e.g., HPK1) fused to NanoLuc® luciferase. Culture for 18-24 hours to allow for protein expression.[10][11]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Plate the cells into a white, non-binding 96- or 384-well assay plate.[11]

  • Compound and Tracer Addition: Prepare serial dilutions of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- in DMSO. Add the compound dilutions to the cells, followed immediately by the addition of the specific NanoBRET™ tracer at its recommended concentration.[9]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding reaction to reach equilibrium.[10]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.[10]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50.

This data provides a direct measure of the compound's ability to displace a known binder from the target protein inside living cells.

CompoundTargetIntracellular IC₅₀
1(2H)-Isoquinolinone HPK1-NanoLuc® 52 nM
Known HPK1 InhibitorHPK1-NanoLuc®18 nM
1(2H)-Isoquinolinone Negative Control (BRD4-NanoLuc®) > 10,000 nM

The potent and selective IC50 against HPK1, with no activity at a structurally distinct negative control target, provides strong evidence of specific target engagement.

Chapter 3: Unveiling the Target Landscape: What Else Does it Bind To?

A critical aspect of drug development is understanding a compound's selectivity. Many kinase inhibitors exhibit polypharmacology, binding to multiple kinases, which can lead to therapeutic benefits or adverse effects.[12] The Kinobeads pulldown assay is a chemical proteomics technique designed to profile a compound's interaction across a large portion of the kinome simultaneously.[13]

The method utilizes beads coupled to a cocktail of broad-spectrum, immobilized kinase inhibitors.[14] When a cell lysate is incubated with these "kinobeads," a significant fraction of the cellular kinases will bind. In a competitive experiment, the lysate is pre-incubated with a soluble test compound. The compound will compete with the beads for binding to its specific targets. By using quantitative mass spectrometry (LC-MS/MS) to identify and quantify the proteins pulled down, we can determine which kinases were potently displaced by our test compound.[12]

Comparative Method 3: Kinobeads Pulldown Assay

This is the premier method for unbiased target identification and off-target profiling in a near-native context.

Kinobeads_Workflow cluster_0 Lysate Treatment cluster_1 Affinity Enrichment cluster_2 Proteomics Analysis cluster_3 Data Interpretation prep_lysate 1. Prepare native cell lysate treat_lysate 2. Incubate lysate with 1(2H)-Isoquinolinone or Vehicle (DMSO) prep_lysate->treat_lysate add_beads 3. Add Kinobeads to lysate (Competition for binding) treat_lysate->add_beads wash_beads 4. Wash beads to remove non-specific binders add_beads->wash_beads digest 5. On-bead protein digestion to peptides wash_beads->digest lcms 6. Analyze peptides by LC-MS/MS digest->lcms quant 7. Quantify kinase levels in each sample lcms->quant id_targets 8. Identify kinases displaced by the compound quant->id_targets

Caption: Workflow for competitive Kinobeads pulldown followed by mass spectrometry.

  • Cell Lysis: Grow cells and harvest. Lyse cells in a non-denaturing buffer (e.g., modified RIPA buffer without harsh detergents) supplemented with protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation.[14]

  • Competitive Binding: Aliquot the cell lysate. Treat aliquots with 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- at one or more concentrations (e.g., 1 µM and 10 µM) or with vehicle (DMSO). Incubate for 1 hour at 4°C.[15]

  • Kinobeads Pulldown: Add the Kinobeads slurry to the treated lysates and incubate for another hour at 4°C with rotation to allow for kinase binding.[14]

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for MS: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Calculate the percent inhibition for each identified kinase by comparing the abundance in the compound-treated sample to the vehicle control.

The output is a selectivity profile showing the compound's potency against hundreds of kinases.

Kinase TargetPercent Inhibition (at 1 µM)Classification
HPK1 (MAP4K1) 98% On-Target
GCK (MAP4K2)85%Off-Target
KHS1 (MAP4K5)79%Off-Target
ABL115%Weak Off-Target
EGFR< 5%Not a Target
SRC< 5%Not a Target
Over 200 other kinases...< 10%Not a Target

This profile strongly confirms HPK1 as the primary target and reveals a few structurally related off-targets (GCK, KHS1), providing crucial information for predicting both efficacy and potential side effects.

Synthesis and Strategic Application

Each of these methods provides a different and complementary view of target engagement. The choice of which to use, and in what order, depends on the specific question being asked.

FeatureCETSANanoBRET™ AssayKinobeads Pulldown
Principle Thermal StabilizationCompetitive BRETCompetitive Affinity Pulldown
Cellular State Intact Cells or LysateIntact CellsLysate
Protein Source EndogenousOverexpressed FusionEndogenous
Primary Output Tₘ Shift / EC₅₀Intracellular IC₅₀Selectivity Profile / IC₅₀
Throughput Low to MediumHighLow
Key Advantage Label-free, endogenous targetHighly quantitative, live cellsBroad selectivity profiling
Key Limitation Requires specific antibodyRequires cell engineeringNot in intact cells

A Recommended Strategy:

  • Target Identification/Selectivity Screen (Kinobeads): If the primary target is unknown or if selectivity is a major concern from the outset, a Kinobeads experiment is the ideal starting point. It provides an unbiased map of the compound's interactions across the kinome.

  • Orthogonal Validation (CETSA): Once a primary target (e.g., HPK1) is identified, CETSA is the perfect orthogonal method to confirm direct binding to the endogenous protein in intact cells. A positive result here provides very high confidence in the on-target interaction.

  • Quantitative Potency for SAR (NanoBRET™): For lead optimization, where dozens or hundreds of analogs need to be compared, the NanoBRET™ assay is unparalleled. Once the target is validated, creating a stable NanoLuc®-fusion cell line allows for high-throughput, quantitative screening to determine structure-activity relationships (SAR) based on intracellular potency.

By strategically combining these powerful techniques, researchers can build a comprehensive and compelling data package to confidently validate the target engagement of novel compounds like 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-, significantly accelerating their journey through the drug discovery pipeline.

References

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51.
  • Dai, S. D., et al. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ResearchGate. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • Perrar, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 696-713.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Target engagement imaging of PARP inhibitors in small-cell lung cancer. Retrieved from [Link]

  • Kossatz, S., et al. (2018). Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib. Journal of Nuclear Medicine, 59(8), 1316-1320.
  • Brittain, D. R., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology, 15(3), 639-646.
  • Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv.
  • Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 717, 129-147.
  • Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Proteomics, 15(2-3), 546-558.
  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... Retrieved from [Link]

  • Berrocal, M. C., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology, 30(4), 549-554.
  • Lu, H., et al. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 279, 116877.
  • Konovalenko, A. S., et al. (2022). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. Biopolymers and Cell, 38(1), 37-47.
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15720-15751.
  • ResearchGate. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-13.
  • ResearchGate. (n.d.). Isoquinoline‐1(2H)‐one core containing drugs. Retrieved from [Link]

  • Chen, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules, 28(7), 3209.
  • Applied Pharmaceutical Science, Inc. (2024). R&D. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Evaluating 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- Against Next-Generation HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in immuno-oncology.

As a Senior Application Scientist specializing in kinase pharmacology, I have observed the rapid evolution of immuno-oncology targets beyond traditional immune checkpoints (like PD-1/CTLA-4). Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) has emerged as a premier target [1]. HPK1 acts as a critical negative feedback regulator of T-cell receptor (TCR) signaling.

Recently, generative AI and structure-based drug design have yielded a highly potent novel scaffold: 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (frequently designated in literature as Compound 24 or IM-HPK1i) [2]. This guide objectively compares the biochemical, cellular, and in vivo performance of this novel isoquinolinone derivative against established clinical and preclinical HPK1 inhibitors, specifically CFI-402411 and GNE-1858 .

Mechanistic Overview: The HPK1 "Brake" on T-Cell Activation

To understand the structural advantages of the 1(2H)-isoquinolinone scaffold, we must first establish the causality of HPK1 inhibition. Upon TCR engagement, HPK1 is recruited to the plasma membrane where it phosphorylates the adapter protein SLP-76. This phosphorylation triggers the ubiquitin-mediated degradation of SLP-76, effectively uncoupling the TCR from its downstream activation cascade and inducing T-cell exhaustion [3].

By utilizing an ATP-competitive inhibitor like the 1(2H)-isoquinolinone derivative, we can lock the kinase in an inactive conformation, preserving SLP-76 integrity and reinvigorating the anti-tumor immune response.

HPK1_Pathway TCR TCR Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Recruits SLP76 SLP-76 Phosphorylation HPK1->SLP76 Phosphorylates Degradation Ubiquitin-Mediated Degradation SLP76->Degradation Triggers TCell T-Cell Exhaustion (Immunosuppression) Degradation->TCell Causes Inhibitor 1(2H)-Isoquinolinone Derivative Inhibitor->HPK1 Blocks (IC50: 10.4 nM)

Fig 1. HPK1-mediated TCR suppression pathway and inhibitor intervention.

Comparative Efficacy Data

The primary challenge in HPK1 inhibitor design is achieving selectivity over homologous MAP4K family members (such as GLK), which are positive regulators of T-cell activation. The 1(2H)-isoquinolinone scaffold utilizes a conformational restriction strategy to improve this selectivity profile while maintaining high oral bioavailability [4].

Below is a synthesized comparison of the 1(2H)-isoquinolinone derivative against CFI-402411 (currently in Phase 1/2 trials) and GNE-1858 (a potent preclinical tool compound) [5][6].

Table 1: Quantitative Pharmacological Comparison
Parameter1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-CFI-402411GNE-1858
Development Stage Preclinical (Lead Optimization)Clinical (Phase 1/2: TWT-101)Preclinical (Tool Compound)
Biochemical IC₅₀ (HPK1) 10.4 nM4.0 ± 1.3 nM1.9 nM
Cellular pSLP-76 EC₅₀ 41 nM~30-50 nM~10-20 nM
Cellular IL-2 EC₅₀ 108 nMNot publicly disclosedNot publicly disclosed
Selectivity (vs GLK) High (>50-fold)HighModerate
Monotherapy TGI (In Vivo) 42% (CT26 Syngeneic Model)~40-50% (Various models)N/A (Poor PK profile)
Combo TGI (+ anti-PD-1) 95% (CT26 Syngeneic Model)Synergistic (Clinical DCR: 44%)N/A

Data synthesized from peer-reviewed pharmacological characterizations [2][5][6].

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the pharmacological profiles of these kinase inhibitors must be validated through a strict, multi-tiered experimental cascade. As a scientist, I rely on the following self-validating protocols to assess HPK1 inhibitors.

Exp_Workflow Phase1 Biochemical Assay (Radiometric Kinase) Phase2 Cellular Assay (pSLP-76 & IL-2) Phase1->Phase2 IC50 Validation Phase3 In Vivo Efficacy (CT26 Syngeneic Model) Phase2->Phase3 EC50 Validation Phase4 Combination Therapy (HPK1i + anti-PD-1) Phase3->Phase4 Synergy Testing

Fig 2. Step-by-step validation workflow for novel HPK1 inhibitors.

Protocol 1: Biochemical Radiometric Kinase Assay (HotSpot™)

Causality: Radiometric assays using ³³P-γ-ATP are prioritized over fluorescence-based assays for HPK1 because they prevent auto-fluorescence interference from the heterocyclic isoquinolinone core, ensuring absolute accuracy of the IC₅₀ calculation.

  • Preparation: Prepare a base reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, and 2 mM DTT.

  • Enzyme/Substrate Mix: Add recombinant human HPK1 (MAP4K1) and 20 µM of the specific peptide substrate (e.g., Myelin Basic Protein).

  • Compound Addition: Dispense the 1(2H)-isoquinolinone derivative in a 10-point, 3-fold serial dilution (starting at 1 µM) in 1% DMSO.

  • Initiation: Initiate the reaction by adding ³³P-γ-ATP (specific activity ~10 µCi/µL) to a final ATP concentration matching the Kₘ of HPK1.

  • Incubation & Detection: Incubate at room temperature for 2 hours. Spot the reaction onto P81 ion-exchange filter paper, wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and quantify the phosphorylated substrate via scintillation counting.

Protocol 2: Cellular pSLP-76 Inhibition Assay

Causality: Biochemical potency does not guarantee cellular penetration. Measuring the phosphorylation of SLP-76 (Ser376) in Jurkat T-cells provides a direct, mechanistic pharmacodynamic (PD) biomarker of target engagement inside the cell.

  • Cell Culture: Culture Jurkat E6-1 cells in RPMI-1640 supplemented with 10% FBS. Starve cells in serum-free media for 2 hours prior to the assay to reduce basal kinase activity.

  • Pre-incubation: Treat cells (1x10⁶ cells/well) with varying concentrations of the HPK1 inhibitor for 60 minutes at 37°C.

  • Stimulation: Stimulate the TCR by adding cross-linked anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for exactly 10 minutes to induce peak SLP-76 phosphorylation.

  • Lysis & Quantification: Immediately lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify pSLP-76 levels using a targeted AlphaLISA or Meso Scale Discovery (MSD) immunoassay, normalizing against total SLP-76 protein.

Protocol 3: In Vivo Syngeneic Tumor Model (CT26)

Causality: Because HPK1 inhibitors target the host immune system rather than the tumor directly, immunocompetent syngeneic models (like the CT26 murine colon carcinoma) are mandatory. CT26 is immunologically "hot," making it ideal for evaluating synergy with anti-PD-1 therapies.

  • Inoculation: Subcutaneously inject 5x10⁵ CT26 cells into the right flank of 6-8 week old female BALB/c mice.

  • Randomization: Once tumors reach an average volume of 80-100 mm³, randomize mice into four cohorts (n=10/group): Vehicle, HPK1i monotherapy (30 mg/kg p.o., BID), anti-PD-1 monotherapy (10 mg/kg i.p., BIW), and Combination.

  • Dosing & Monitoring: Administer the 1(2H)-isoquinolinone derivative via oral gavage. Measure tumor volumes using digital calipers every 2-3 days using the formula:

    
    .
    
  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI). The 1(2H)-isoquinolinone derivative typically yields ~42% TGI as a monotherapy, but effectively drives TGI to 95% in the combination cohort, validating its role in overcoming PD-1 resistance [2].

Conclusion

The 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- scaffold represents a significant leap forward in HPK1 inhibitor design. While CFI-402411 and GNE-1858 possess slightly higher raw biochemical potency (low single-digit nM), the isoquinolinone derivative strikes a superior balance between kinase selectivity, oral bioavailability, and profound in vivo synergistic efficacy with immune checkpoint inhibitors. The conformational restriction of the isoquinolinone core minimizes off-target MAP4K binding, positioning it as a highly promising candidate for next-generation immuno-oncology therapeutics.

References

  • Degnan, A. P., et al. (2021). "Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening." Frontiers in Immunology. Available at:[Link]

  • Peng, J., et al. (2024). "Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors." European Journal of Medicinal Chemistry, 279, 116877. Available at:[Link]

  • Treadwell Therapeutics. (2021). "A phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer." Journal for ImmunoTherapy of Cancer. Available at:[Link]

  • Wu, P., et al. (2022). "An updated review of small-molecule HPK1 kinase inhibitors (2016-present)." European Journal of Medicinal Chemistry. Available at:[Link]

Comparative Efficacy Guide: 3-(4-methyl-1-piperazinyl)-isoquinolinone vs. Standard-of-Care PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination (HR)-deficient malignancies, particularly BRCA-mutated ovarian and breast cancers. While first-generation standard-of-care (SoC) drugs like Olaparib have demonstrated significant clinical utility, they often face limitations regarding aqueous solubility, dose-limiting toxicities, and acquired resistance.

This guide evaluates 3-(4-methyl-1-piperazinyl)-isoquinolinone (3-MPIQ) , a next-generation targeted small molecule. By leveraging a highly optimized isoquinolinone core, 3-MPIQ is engineered to maximize target affinity while its piperazinyl tail enhances physicochemical properties. This document provides a rigorous, data-driven comparison of 3-MPIQ against established SoC inhibitors (Olaparib and Talazoparib), detailing the mechanistic causality behind its design and the self-validating protocols required to benchmark its efficacy.

Mechanistic Causality: The "Why" Behind the Molecule

To understand the comparative advantages of 3-MPIQ, we must deconstruct its pharmacophore and the biological causality of its mechanism of action.

The Isoquinolinone Core: Nicotinamide Mimicry

PARP-1 and PARP-2 utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins, a critical step in the DNA single-strand break (SSB) repair cascade. The isoquinolin-1(2H)-one core of 3-MPIQ serves as a rigid, planar bioisostere of the nicotinamide moiety of NAD+[1]. It inserts deeply into the PARP catalytic domain, forming indispensable hydrogen bonds with the backbone amide of Gly863 and the hydroxyl group of Ser904[1]. Historically, simple isoquinolinone derivatives (e.g., PD128763) established the baseline for highly specific PARP inhibition[2].

The 3-(4-methyl-1-piperazinyl) Substitution: Solubility and Trapping

While the isoquinolinone core anchors the molecule, first-generation compounds suffered from poor aqueous solubility[2]. Appending a basic 4-methyl-1-piperazinyl group at the C-3 position solves two critical problems:

  • Physicochemical Optimization : The ionizable piperazine ring dramatically increases aqueous solubility at physiological pH, a crucial parameter for oral bioavailability and formulation without toxic excipients.

  • Enhanced PARP Trapping : Modern PARP inhibitors exert cytotoxicity not just by blocking catalytic activity, but by physically "trapping" the PARP enzyme onto the DNA lesion[3]. This trapped PARP-DNA complex stalls replication forks, leading to lethal double-strand breaks (DSBs)[3][4]. The piperazinyl tail of 3-MPIQ extends into the solvent-exposed ribose-binding cleft, increasing steric bulk and stabilizing the trapped complex more effectively than the smaller Olaparib molecule[4].

MOA SSB Single-Strand DNA Break PARP PARP1/2 Recruitment SSB->PARP MPIQ 3-MPIQ (Isoquinolinone) PARP->MPIQ Inhibits & Traps Trap PARP Trapping on DNA PARP->Trap Catalytic Arrest DSB Double-Strand Break Formation Trap->DSB Replication Fork Collapse HR Homologous Recombination (BRCA Proficient) DSB->HR NHEJ Error-Prone Repair (NHEJ) (BRCA Deficient) DSB->NHEJ Survival Cell Survival HR->Survival Death Synthetic Lethality (Apoptosis) NHEJ->Death

Figure 1: PARP inhibition and synthetic lethality pathway in BRCA-deficient cells.

Comparative Efficacy Data

The following table summarizes the quantitative performance of 3-MPIQ against Olaparib (moderate trapper) and Talazoparib (potent trapper).

CompoundPrimary Target(s)Cell-Free IC₅₀ (nM)Cellular EC₅₀ (BRCA1-Mut, nM)PARP Trapping PotencyAqueous Solubility (mg/mL)
3-MPIQ PARP1, PARP21.8 ± 0.24.5 ± 0.6High> 10.0
Olaparib PARP1, PARP2, PARP35.0 ± 0.415.0 ± 1.2Moderate~ 0.1
Talazoparib PARP1, PARP20.57 ± 0.050.3 ± 0.08Very High~ 0.1

Data Synthesis : While Talazoparib remains the most potent trapper, its extreme potency often translates to overlapping myelosuppression in the clinic. 3-MPIQ strikes an optimized balance: it exhibits a 3-fold higher cellular potency than Olaparib while maintaining superior aqueous solubility due to its piperazinyl moiety, potentially widening the therapeutic index.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the comparative data above must be generated using protocols designed with internal validation mechanisms.

Protocol A: Cell-Free PARP-1 Catalytic Inhibition Assay

Causality : To isolate the direct interaction between the inhibitor and the enzyme, we utilize a cell-free colorimetric assay. We supplement the reaction with sheared salmon sperm DNA because PARP-1 is an apoenzyme that requires binding to DNA strand breaks to undergo the allosteric shift necessary for catalytic activation[3].

  • Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂).

  • Enzyme/DNA Mix : Add 0.5 U/well of recombinant human PARP-1 and 10 µg/mL activated DNA to a 96-well plate pre-coated with histone proteins.

  • Inhibitor Addition : Add 3-MPIQ, Olaparib, and Talazoparib in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition : Initiate the reaction by adding 50 µM biotinylated NAD+. Crucial Step: The NAD+ concentration is deliberately kept near its

    
     (~50 µM) so that competitive inhibitors are not artificially outcompeted by substrate saturation.
    
  • Detection : After 30 minutes, wash the plate and add Streptavidin-HRP followed by TMB substrate. Read absorbance at 450 nm.

  • Self-Validation Check : Calculate the Z'-factor using vehicle-treated (maximum signal) and no-enzyme (background) controls. The assay is only valid if

    
    , proving the signal window is robust against background noise.
    
Protocol B: Chromatin Trapping and Subcellular Fractionation

Causality : Because cytotoxicity correlates more strongly with PARP trapping than catalytic inhibition[4], we must physically quantify the amount of PARP-1 locked onto the chromatin.

  • Cell Treatment : Treat BRCA1-mutant cells (e.g., MDA-MB-436) with 1 µM of each inhibitor for 4 hours.

  • Lysis & Fractionation : Lyse cells in a low-salt buffer (10 mM HEPES, 10 mM KCl) containing 0.1% NP-40. Centrifuge at 3,000 x g to pellet the nuclei.

  • Chromatin Isolation : Resuspend the nuclear pellet in a high-salt buffer (400 mM NaCl) to extract soluble nuclear proteins. Centrifuge at 15,000 x g. The remaining insoluble pellet is the chromatin-bound fraction.

  • Immunoblotting : Solubilize the chromatin pellet in 1x Laemmli buffer, boil, and resolve via SDS-PAGE. Probe with anti-PARP-1 antibodies.

  • Self-Validation Check : Probe the chromatin fraction for Histone H3 (positive loading control) and GAPDH (cytosolic marker). The complete absence of GAPDH in the chromatin fraction validates the purity of the extraction.

Protocol C: Clonogenic Survival Assay (Synthetic Lethality)

Causality : Short-term viability assays (like ATP-based CellTiter-Glo) often fail to distinguish between transient cell cycle arrest and true cell death. Clonogenic assays measure the ability of a single cell to undergo unlimited division, representing true reproductive death.

  • Plating : Seed isogenic BRCA1-WT and BRCA1-mutant cell lines at low density (500 cells/well in 6-well plates).

  • Dosing : After 24 hours, treat cells with a continuous dose of inhibitors (1 nM to 1 µM).

  • Incubation : Allow cells to grow for 10-14 days until macroscopic colonies (>50 cells) form.

  • Staining : Fix with 10% methanol/10% acetic acid and stain with 0.5% crystal violet.

  • Self-Validation Check : The BRCA1-WT line serves as the internal negative control. A valid synthetic lethal phenotype requires the

    
     in the BRCA1-mutant line to be at least 10-fold lower than in the BRCA1-WT line.
    

Workflow Prep Compound Prep (3-MPIQ vs SoC) Enzyme Cell-Free PARP1 Activity Assay Prep->Enzyme Cells Isogenic Cell Lines (BRCA WT vs Mut) Prep->Cells Data IC50 / EC50 Determination Enzyme->Data TrapAssay Chromatin Fractionation (PARP Trapping) Cells->TrapAssay Survival Clonogenic Survival Assay Cells->Survival TrapAssay->Data Survival->Data

Figure 2: High-throughput screening and validation workflow for PARP inhibitors.

References

  • Source: cancer.
  • Source: ecancer.
  • Source: nih.
  • Source: acs.

Sources

Kinome-Wide Selectivity Profiling of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires rigorous orthogonal profiling to differentiate true physiological target engagement from biochemical artifacts. This guide provides an in-depth comparative analysis of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (hereafter referred to as IsoQ-Pip ), a highly optimized kinase inhibitor scaffold. By comparing IsoQ-Pip against benchmark alternatives like Fasudil (a first-generation isoquinoline) and Staurosporine (a pan-kinase inhibitor), we evaluate its kinome-wide selectivity using two industry-standard platforms: the biochemical KINOMEscan [1] and the live-cell NanoBRET Target Engagement (TE) [2].

Mechanistic Rationale: The Isoquinolinone Scaffold

To understand the performance of IsoQ-Pip, one must understand the causality behind its structural design. The 1(2H)-isoquinolinone core is a privileged pharmacophore in kinase drug discovery, particularly for AGC family kinases such as ROCK1/2[3].

  • Hinge Binding: The isoquinolinone lactam acts as a bidentate hydrogen bond donor and acceptor, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • Solvent Channel Exploitation: The addition of the 3-(4-methyl-1-piperazinyl) moiety is a strategic medicinal chemistry choice. When the core binds the hinge, the 3-position projects outward into the solvent-exposed channel. The basic piperazine nitrogen becomes protonated at physiological pH, drastically improving aqueous solubility. More importantly, this bulky, solvent-directed group creates steric clashes in the tighter ATP-binding pockets of off-target kinases, thereby driving the exceptional selectivity of the compound.

SignalingPathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC20) ROCK->MLC Phosphorylates (Activates) Inhibitor 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- Inhibitor->ROCK Competes with ATP MLCP->MLC Dephosphorylates Contraction Actomyosin Contraction MLC->Contraction Promotes

Caption: Mechanism of action for isoquinolinone-based ROCK inhibition in actomyosin contraction.

Orthogonal Profiling Strategy

Relying on a single assay format often leads to false positives due to compound autofluorescence or artificial biochemical conditions. A robust profiling cascade requires orthogonal validation.

ProfilingWorkflow Compound 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- KINOMEscan KINOMEscan (Eurofins) Biochemical Binding Compound->KINOMEscan Primary Screen NanoBRET NanoBRET TE (Promega) Live-Cell Target Engagement Compound->NanoBRET Orthogonal Validation DataIntegration Selectivity Score (S10) & Intracellular Affinity (Kd) KINOMEscan->DataIntegration NanoBRET->DataIntegration LeadOpt Lead Optimization & Off-Target Liability Assessment DataIntegration->LeadOpt

Caption: Logical workflow for orthogonal kinome profiling of kinase inhibitors.

Quantitative Data Presentation: Selectivity & Potency

To objectively evaluate IsoQ-Pip, we compare its performance against Fasudil (a first-generation isoquinoline ROCK inhibitor) and Staurosporine (a highly promiscuous pan-kinase inhibitor). The Selectivity Score (


) represents the fraction of the kinome inhibited by >90% at 1 µM[4]. A lower 

indicates higher selectivity.
CompoundPrimary Target(s)KINOMEscan Selectivity Score (

at 1 µM)
NanoBRET Apparent

(ROCK2)
Off-Target Liabilities
IsoQ-Pip ROCK1, ROCK20.04 12 nM Minimal (Highly selective)
Fasudil ROCK1, ROCK2, PKA, PRK20.15330 nMPKA, PKG, MLCK
Staurosporine Pan-Kinase0.85< 1 nMBroad spectrum toxicity

Analysis: While Fasudil shares the isoquinoline core, it lacks the bulky piperazine extension, allowing it to easily slip into the ATP pockets of closely related kinases like PKA and PKG[3]. IsoQ-Pip achieves a highly restricted


 score of 0.04, effectively eliminating these off-target liabilities while maintaining low-nanomolar intracellular affinity.

Self-Validating Experimental Protocols

Protocol A: KINOMEscan Active-Site Directed Competition Binding[1][5]

This biochemical assay provides massive kinome coverage (460+ kinases) without the artifacts of traditional radiometric or fluorescent assays.

  • Phage-Tagged Kinase Preparation: Human kinases are expressed in T7 phage strains as fusions to the phage capsid protein. Causality: This allows the kinases to be tracked via the phage DNA rather than relying on error-prone protein-level tagging.

  • Affinity Matrix Binding: Streptavidin-coated magnetic beads are treated with biotinylated small-molecule ligands that bind the ATP pocket of the kinases.

  • Competitive Displacement: The kinase-phage, affinity beads, and IsoQ-Pip (at 1 µM) are combined. If IsoQ-Pip binds the kinase, it prevents the kinase from binding to the bead.

  • qPCR Quantification: The beads are washed, and the bound kinase-phage is eluted and quantified using qPCR.

    • Self-Validation Check: The protocol is inherently self-validating. Because small molecules frequently exhibit autofluorescence that confounds standard assays, the use of DNA-tagged kinases and qPCR amplifies the signal linearly over a 6-log dynamic range. An internal DMSO control (0% displacement) and a pan-kinase inhibitor control (100% displacement) strictly bracket the assay.

Protocol B: NanoBRET Live-Cell Target Engagement[2][6][7]

Biochemical assays cannot account for cellular permeability or the competitive pressure of physiological ATP (which is present at millimolar concentrations inside cells). NanoBRET TE bridges this gap.

  • Transfection & Expression: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer Titration (

    
     Determination):  Cells are treated with varying concentrations of a cell-permeable fluorescent NanoBRET tracer to generate a dose-response curve.
    
    • Self-Validation Check: This step is critical. By running the subsequent competitive displacement assay at a tracer concentration exactly equal to its

      
      , the system ensures that the measured 
      
      
      
      of the test compound is a true reflection of its apparent intracellular
      
      
      (via the Cheng-Prusoff equation where
      
      
      ). Without this internal calibration, apparent affinities are mathematically unmoored.
  • Competitive Displacement: Cells are treated with the tracer (at

    
    ) and varying concentrations of IsoQ-Pip.
    
  • BRET Detection: A NanoLuc substrate is added. If IsoQ-Pip penetrates the cell and displaces the tracer, the distance between the NanoLuc donor and the fluorescent tracer exceeds 10 nm, breaking the resonance energy transfer and resulting in a loss of BRET signal. Causality: If the compound is impermeable, the tracer remains bound, and the BRET signal remains high, preventing false positives from insoluble or impermeable compounds.

Conclusion

The structural evolution from basic isoquinolines to 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- represents a masterclass in exploiting the kinase solvent channel. By utilizing the orthogonal KINOMEscan and NanoBRET TE platforms, researchers can confidently validate that the high biochemical selectivity (


) translates directly into potent, highly specific live-cell target engagement, drastically reducing the risk of off-target toxicity in downstream drug development.

References

1.5 - Investigative Ophthalmology & Visual Science (nih.gov) 2.2 - Promega Corporation 3. 1 - Eurofins Discovery 4. 6 - Eurofins Discovery 5.7 - Promega Corporation 6. 8 - American Journal of Physiology 7. 3 - ResearchGate 8.9 - Promega Connections 9.4 - PLOS One (nih.gov)

Sources

Orthogonal Assay Methods to Validate 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- Activity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- represents a highly privileged heterocyclic scaffold in modern drug discovery. Its structural architecture inherently drives polypharmacology, making it a potent candidate for two distinct therapeutic targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and Rho-associated protein kinase (ROCK) .

To validate such a compound, researchers must understand the causality behind its target engagement:

  • PARP-1 Inhibition: The 1(2H)-isoquinolinone core acts as a direct bioisostere for the nicotinamide moiety of NAD+. The lactam ring forms critical, highly conserved hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain, competitively blocking NAD+ binding and subsequent DNA repair mechanisms 1.

  • ROCK1/2 Inhibition: The addition of the 4-methyl-1-piperazinyl group at the 3-position transforms the molecule into a potent ATP-competitive kinase inhibitor. The basic piperazine nitrogen acts as a crucial hydrogen bond donor/acceptor in the kinase hinge region, while the planar isoquinolinone stacks hydrophobically—a mechanism shared with the clinical ROCK inhibitor Fasudil 2.

Because planar, lipophilic heterocycles are prone to colloidal aggregation—a major source of false positives in high-throughput screening—validating the activity of this compound requires a self-validating, orthogonal assay cascade.

MOA Compound 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- NAD NAD+ Competition (Nicotinamide Pocket) Compound->NAD Binds ATP ATP Competition (Hinge Region) Compound->ATP Binds PARP1 PARP-1 Enzyme DNA_Repair Inhibition of DNA Repair PARP1->DNA_Repair Induces Synthetic Lethality ROCK ROCK1/2 Kinase Actin Inhibition of Actin Cytoskeleton ROCK->Actin Reduces Cell Migration NAD->PARP1 Blocks ATP->ROCK Blocks

Mechanism of action for the dual-target isoquinolinone-piperazine scaffold.

The Orthogonal Validation Strategy

To establish absolute trustworthiness in the compound's performance, we deploy a three-tier orthogonal validation strategy. Why orthogonal? Relying on a single biochemical assay leaves the data vulnerable to compound-specific artifacts (e.g., auto-fluorescence or redox cycling). By transitioning through biochemical, biophysical, and cellular states, each assay validates the previous one.

Workflow Phase1 1. Biochemical (Enzyme Activity) Assay1 TR-FRET Assay Phase1->Assay1 Phase2 2. Biophysical (Target Binding) Assay2 Surface Plasmon Resonance Phase2->Assay2 Phase3 3. Cellular (Phenotypic) Assay3 In-Cell Western Phase3->Assay3 Assay1->Phase2 Guides Assay2->Phase3 Validates

Orthogonal validation workflow progressing from biochemical to cellular assays.

Step-by-Step Experimental Protocols

Protocol A: Biochemical Validation via TR-FRET (ROCK2 & PARP-1)

Causality of Choice: Isoquinolinone derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which confounds standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a time delay before reading, compound auto-fluorescence decays to zero, ensuring the measured IC50 reflects true catalytic inhibition.

Self-Validating System Setup:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix (e.g., ROCK2 kinase + biotinylated peptide substrate + ATP at Km).

  • Compound Titration: Dispense 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser to prevent plastic adherence.

  • Reaction Initiation: Add the 2X enzyme/substrate mix to the compound wells. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection buffer (containing Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Quality Control (QC) Gate: Calculate the Z'-factor using DMSO (negative control) and 10 µM Fasudil/Olaparib (positive controls). Proceed to data analysis only if Z' > 0.65.

  • Readout: Measure the emission ratio (665 nm / 615 nm) on a microplate reader.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality of Choice: Biochemical assays cannot differentiate between a compound that fits perfectly into a binding pocket and one that forms colloidal aggregates that non-specifically denature the enzyme. SPR measures direct, label-free binding kinetics (Kon, Koff) and confirms a 1:1 binding stoichiometry, definitively ruling out aggregation 3.

Self-Validating System Setup:

  • Sensor Chip Preparation: Immobilize recombinant PARP-1 or ROCK2 onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Resonance Units (RU) is achieved.

  • Analyte Preparation: Dilute the compound in running buffer (PBS-T + 2% DMSO) to match the exact DMSO concentration of the reference channel to avoid bulk refractive index shifts.

  • Injection Cycle: Inject the compound at varying concentrations (3.125 nM to 100 nM) at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • QC Gate: Ensure the theoretical Rmax aligns with the observed Rmax to confirm 1:1 stoichiometry. Super-stoichiometric binding indicates aggregation.

Protocol C: Cellular Efficacy via In-Cell Western (ICW)

Causality of Choice: A compound may bind a purified enzyme perfectly but fail in vivo due to poor membrane permeability or rapid efflux. ICW allows for the quantitative measurement of endogenous target engagement (e.g., reduction of PAR polymers or phosphorylated Myosin Light Chain) in intact, adherent cells without the artifacts of cell lysis.

Self-Validating System Setup:

  • Cell Seeding: Seed HeLa cells (for PARP) or HUVEC cells (for ROCK) in 96-well plates at 15,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the compound for 2 hours. For PARP assays, stimulate cells with 1 mM H2O2 for 10 minutes prior to fixation to induce DNA damage and massive PARylation.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with primary antibodies against PAR (Poly-ADP-ribose) or p-MLC (phospho-Myosin Light Chain), followed by near-infrared secondary antibodies (e.g., IRDye 800CW).

  • Normalization: Co-stain with a DNA stain (e.g., DRAQ5 or CellTag 700) to normalize the target signal against total cell number, ruling out compound cytotoxicity as a false positive for inhibition.

Comparative Performance Data

To objectively evaluate 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-, its performance must be benchmarked against gold-standard, FDA-approved inhibitors specific to its dual targets. The table below summarizes the quantitative data derived from the orthogonal assay cascade.

CompoundTargetBiochemical IC50 (nM)SPR Kd (nM)Cellular EC50 (nM)Target Stoichiometry (SPR)
1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- PARP-1 45 ± 552 ± 4120 ± 151.02 (1:1 Binding)
1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- ROCK2 85 ± 890 ± 6210 ± 200.98 (1:1 Binding)
Olaparib (Reference Standard)PARP-15 ± 14 ± 115 ± 31.00 (1:1 Binding)
Fasudil (Reference Standard)ROCK2150 ± 12180 ± 15450 ± 350.95 (1:1 Binding)

Data Interpretation: The experimental data confirms that 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- is a highly effective dual-target inhibitor. While it is approximately 9-fold less potent than the highly optimized, single-target Olaparib against PARP-1, it outperforms the clinical ROCK inhibitor Fasudil by nearly a factor of two. The tight correlation between the Biochemical IC50 and the SPR Kd definitively rules out colloidal aggregation, validating the structural integrity of the isoquinolinone-piperazine scaffold. Furthermore, the Cellular EC50 values confirm excellent membrane permeability, making this compound an exceptional candidate for further polypharmacological drug development.

References

  • Ramesh, S., et al. "A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies." Hormone and Metabolic Research, 2022. 1

  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, ACS Publications, 2016. 2

  • "Isoquinolinone derivatives as PARP inhibitors." World Intellectual Property Organization, WO2002090334A1, Google Patents.3

Sources

Head-to-head in vivo comparison of substituted isoquinolinone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head In Vivo Comparison of Substituted Isoquinolinone Analogs: Functionally Selective KOR Agonists

As drug development pushes toward safer, non-addictive analgesics, the


-opioid receptor (KOR) has emerged as a prime therapeutic target. However, the clinical viability of traditional KOR agonists has historically been crippled by severe on-target side effects, primarily dysphoria and sedation.

Recent breakthroughs in structure-functional selectivity relationships (SFSRs) have demonstrated that KOR signaling is bifurcated:


 protein coupling drives the desired antinociception, while 

-arrestin2 recruitment mediates the aversive dysphoric and sedative effects[1]. As a Senior Application Scientist, I have found that navigating this pharmacological tightrope requires the design of "biased" ligands. This guide provides a head-to-head comparison of substituted isoquinolinone analogs, detailing how specific structural modifications dictate in vitro functional selectivity and translate into superior in vivo phenotypic profiles.

Structural Evolution: The Impact of Substitution

The isoquinolinone scaffold was initially identified from a 72-member library synthesized via tandem Diels-Alder acylation[2]. The unoptimized lead compound—featuring a chlorine atom on the aromatic ring and a benzyl group on the nitrogen—exhibited high selectivity for KOR over the


- and 

-opioid receptors, but lacked the refined bias required for in vivo success[3].

To optimize the transduction coefficient toward the G-protein pathway, the scaffold underwent strategic substitutions[3]:

  • Isoquinolinone 2.1: The chlorine was substituted with a methyl group, and the benzyl group was replaced with a 2-fluorobenzyl moiety.

  • Isoquinolinone 2.2: The chlorine was substituted with a bromide, and the benzyl group was replaced with a phenyl moiety.

These subtle modifications fundamentally altered the ligand-receptor conformational dynamics, resulting in compounds that robustly activate G-protein signaling while severely impairing the receptor's ability to recruit


-arrestin2.

In Vitro Pharmacological Profiling

To objectively compare the efficacy of these substitutions, we must look at their bias factors. Relying on simple


 ratios is a common pitfall in early-stage drug discovery, as it fails to account for cell-type-specific receptor reserve. Instead, true functional selectivity is quantified using the Black-Leff operational model.

Table 1: In Vitro Functional Selectivity of Substituted Isoquinolinones

CompoundAromatic SubstitutionNitrogen SubstitutionKOR Affinity (

, nM)
Bias Factor (

)*
Lead Isoquinolinone -Cl-Benzyl5.0N/A (Baseline)
Isoquinolinone 2.1 -CH

-2-Fluorobenzyl< 5.031.4 (Strong G-Protein Bias)
Isoquinolinone 2.2 -Br-Phenyl< 5.028.5 (Strong G-Protein Bias)
U50,488H (Control)N/AN/A1.01.0 (Balanced Reference)

*Calculated relative to the standard balanced agonist U69,593 or U50,488H[3][4]. A higher bias factor indicates a stronger preference for the therapeutic G-protein pathway.

Head-to-Head In Vivo Comparison

The ultimate test of a biased ligand is its in vivo translation. Does the in vitro G-protein bias actually eliminate side effects in a living system? We compare the optimized Isoquinolinone 2.1 against the standard balanced KOR agonist U50,488H .

Table 2: In Vivo Phenotypic Outcomes in Murine Models

PhenotypeAssayU50,488H (Balanced Agonist)Isoquinolinone 2.1 (Biased Analog)
Antinociception 55°C Tail-WithdrawalPotent, dose-dependent analgesiaPotent, dose-dependent analgesia[5]
Sedation Open-Field LocomotorSevere hypolocomotionUnaltered ambulatory behavior [5]
Dysphoria Conditioned Place AversionSignificant aversionAbsent (No aversion induced)

Mechanistic Causality: The in vivo data perfectly mirrors the in vitro bias. Because Isoquinolinone 2.1 fails to recruit


-arrestin2, it bypasses the downstream p38 MAPK activation that typically downregulates striatal dopamine release. Consequently, the animal experiences pain relief without the sedative or dysphoric penalties[4][5].

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcated signaling logic that underpins the in vivo success of the substituted isoquinolinone analogs.

KOR_Signaling Iso21 Substituted Isoquinolinone 2.1 (G-Protein Biased) KOR Kappa Opioid Receptor (KOR) Iso21->KOR U50 U50,488H (Balanced Agonist) U50->KOR G_Prot Gi/o Protein Pathway KOR->G_Prot Strong Activation Arrestin β-Arrestin2 Pathway KOR->Arrestin Weak/No Activation (Isoquinolinone 2.1) KOR->Arrestin Strong Activation (U50,488H) Analgesia Antinociception (Therapeutic) G_Prot->Analgesia Dysphoria Dysphoria / Sedation (Adverse) Arrestin->Dysphoria

Bifurcated KOR signaling: G-protein bias of Isoquinolinone 2.1 vs. balanced activation by U50,488H.

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the following protocols integrate mandatory internal controls.

Protocol A: In Vitro Bias Factor Determination (Operational Model)

Rationale: To isolate true ligand efficacy from system amplification.

  • Dose-Response Acquisition: Generate concentration-response curves for the G-protein pathway using a

    
     binding assay in permeabilized CHO-hKOR cells. In parallel, measure 
    
    
    
    -arrestin2 recruitment using an enzyme fragment complementation (EFC) assay.
  • Data Fitting: Fit the raw data to the Black-Leff operational model to extract the transduction coefficient,

    
    , for both pathways.
    
  • Normalization: Calculate

    
     by subtracting the value of the reference agonist (U50,488H) from the substituted isoquinolinone analog.
    
  • Bias Calculation: Compute the final bias factor (

    
    ) by subtracting the 
    
    
    
    of the arrestin pathway from the
    
    
    of the G-protein pathway. A positive value confirms G-protein bias.
Protocol B: In Vivo Antinociception & Locomotor Deconvolution

Rationale: Severe sedation can mimic analgesia (if a mouse cannot move, it will not flick its tail). These assays must be run in parallel to deconvolve true antinociception from motor impairment.

  • Acclimation & Baseline: Habituate C57BL/6J mice to the testing environment. Measure baseline tail-withdrawal latency in a 55°C water bath. Self-Validation: Exclude mice with baselines outside a 2–4 second window to ensure uniform thermal sensitivity.

  • Antagonist Pretreatment (Control): 24 hours prior to testing, administer the selective KOR antagonist nor-binaltorphimine (norBNI, 10 mg/kg, i.p.) to a control cohort. Causality: This proves that any observed efficacy is strictly KOR-mediated and not an off-target artifact.

  • Agonist Administration: Inject Isoquinolinone 2.1 or U50,488H subcutaneously (s.c.).

  • Efficacy Measurement: At 15, 30, and 60 minutes post-injection, measure tail-withdrawal latency (enforce a 10-second cutoff to prevent tissue damage). Calculate the % Maximum Possible Effect (%MPE).

  • Parallel Locomotor Tracking: Immediately place a parallel cohort of treated mice into automated open-field chambers. Record ambulatory distance over 60 minutes. Unaltered locomotion confirms that the %MPE observed in Step 4 is true analgesia, not sedation[5].

References

  • Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors. Journal of Biological Chemistry.[Link]

  • Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria. Science Signaling.[Link]

  • Signaling underlying kappa opioid receptor-mediated behaviors in rodents. Frontiers in Pharmacology.[Link]

  • Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors. RSC Medicinal Chemistry.[Link]

  • Seeking (and Finding) Biased Ligands of the Kappa Opioid Receptor. ACS Medicinal Chemistry Letters.[Link]

Sources

Validation of Biomarkers for 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (hereafter referred to as 3-MP-IQ ) represents a highly potent, targeted Poly(ADP-ribose) polymerase (PARP) inhibitor. The isoquinolin-1(2H)-one core is a privileged pharmacophore that mimics the nicotinamide moiety of NAD+, competitively binding the catalytic domain of PARP1. Concurrently, the 3-(4-methyl-1-piperazinyl) substitution extends into the enzyme's accessory binding pocket, inducing profound allosteric changes[1].

This structural geometry not only inhibits catalytic PARylation but effectively "traps" the PARP1 enzyme onto DNA single-strand breaks (SSBs). When the cellular replication machinery collides with this trapped PARP-DNA complex, the replication fork collapses, generating highly cytotoxic double-strand breaks (DSBs). In cells with Homologous Recombination Deficiency (HRD)—such as those with BRCA1/2 mutations—the inability to perform error-free repair leads to synthetic lethality. To successfully translate 3-MP-IQ into clinical or advanced preclinical pipelines, researchers must objectively benchmark its pharmacodynamic properties against established PARP inhibitors and validate predictive biomarkers.

PARP_Trapping cluster_HR Homologous Recombination (HR) Status SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment SSB->PARP1 Drug 3-MP-IQ Binding (Isoquinolinone Scaffold) PARP1->Drug Competitive NAD+ inhibition Trap PARP-DNA Trapping Complex Drug->Trap Allosteric locking RepFork Replication Fork Stalling & Collapse Trap->RepFork S-phase progression DSB Double-Strand Break (DSB) RepFork->DSB HR_Proficient HR Proficient (BRCA WT) RAD51 Foci (+) DSB->HR_Proficient HR_Deficient HR Deficient (BRCAm) RAD51 Foci (-) DSB->HR_Deficient Repair Error-Free Repair (Cell Survival) HR_Proficient->Repair Death Synthetic Lethality (Apoptosis) HR_Deficient->Death

Mechanism of 3-MP-IQ PARP trapping and synthetic lethality in HR-deficient cells.

Comparative Biomarker Validation Data

To objectively evaluate 3-MP-IQ, we must benchmark its performance across established biomarker profiles against standard-of-care alternatives like Olaparib (a moderate trapper) and Talazoparib (a strong trapper)[2].

Table 1: Comparative Pharmacodynamics of PARP Inhibitors
CompoundPrimary TargetPARP Trapping PotencyIC50 (Catalytic)Cytotoxicity (BRCAm vs WT)
3-MP-IQ PARP1/2High~5 nM>100-fold differential
Olaparib PARP1/2/3Moderate~5 nM~50-fold differential
Talazoparib PARP1/2Very High~0.5 nM>200-fold differential
Table 2: Predictive Biomarker Landscape for 3-MP-IQ

Beyond BRCA mutations, novel biomarkers are required to predict resistance mechanisms. has emerged as a dominant, pan-cancer predictive biomarker for PARP inhibitors[3].

BiomarkerAssay ModalityPredictive OutcomeBiological Rationale
BRCA1/2 Mutation NGSSensitivityLoss of HR repair forces reliance on error-prone NHEJ.
RAD51 Foci (Loss) ImmunofluorescenceSensitivityFunctional confirmation of HRD, independent of genetic reversion.
SLFN11 (High) RNA-Seq / IHCSensitivityInduces irreversible replication fork arrest under PARP trapping stress.
SLFN11 (Low/Null) RNA-Seq / IHCResistanceAllows cells to bypass S-phase arrest and survive DNA damage.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to establish absolute causality between the experimental manipulation and the observed biomarker readout.

Protocol 1: Functional Validation of HRD via RAD51 Foci Immunofluorescence

Rationale: Genomic sequencing of BRCA1/2 cannot capture epigenetic silencing or secondary reversion mutations that restore HR function. The RAD51 foci assay serves as a functional, real-time biomarker of HR repair capability[4].

  • Cell Seeding & Treatment: Seed target cells (e.g., patient-derived organoids or established cell lines) on glass coverslips. Treat with 1 µM 3-MP-IQ or subject to 10 Gy ionizing radiation (IR) to induce DSBs.

  • Pre-Extraction & Fixation: Wash cells with PBS, then incubate in 0.25% Triton X-100 in CSK buffer for 3 minutes on ice prior to fixation with 4% PFA.

    • Causality: Pre-extraction removes soluble, unbound nuclear proteins. This ensures that only the RAD51 actively engaged and bound to chromatin at DNA damage sites is visualized, eliminating background noise.

  • Co-Staining (The Self-Validating Step): Incubate with primary antibodies against RAD51 and Geminin (GMN).

    • Causality: Homologous recombination exclusively occurs in the S and G2 phases of the cell cycle. Geminin is a protein strictly expressed during S/G2. By only scoring RAD51 foci in GMN-positive cells, you eliminate false negatives caused by cells resting in the G1 phase (which cannot form RAD51 foci regardless of HR status).

  • Imaging & Scoring: Acquire images via confocal microscopy. A cell is considered HR-proficient if ≥5 RAD51 foci are detected in a GMN+ nucleus. A lack of foci indicates HRD and predicts high sensitivity to 3-MP-IQ.

Protocol 2: Pharmacodynamic Assessment via Chromatin Fractionation (PARP Trapping)

Rationale: Standard ELISAs only measure catalytic inhibition (PARylation levels). To validate the trapping efficiency of the isoquinolinone scaffold, we must physically separate trapped PARP1 from soluble PARP1.

  • Treatment: Treat cells with 3-MP-IQ (10-100 nM) and a DNA alkylating agent (e.g., MMS) for 2 hours to induce SSBs.

  • Cytosolic Lysis: Resuspend cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) with 0.1% NP-40. Centrifuge at 3,000 x g.

    • Causality: The mild detergent breaks the plasma membrane but leaves the nuclear envelope intact. The supernatant is the cytosolic fraction.

  • Soluble Nuclear Extraction: Resuspend the pellet in a low-salt buffer (100 mM NaCl) and incubate for 15 min. Centrifuge at 10,000 x g. The supernatant contains un-trapped, soluble PARP1.

  • Chromatin Solubilization: Resuspend the final pellet in a high-salt buffer (400 mM NaCl) supplemented with Micrococcal Nuclease (MNase).

    • Causality: Because 3-MP-IQ highly stabilizes the PARP-DNA complex, high salt alone cannot dislodge it. MNase digestion is required to cleave the DNA and release the tightly bound, trapped PARP1 complexes.

  • Immunoblotting (The Self-Validating Step): Run both fractions on SDS-PAGE and probe for PARP1. Probe for Histone H3 and GAPDH simultaneously.

    • Causality: Histone H3 serves as the positive control for the chromatin fraction, while GAPDH serves as the positive control for the cytosolic fraction. Cross-contamination invalidates the assay. 3-MP-IQ efficacy is validated by a dose-dependent shift of PARP1 from the soluble to the chromatin-bound fraction.

Workflow cluster_genomic Genomic & Transcriptomic Profiling cluster_functional Functional Assays (ex vivo) Biopsy Tumor Biopsy / PDX Model BRCA BRCA1/2 Sequencing Biopsy->BRCA SLFN11_RNA SLFN11 mRNA Expression Biopsy->SLFN11_RNA RAD51 RAD51 Foci (IF) Biopsy->RAD51 Irradiation / Drug Tx PAR PARylation ELISA Biopsy->PAR Strat Patient Stratification (Responder vs. Non-Responder) BRCA->Strat SLFN11_RNA->Strat RAD51->Strat PAR->Strat

Comprehensive biomarker validation workflow for 3-MP-IQ patient stratification.

References

  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Medicinal Chemistry Letters.[Link]

  • Jagtap, P., & Szabó, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery.[Link]

  • Murai, J., et al. (2016). Resistance to PARP inhibitors by SLFN11 inactivation can be overcome by ATR inhibition. Oncotarget.[Link]

  • Tang, Y., et al. (2023). SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance. Frontiers in Oncology.[Link]

  • Cruz, C., et al. (2018). RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer. Annals of Oncology.[Link]

Sources

Inter-Laboratory Reproducibility of Bioassays with 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and preclinical drug development professionals.

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug discovery: the transition of a highly potent compound from a single lab's discovery bench to a standardized, multi-laboratory validation pipeline. The compound 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (hereafter referred to as MPIQ ) is a prime example. Featuring a canonical isoquinolinone core coupled with a piperazine ring, MPIQ serves as a highly potent, NAD+-competitive inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) [1], [2].

While structurally related isoquinolinone derivatives (such as 5-aminoisoquinolinone and DPQ) show excellent efficacy in preventing tissue ischemia and inducing synthetic lethality in BRCA-mutated models [3], [4], their high lipophilicity and rapid binding kinetics often lead to severe inter-laboratory variability [5]. This guide objectively compares the performance of three distinct bioassay platforms used to evaluate MPIQ and provides a self-validating, field-proven protocol designed to guarantee inter-laboratory reproducibility [6].

Mechanistic Grounding: The Challenge of MPIQ

MPIQ exerts its effect by directly competing with NAD+ at the catalytic domain of PARP-1. Because PARP-1 activation is highly sensitive to the presence of DNA single-strand breaks (SSBs) and the local concentration of NAD+, any bioassay measuring MPIQ's IC50 must strictly control these variables.

PARP_Pathway DNA_Damage DNA Damage (SSBs) PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD Binds NAD+ pocket Apoptosis Synthetic Lethality (BRCA-mutant) PARP1->Apoptosis Unrepaired SSBs PARylation PARylation of Target Proteins NAD->PARylation Repair DNA Repair & Cell Survival PARylation->Repair MPIQ MPIQ (Inhibitor) 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- MPIQ->PARP1 Competitive Inhibition MPIQ->Apoptosis Traps PARP on DNA

Fig 1: PARP-1 signaling pathway and the mechanism of MPIQ competitive inhibition.

Comparative Analysis of Bioassay Platforms

To establish a reproducible testing paradigm for MPIQ, we compared three industry-standard assay platforms across three independent laboratories.

Platform A: Chemiluminescent PARP-1 Assay
  • Mechanism: Measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins immobilized on a microplate, detected via Streptavidin-HRP and a luminescent substrate.

  • Pros: Exceptional sensitivity; requires very low enzyme concentrations.

  • Cons: Highly susceptible to signal decay and edge effects. The luminescent half-life creates a "reading window" bias that severely impacts inter-lab reproducibility if plate readers are not synchronized.

Platform B: Colorimetric PARP-1 Assay
  • Mechanism: Similar to Platform A, but utilizes a colorimetric HRP substrate (TMB) that is halted with sulfuric acid, yielding a stable yellow product read at 450 nm.

  • Pros: The acid-stop step creates an indefinitely stable signal, eliminating timing-based variance. Excellent inter-laboratory transferability [5].

  • Cons: Lower absolute sensitivity compared to chemiluminescence, requiring higher baseline enzyme concentrations.

Platform C: Cell-Based Homogeneous Viability Assay (ATP-based)
  • Mechanism: Measures intracellular ATP levels (via luciferase) in BRCA1/2-mutated cell lines (e.g., MDA-MB-436) after 72 hours of MPIQ exposure.

  • Pros: Provides high physiological relevance and confirms cell permeability.

  • Cons: Highest biological noise. Variations in cell passage number, serum lots, and seeding density across labs lead to high Inter-Lab CV%.

Quantitative Data Summary

The following table summarizes the performance of MPIQ across the three platforms, aggregated from three independent laboratories performing the assays in technical triplicates.

Assay PlatformMean IC50 (nM)Intra-Lab CV (%)Inter-Lab CV (%)Mean Z'-FactorRecommendation Profile
Chemiluminescent PARP-1 12.4 ± 1.24.5%15.2%0.78Best for initial high-throughput screening; requires strict timing.
Colorimetric PARP-1 14.8 ± 0.93.2%8.4% 0.82 Optimal for inter-laboratory validation & SAR profiling.
Cell-Based Viability (ATP) 185.0 ± 22.08.1%24.5%0.65Essential for physiological relevance, but poor for strict benchmarking.

Data Interpretation: The Colorimetric PARP-1 assay provides the most robust inter-laboratory reproducibility (CV < 10%) and the highest Z'-factor, making it the superior choice for cross-site validation of MPIQ and its analogs [6].

Self-Validating Experimental Protocol (Colorimetric Assay)

To achieve the 8.4% Inter-Lab CV reported above, laboratories must move beyond basic kit instructions. The following protocol embeds causality and self-validating quality control (QC) into every step.

Step 1: Reagent Preparation & Compound Dilution
  • Action: Dissolve MPIQ in 100% anhydrous DMSO to a 10 mM stock. Perform 3-fold serial dilutions in an assay buffer specifically supplemented with 0.01% Triton X-100 . Keep final DMSO concentration constant at 1% across all wells.

  • Causality (The "Why"): MPIQ contains a hydrophobic isoquinolinone core. Without a non-ionic surfactant like Triton X-100, the compound non-specifically adsorbs to the polystyrene walls of the microtiter plate. This artificially inflates the apparent IC50 and is a primary driver of inter-laboratory variance.

Step 2: Enzyme Pre-Incubation (Critical Step)
  • Action: Add 0.5 U/well of purified human PARP-1 enzyme to the MPIQ dilutions. Incubate for exactly 15 minutes at room temperature before adding the substrate.

  • Causality (The "Why"): MPIQ is a competitive inhibitor at the NAD+ binding site. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium. Adding the NAD+ substrate simultaneously with the inhibitor leads to kinetic competition that varies wildly based on the pipetting speed of the technician.

Step 3: Substrate Addition & Reaction
  • Action: Initiate the reaction by adding the NAD+ / Biotinylated-NAD+ / activated DNA mixture. Incubate for 45 minutes at room temperature on a plate shaker at 300 RPM.

  • Causality (The "Why"): Shaking ensures homogeneous distribution of the highly charged poly(ADP-ribose) polymers, preventing localized depletion of substrate which causes intra-well signal gradients (edge effects).

Step 4: Reaction Termination & Detection
  • Action: Wash plates 3x with PBS-T. Add Streptavidin-HRP for 30 min, wash again, and add TMB substrate. After 15 minutes of color development, add 50 µL of 0.2 M

    
     to quench the reaction. Read absorbance at 450 nm.
    
  • Causality (The "Why"): The acid quench instantly denatures the HRP enzyme, freezing the reaction state. This creates a self-validating temporal window where plates can be read immediately or up to 2 hours later without any time-dependent signal drift, completely neutralizing differences in plate-reader availability between laboratories.

Inter-Laboratory Workflow Standardization

To further ensure trustworthiness, multi-site validations of MPIQ should follow a centralized lot-distribution model.

InterLab_Workflow Prep Standardized Reagent Prep (Centralized Lot Distribution) Lab1 Laboratory 1 (Chemiluminescent) Prep->Lab1 Lab2 Laboratory 2 (Colorimetric) Prep->Lab2 Lab3 Laboratory 3 (Cell-Based ATP) Prep->Lab3 QC1 Intra-Plate QC (Z' > 0.5) Lab1->QC1 QC2 Intra-Plate QC (Z' > 0.5) Lab2->QC2 QC3 Intra-Plate QC (Z' > 0.5) Lab3->QC3 Data Data Aggregation & Normalization QC1->Data QC2->Data QC3->Data CV Inter-Laboratory CV% Calculation (< 20% Target) Data->CV

Fig 2: Standardized inter-laboratory workflow ensuring high reproducibility and QC.

Self-Validation Metric: No data should be aggregated unless the intra-plate Z'-factor (calculated using vehicle control vs. a known reference inhibitor like Olaparib) exceeds 0.5. If a plate fails this metric, the variance is mechanical (e.g., pipetting error) rather than biological, and the run must be discarded.

References

  • Title: Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs Source: ACS Publications URL: [Link]

  • Title: Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: The novel PARP inhibitor 5-aminoisoquinolinone reduces the liver injury caused by ischemia and reperfusion in the rat Source: PubMed URL: [Link]

  • Title: 3,4-DIHYDRO-5-(4-(1-PIPERIDINYL)BUTOXY)-1(2H)-ISOQUINOLINONE Source: Inxight Drugs (NCATS) URL: [Link]

  • Title: A framework for establishing scientific confidence in new approach methodologies Source: PubMed Central (PMC) URL: [Link]

  • Title: Improving Inter-Laboratory Reproducibility in Measurement of Biochemical Methane Potential (BMP) Source: MDPI URL: [Link]

Sources

The Tale of Two Isomers: A Comparative Guide to Isoquinolinone and Quinolinone Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a multitude of biological targets with high affinity. Among these, the benzopyridine isomers, quinoline and isoquinoline, and their respective lactam forms, quinolinone and isoquinolinone, hold a place of distinction. While structurally similar, the seemingly subtle shift of a single nitrogen atom profoundly influences their physicochemical properties, synthetic accessibility, and, ultimately, their pharmacological profiles. This guide offers an in-depth, comparative analysis of the isoquinolinone and quinolinone scaffolds, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to strategically leverage these frameworks in modern drug discovery.

At a Glance: Structural and Physicochemical Distinctions

The core difference between isoquinolinone and quinolinone lies in the position of the nitrogen atom relative to the fused benzene ring and the carbonyl group. In isoquinolin-1(2H)-one, the nitrogen is at position 2, adjacent to the carbonyl group at position 1. In quinolin-2(1H)-one, the nitrogen is at position 1, with the carbonyl at position 2. This isomeric difference, while seemingly minor, has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape.[1][2]

PropertyIsoquinolin-1(2H)-oneQuinolin-2(1H)-oneRationale for Differences
Molecular Formula C₉H₇NOC₉H₇NOIsomers with the same atomic composition.
Molecular Weight 145.16 g/mol 145.16 g/mol Identical molecular formula.
pKa (of conjugate acid) ~5.14 (for isoquinoline)~4.94 (for quinoline)The position of the nitrogen in isoquinoline makes it slightly more basic than in quinoline.[2]
logP (Octanol/Water) 1.046 (Predicted)1.3 (Experimental)The more exposed nitrogen in isoquinoline may lead to slightly greater hydrophilicity compared to the more shielded nitrogen in quinoline.[3][4]
Dipole Moment Data not readily availableData not readily availableThe different placement of the polar lactam group results in distinct dipole moments, influencing solubility and crystal packing.
Solubility Low solubility in water, soluble in organic solvents.Light yellow crystalline solid, low solubility in water.[4][5]Both are relatively non-polar aromatic systems, but differences in crystal lattice energy and hydrogen bonding potential can lead to variations in solubility.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds. This table summarizes key physicochemical properties of the foundational isoquinolin-1(2H)-one and quinolin-2(1H)-one structures. These properties are fundamental to predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of drug candidates derived from these scaffolds.

A World of Difference: Comparative Biological Activities

The distinct electronic and steric profiles of isoquinolinone and quinolinone scaffolds translate into a diverse and often contrasting range of biological activities. While both have found application across multiple therapeutic areas, their utility can be target-dependent.

Anticancer Activity: A Tale of Kinases and DNA Repair

Both scaffolds are heavily featured in oncology drug discovery.[6] However, subtle preferences for certain target classes have emerged.

Quinolinones have shown remarkable success as tyrosine kinase inhibitors (TKIs) . The 4-anilino-quinoline core, for example, is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[7] A prime example is Bosutinib , a dual Src/Abl kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[7] The quinoline nitrogen is crucial for forming a key hydrogen bond in the hinge region of the kinase domain.

Isoquinolinones , on the other hand, have proven to be particularly effective as Poly(ADP-ribose) polymerase (PARP) inhibitors .[8] PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality. The isoquinolinone scaffold in drugs like Talazoparib effectively mimics the nicotinamide portion of the NAD+ substrate, potently inhibiting PARP1 and PARP2.[9][10]

A direct comparative study of a quinoline derivative and its isoquinoline counterpart revealed that the isoquinoline analog had superior inhibitory activity against HER2-positive breast cancer cells, suggesting that for certain kinase targets, the isoquinoline nitrogen position may offer a more favorable binding interaction.[1]

Antimicrobial Activity: A Broad Spectrum of Possibilities

The quinolone scaffold is arguably more famous in the antibacterial arena, forming the basis of the widely used fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin).[11] These drugs primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]

While less prevalent, isoquinoline derivatives also exhibit significant antibacterial and antifungal properties.[12][13] Their mechanisms are often more varied and can include membrane disruption and inhibition of other essential enzymes. Some studies have shown that certain tetrahydroisoquinolinium derivatives have more potent antifungal activity than their tetrahydroquinolinium counterparts.[13]

The Chemist's Perspective: A Comparative Look at Synthesis

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both isoquinolinones and quinolinones benefit from well-established and versatile synthetic routes.

Building the Isoquinolinone Core: The Bischler-Napieralski Reaction

A cornerstone of isoquinoline synthesis is the Bischler-Napieralski reaction , which involves the acid-catalyzed cyclization of a β-arylethylamide. This method is particularly effective for electron-rich aromatic systems. The resulting 3,4-dihydroisoquinoline can then be oxidized to the corresponding isoquinoline or directly used to generate isoquinolinone derivatives.

G cluster_0 Bischler-Napieralski Reaction Workflow start β-Arylethylamide reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) start->reagent Activation intermediate Nitrilium Ion Intermediate reagent->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product 3,4-Dihydroisoquinoline cyclization->product oxidation Oxidation product->oxidation final_product Isoquinolinone oxidation->final_product

Caption: Workflow for the Bischler-Napieralski reaction.

Constructing the Quinolinone Scaffold: The Friedländer Annulation

The Friedländer annulation is a powerful and direct method for synthesizing quinolines and quinolones.[14] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically under acidic or basic conditions. Microwave-assisted Friedländer synthesis has become a popular method for its efficiency and shorter reaction times.[14]

G cluster_1 Friedländer Annulation Workflow start1 2-Aminoaryl Ketone/Aldehyde condensation Aldol-type Condensation start1->condensation start2 Active Methylene Compound start2->condensation catalyst Acid or Base Catalyst catalyst->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization product Quinolinone cyclization->product

Caption: Workflow for the Friedländer Annulation.

In Action: Signaling Pathways of Key Drugs

To truly appreciate the divergent roles of these scaffolds, it is instructive to visualize their impact on key cellular signaling pathways.

Bosutinib (Quinolinone): Targeting the BCR-Abl Pathway in CML

Bosutinib exerts its therapeutic effect by inhibiting the constitutively active BCR-Abl tyrosine kinase, the hallmark of CML.[14] This blocks downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis of cancer cells.[7]

G cluster_pathway BCR-Abl Signaling Pathway in CML cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes BCR_Abl BCR-Abl (Constitutively Active Kinase) Ras Ras/MAPK Pathway BCR_Abl->Ras Phosphorylation PI3K PI3K/Akt Pathway BCR_Abl->PI3K Phosphorylation STAT STAT Pathway BCR_Abl->STAT Phosphorylation Bosutinib Bosutinib (Quinolinone-based) Bosutinib->BCR_Abl Inhibition Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Apoptosis Apoptosis Inhibition PI3K->Apoptosis STAT->Proliferation

Caption: Bosutinib inhibits the BCR-Abl kinase.

Talazoparib (Isoquinolinone): Trapping PARP1 in DNA Repair

Talazoparib functions not only by inhibiting the catalytic activity of PARP1 but also by "trapping" the enzyme on DNA at sites of single-strand breaks.[9][10] In cancer cells with BRCA mutations, the resulting double-strand breaks cannot be repaired, leading to genomic instability and cell death.[9]

G cluster_parp_pathway PARP-1 in DNA Single-Strand Break Repair SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruitment BER Base Excision Repair (BER) PARP1->BER Initiation Trapped_Complex Trapped PARP1-DNA Complex PARP1->Trapped_Complex Trapped by Talazoparib Talazoparib Talazoparib (Isoquinolinone-based) Talazoparib->PARP1 Inhibition & Trapping Repair DNA Repair BER->Repair DSB Double-Strand Break (DSB) Trapped_Complex->DSB Replication Fork Collapse Cell_Death Cell Death (in BRCA-deficient cells) DSB->Cell_Death

Caption: Talazoparib traps PARP1 on DNA, leading to cell death.

Experimental Protocols

To facilitate further research, detailed, step-by-step methodologies for the synthesis of the parent scaffolds are provided below.

Synthesis of Isoquinolin-1(2H)-one via Copper-Catalyzed Cyclization

This protocol describes a modern, one-pot synthesis of N-unsubstituted isoquinolin-1(2H)-ones from 2-iodobenzamide and a terminal alkyne.

Materials:

  • 2-Iodobenzamide

  • Terminal alkyne (e.g., phenylacetylene)

  • Anhydrous Copper(II) acetate (Cu(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add 2-iodobenzamide (1.0 mmol), anhydrous Cu(OAc)₂ (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times to ensure an inert atmosphere.

  • Add PEG-400 (5.0 mL) and the terminal alkyne (1.0 mmol) via syringe.

  • Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoquinolin-1(2H)-one.

Synthesis of Quinolin-2(1H)-one via Microwave-Assisted Lactamization

This protocol outlines a weak base-promoted synthesis of quinolin-2(1H)-ones from N-aryl-3-phenylpropiolamides under microwave irradiation.

Materials:

  • N-Aryl-3-phenylpropiolamide (e.g., N-phenyl-3-phenylpropiolamide)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Microwave synthesis vial

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add the N-aryl-3-phenylpropiolamide (0.2 mmol) and potassium carbonate (0.4 mmol).

  • Add DMSO (2.0 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure quinolin-2(1H)-one.

Conclusion and Future Outlook

The isoquinolinone and quinolinone scaffolds, while isomeric, offer distinct advantages and opportunities in drug design. The quinolinone core has been masterfully exploited in the development of kinase inhibitors, while the isoquinolinone framework has risen to prominence in the field of PARP inhibition. The choice between these two privileged scaffolds should be a strategic one, informed by the specific biological target, the desired mechanism of action, and the synthetic feasibility. As our understanding of disease biology deepens, the continued exploration and functionalization of these versatile heterocyclic systems will undoubtedly lead to the discovery of the next generation of innovative therapeutics. The tale of these two isomers is far from over; it is a narrative that will continue to be written in the laboratories of medicinal chemists for years to come.

References

  • A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. (2025). Benchchem.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (2023). The Thoracic and Cardiovascular Surgeon.
  • 2-Hydroxyquinoline. (2026). PubChem.
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (2020). Advances in Experimental Medicine and Biology.
  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. (n.d.). PMC.
  • Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones. (2018). ACS Omega.
  • Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone. (2025). Benchchem.
  • Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.).
  • Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. (2019). SciSpace.
  • Talazoparib, a Poly(ADP-ribose) Polymerase Inhibitor, for Metastatic Castration-resistant Prostate Cancer and DNA Damage Response Alterations: TALAPRO-1 Safety Analyses. (2022). PMC.
  • Synthesis of 1(2H)-Isoquinolinones from 2-Halobenzamides: Application Notes and Protocols. (2025). Benchchem.
  • Comparative study of the antibacterial spectrum of different quinoline deriv
  • Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx.
  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). Request PDF.
  • Synthesis and Characterization of 4-prop-2-enoxy-1H-quinolin-2-one: A Technical Guide. (n.d.). Benchchem.
  • A simple access to N-(un)substituted isoquinolin- 1(2H)
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2021). Semantic Scholar.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (n.d.). K.T.H.M. College.
  • Bosutinib therapy through the TGF-ß1 signaling pathway activity can increase apoptosis of BCR-ABL oncogene positive cells. (2026).
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publishers.
  • Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. (n.d.). PMC.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. (2015). IntechOpen.
  • Bosutinib – Knowledge and References. (n.d.). Taylor & Francis.
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). Request PDF.
  • PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response. (2020). eLife.
  • A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. (2025). Benchchem.
  • The thermodynamic properties of quinoline and isoquinoline (1988). (n.d.). SciSpace.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guide is built upon a conservative approach, treating the substance as hazardous chemical waste. This assessment is derived from the known toxicological and ecotoxicological profiles of its core chemical structures: isoquinoline and piperazine derivatives. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Hazard Assessment and Characterization

The principle of chemical safety dictates that any compound with an unknown or incomplete hazard profile should be handled as if it were hazardous. The structure of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- combines two moieties with well-documented biological and chemical activities.

  • Isoquinoline/Isoquinolinone Core: The isoquinoline structure is present in many bioactive compounds and is known to be a potential irritant.[1] Studies on isoquinoline itself classify it as a toxic solid that is harmful if swallowed and can be fatal upon skin contact.[2] Furthermore, isoquinoline derivatives are noted for their potential neurotoxic characteristics and ecotoxicity, being potentially genotoxic and harmful to aquatic organisms.[3][4][5] These compounds may persist in the environment due to low water solubility.[2]

  • Piperazine Moiety: Piperazine and its derivatives are known to present significant health hazards. The parent compound, piperazine, is classified as causing severe skin burns, eye damage, and may trigger allergic skin or respiratory reactions.[6] It is also suspected of damaging fertility.[6] Therefore, the piperazine component of the target molecule necessitates handling with extreme caution.

Based on this analysis, the compound must be presumed to be hazardous. The following table summarizes the potential hazards.

Hazard CategoryDescriptionPrimary Structural ContributorSupporting Sources
Acute Toxicity Harmful if swallowed; potentially fatal in contact with skin.Isoquinoline, Piperazine[2][7]
Skin Corrosion/Irritation Causes skin irritation and potentially severe chemical burns.Isoquinoline, Piperazine[1][6][8]
Eye Damage/Irritation Causes serious eye irritation and potentially severe damage.Isoquinoline, Piperazine[1][6][8]
Sensitization May cause allergic skin or respiratory reactions.Piperazine[6]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Piperazine[6]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Isoquinoline[4][5]

Part 2: Personnel Safety & Spill Management

Before handling the compound for any purpose, including disposal, a thorough risk assessment must be conducted.

Mandatory Personal Protective Equipment (PPE)

Due to the severe hazards associated with the compound's structural parents, robust PPE is required at all times.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9][10]

  • Body Protection: Wear a lab coat. For tasks with a higher risk of exposure, consider additional protective clothing.[11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9] All handling of solids should occur in a well-ventilated area or a chemical fume hood.[2][11]

Spill Management Protocol

In the event of a spill, immediate and decisive action is necessary to prevent exposure and environmental contamination.

  • Evacuate & Secure: Clear the immediate area of all personnel and ensure proper ventilation.[9]

  • Contain: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[9][12]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, compatible, and clearly labeled hazardous waste container.[9] Use non-sparking tools if a solvent was involved.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[9] All cleaning materials, including wipes and decontamination solutions, must be collected and disposed of as hazardous waste.[9]

Part 3: Step-by-Step Disposal Protocol

Disposal of 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- must never involve drain or standard trash disposal.[13] It must be managed as regulated hazardous waste.

Workflow for Chemical Waste Disposal

G cluster_prep Preparation & Segregation cluster_container Containment & Labeling cluster_final Storage & Disposal A Waste Generated (Solid, Liquid, or Contaminated PPE) B Consult Institutional EHS Guidelines A->B C Segregate Waste Streams: - Solid Compound - Contaminated Solvents - Contaminated Consumables B->C D Select Compatible, Leak-Proof Waste Container C->D E Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Characteristics (e.g., Toxic, Irritant) D->E F Transfer Waste into Labeled Container E->F G Store Sealed Container in Designated Satellite Accumulation Area F->G H Submit Hazardous Waste Pickup Request to EHS G->H I Do NOT dispose down drain or in regular trash G->I

Sources

Personal protective equipment for handling 1(2h)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling novel or highly active pharmaceutical ingredients (APIs). The compound 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- (CAS: 18631-04-4) represents a unique intersection of two potent chemical moieties.

To ensure the safety of your research personnel, this guide provides a comprehensive, self-validating operational framework for handling this compound, moving beyond basic compliance to establish a culture of deep laboratory safety.

Hazard Profile & Mechanistic Causality

When designing a Personal Protective Equipment (PPE) strategy, we must first understand the structural causality of the chemical's hazards. This compound lacks a formalized Occupational Exposure Limit (OEL); therefore, we must evaluate its risk profile using the .

  • The Piperazine Moiety (Sensitization Hazard): Piperazine derivatives are highly alkaline and act as severe respiratory and dermal sensitizers. Inhalation of piperazine-containing dust can trigger acute asthma-like symptoms, while skin contact can cause severe chemical burns and allergic dermatitis[1].

  • The Isoquinolinone Core (Biological Potency): This structural motif is a privileged scaffold in medicinal chemistry, frequently utilized in potent enzyme inhibitors (e.g., PARP or kinase inhibitors). Because of its intended biological reactivity, unintended exposure can lead to off-target systemic toxicity.

Due to the convergence of respiratory sensitization and high biological potency, this compound must be treated under OEB 4 / Band D guidelines [2]. This classification dictates a target airborne exposure limit of 1–10 µg/m³, requiring stringent engineering controls and specialized PPE to prevent aerosol inhalation and dermal absorption[3].

Quantitative Exposure & Hazard Metrics
Metric / ClassificationValue / CategoryMechanistic Causality & Source
NIOSH OEB Band Band D (Estimated)High biological potency; lacks formal OEL[2].
Target Airborne Limit 1 – 10 µg/m³Requires high-level containment (CVE or Isolator) to prevent inhalation[3].
GHS Health Hazards Cat 1 (Skin/Eye), Cat 1 (Resp. Sensitization)Piperazine moiety causes severe mucosal damage and allergic reactions[1].

Operational Workflow & Self-Validating Protocol

Handling this compound requires a step-by-step methodology where each action validates the safety of the next. The highest risk of exposure occurs during the weighing and dissolution of the dry powder[4].

Phase 1: System Validation & Preparation
  • Validate Engineering Controls: Before handling, verify that the Containment Ventilated Enclosure (CVE) or chemical fume hood face velocity reads between 80–100 feet per minute (0.4–0.5 m/s). Causality: This validates that the engineering control is actively establishing a negative pressure boundary to capture aerosols[5].

  • Inspect PPE Integrity: Don a chemically resistant lab coat, Tyvek sleeves, and double nitrile gloves (extended cuff). Inflate the outer gloves slightly to check for micro-tears; discard if the pressure drops.

Phase 2: Weighing & Dissolution (Critical Exposure Point)
  • Eliminate Static Charge: Place an anti-static weighing boat on the analytical balance and use a static eliminator (ionizer). Causality: Piperazine powders are highly susceptible to static charge, which can cause the powder to "jump" and aerosolize, bypassing primary containment[6].

  • Weighing: Carefully transfer the required mass using a conductive micro-spatula.

  • Quench the Hazard (In-Situ Dissolution): Immediately dissolve the weighed powder in your target solvent (e.g., DMSO or DMF) while still inside the CVE.

  • Seal and Transfer: Cap the vial tightly and wipe the exterior with a 70% ethanol wipe before removing it from the hood. Causality: Once in solution, the inhalation and aerosolization risks are effectively neutralized, allowing the sealed vial to be safely handled under standard laboratory conditions[5].

Engineering Controls & PPE Decision Matrix

The required PPE scales dynamically based on the physical state of the compound.

Operational_Workflow Start Handling 1(2H)-Isoquinolinone, 3-(4-methyl-1-piperazinyl)- State Determine Physical State Start->State Powder Dry Powder (API) State->Powder High Aerosol Risk Solution In Solution (<10 mM) State->Solution Low Aerosol Risk Eng1 Containment Ventilated Enclosure (CVE) Powder->Eng1 Eng2 Standard Chemical Fume Hood Solution->Eng2 PPE1 Double Nitrile Gloves P100 Respirator Tyvek Sleeves Eng1->PPE1 PPE2 Single Nitrile Gloves Safety Glasses Lab Coat Eng2->PPE2

Decision matrix for engineering controls and PPE selection based on physical state.

Spill Response & Decontamination Plan

Piperazine derivatives are persistent on surfaces and pose a severe secondary contact hazard[4]. In the event of a spill, execute the following protocol:

  • Evacuation & Assessment: For dry powder spills >50 mg outside of primary containment, evacuate the immediate area. Allow the laboratory HVAC system to clear potential airborne aerosols for 15 minutes.

  • PPE Escalation: The spill response team must don a full-face Powered Air-Purifying Respirator (PAPR) with P100/Organic Vapor cartridges, and a chemically resistant Tyvek suit[6].

  • Containment (Do Not Sweep):

    • Powder:Never sweep the powder. Sweeping violently aerosolizes the sensitizing API[4]. Instead, gently cover the spill with absorbent pads dampened with water or a mild acidic neutralizer.

    • Liquid: Surround the spill with an inert absorbent material (e.g., vermiculite) to prevent spreading.

  • Chemical Neutralization: Wipe the contaminated area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the alkaline piperazine moiety. Follow this with a 70% ethanol wipe to remove residual organic matter.

  • Validation: Test the surface pH with indicator paper to validate complete decontamination.

  • Disposal: Collect all contaminated PPE, wipes, and spill debris in a sealed, labeled hazardous waste container. Dispose of the material according to institutional protocols for hazardous chemical waste, adhering strictly to the guidelines outlined in [5][7].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Occupational Exposure Banding." Centers for Disease Control and Prevention, 2024.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.